1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Catalog No.
S644962
CAS No.
174899-83-3
M.F
C10H15F6N3O4S2
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium bis(trifluoromethylsul...

CAS Number

174899-83-3

Product Name

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium

Molecular Formula

C10H15F6N3O4S2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1

InChI Key

INDFXCHYORWHLQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

(1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), (Bmim)(NTf2), (bmim)(Tf2N), 1-BMI-BTI cpd, 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide, 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide, BMIM-Tf2N

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

The exact mass of the compound 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide properties

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical & Physical Properties

The table below summarizes the core identifying information and key physical properties of [BMIm][NTf₂] from technical data sheets [1] [2] [3].

Property Category Specification
CAS Number 174899-83-3 [1] [2] [3]
Molecular Formula C₁₀H₁₅F₆N₃O₄S₂ [1] [3]
Molecular Weight 419.36 g/mol [1] [2] [3]
Purity ≥98% [1] [2], >99.5% (Ultra Pure) [3]
Appearance Colourless to yellow viscous liquid [1] [2]
Melting Point -4 °C [3]
Density 1.44 g/cm³ [3]
Viscosity 48.8 cP [3]
Refractive Index n20/D 1.428 [2]
Water Content ≤0.5% [1] [2]

Safety and Handling Information

For safe laboratory practice, please note the following hazard and storage information.

Aspect Details
Hazard Classification Acute Tox. 3 (Dermal/Oral), Skin Corr. 1B, Eye Dam. 1, Aquatic Chronic 2, STOT RE 2 (Oral). Target organ: Nervous system [2].
Flash Point >200 °C (>392 °F) [1]. Also listed as "Not applicable" [2].
Personal Protective Equipment (PPE) Faceshields, Gloves, Goggles, and type ABEK (EN14387) respirator filter [2].
Storage & Handling Classified as a dangerous good for transport [4]. For lab use only; test before use [1].

Primary Research Applications

This ionic liquid serves as a key material in several advanced research areas:

  • Electrochemistry and Energy Storage: It is directly used in the fabrication of lithium-ion batteries as an electrolyte component [1]. Its excellent ionic conductivity also makes it a subject of study in various electrochemical devices [5] [6].
  • Materials Science and Separation: Research explores its use for different types of industrial separation problems [2]. It is also incorporated into cellulose to create composite materials with enhanced electromechanical properties, useful for applications like bending actuators [6].
  • Nuclear Fuel Processing: Studies investigate its radiation stability for potential use in nuclear spent fuel recycling. Research has shown that while it darkens upon gamma irradiation, it maintains high stability, and methods like ozone treatment can decolorize it [7].
  • Biomedical Research: It has been identified as an HIV-1 integrase inhibitor, effectively blocking both the 3'-processing and strand transfer steps of the viral integration reaction [8].
  • Interface and Lubricant Studies: Molecular dynamics simulations reveal that its structural and dynamic properties at interfaces (e.g., with mica and graphite) are crucial for developing lubricants and catalysts [9].

Experimental Research Workflow

The following diagram outlines a generalized experimental workflow for studying [BMIm][NTf₂] in material synthesis or property investigation, based on the cited research.

Start Start: Define Research Objective A Material Preparation & Purification Start->A B Composite Fabrication (e.g., with Cellulose) A->B C Material Characterization B->C D Functional Performance Test C->D SubProcess Sub-Process: Characterization Methods C->SubProcess E Data Analysis & Conclusion D->E C1 • Spectroscopy (UV-Vis, ATR-IR, NMR) • Electron Microscopy (SEM) • X-Ray Diffraction (XRD)

Experimental workflow for [BMIm][NTf₂] research

Key Experimental Protocols

For researchers replicating or building upon previous work, here are summaries of key methodological approaches:

  • Studying Radiation Effects: To investigate the color change of [BMIm][NTf₂] during gamma irradiation, researchers used doses ranging from 50 to 400 kGy. The resulting radiolysis products were analyzed using UV-Vis spectrophotometry (which showed a new absorption peak at 290 nm), ATR-IR, ¹H NMR, and ESI mass spectrometry. Decoloration of the irradiated samples was tested using HNO₃ oxidation and O₃ treatment [7].
  • Fabricating Cellulose Composites: In one study, [BMIm][NTf₂] was incorporated into cellulose at varying concentrations (e.g., 0.02 wt% and 0.1 wt%). The resulting composite films were characterized using Scanning Electron Microscopy (SEM) and X-ray diffraction (XRD). Their mechanical properties were assessed via tensile tests to determine Young's modulus and yield strength, and their electromechanical performance was evaluated through bending actuation tests [6].
  • Simulating Interfacial Properties: Molecular dynamics simulations were used to study the structural and orientational changes of [BMIm][NTf₂] ions at mica and graphite interfaces. The simulations, run for 5 ns, analyzed parameters like contour mappings of ions parallel and perpendicular to the surfaces to understand the formation of layered structures [9].

References

Chemical Profile and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

BMIM TFSI (CAS No. 174899-83-3) is a hydrophobic, room-temperature ionic liquid. The following table summarizes its core physicochemical properties as reported by suppliers and scientific sources [1] [2].

Property Value / Description Source / Note
Molecular Formula C₈H₁₅N₂·C₂F₆NO₄S₂ [1] [3]
Molecular Weight 419.37 g/mol [1] [4]
Density 1.44 g/cm³ [1]
Melting Point 1 °C [1]
Viscosity 48.8 cP [1]
Flash Point >200 °C [1]
Form Liquid [1] [2]
Water Solubility Insoluble [1]
Purity Available from ≥98% to ≥99%, with low water content (<500 ppm) variants [1] [2]

Primary Research Applications

BMIM TFSI is valued in multiple research fields due to its unique properties [1]:

  • Electrochemistry: It is used as an electrolyte in lithium/sodium ion batteries and dye-sensitized solar cells (DSSC) due to its high ionic conductivity and wide electrochemical stability window [1] [4].
  • Separation Science: It acts as a solvent that enhances the activity of extractants like N,N,N′,N′-Tetra(n-octyl)diglycolamide (TODGA) for the extraction of uranium(VI) from aqueous nitric acid media [1] [2].
  • Pharmaceutical Research: One study identifies it as an inhibitor of HIV-1 integrase, effectively blocking both the 3'-processing and strand transfer steps of the viral integration reaction [5].
  • Green Chemistry: Its high thermal stability and negligible vapor pressure make it a candidate as a green solvent for various chemical syntheses [6].

Synthesis and Purity Control

The synthesis of BMIM TFSI typically involves a metathesis reaction. High purity is critical for its performance, as impurities like halide ions can significantly alter its chemical stability and ionic conductivity [7].

The following diagram outlines a general laboratory-scale synthesis workflow and key purity considerations:

synthesis_workflow Start Start Step1 Alkylation Reaction React N-butylimidazole with dimethyl sulfate Start->Step1 Step2 Anion Exchange Add lithium bis(trifluoromethanesulfonyl)imide in water Step1->Step2 Step3 Phase Separation Collect organic phase (Product forms second liquid phase) Step2->Step3 Step4 Drying Dry under high vacuum at 60°C Step3->Step4 PurityCheck Purity Control Step4->PurityCheck ImpurityTest Test for Halide Impurities (Acidify with HNO₃, add AgNO₃ solution) No precipitate indicates high purity PurityCheck->ImpurityTest Quality Check Final Final Product BMIM TFSI ImpurityTest->Final

This synthesis method can achieve yields up to 98% [1]. The purity is verified by testing for halide impurities; no precipitation upon adding silver nitrate indicates a high-purity product [1].

Safety and Handling Information

BMIM TFSI requires careful handling. The safety classifications and recommended precautions are summarized below [1] [2].

Category Specification
Hazard Codes T (Toxic), N (Dangerous for the environment)
GHS Hazard Statements H301+H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long-lasting effects)
Personal Protective Equipment (PPE) Faceshields, Gloves, Goggles, type ABEK respirator filter

Research Context and Alternatives

Ionic liquids like BMIM TFSI are molten salts with melting points below 100°C. Their appeal lies in properties such as high thermal stability, non-volatility, and high ionic conductivity [1] [6]. However, recent research is exploring alternatives like carbohydrate-based ionic liquids (e.g., combining choline and glucose) for biomedical applications, as these are designed to be less toxic than traditional imidazolium-based ILs like BMIM TFSI [6] [8].

References

Comprehensive Technical Guide to 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide (BMIM TFSI): Properties, Methodologies, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI) represents a prominent hydrophobic ionic liquid with a melting point of approximately -4°C, classifying it as a room-temperature ionic liquid (RTIL). Its unique combination of properties, including low vapor pressure, high thermal stability, and remarkable ionic conductivity, has attracted significant research interest across multiple disciplines. BMIM TFSI belongs to the imidazolium cation family paired with the weakly coordinating TFSI anion, creating a versatile material with applications spanning from energy storage systems and advanced lubricants to specialized enzymatic reaction media in pharmaceutical synthesis. The structural tunability of this ionic liquid through variation of cation side chains or anion composition enables precise customization of its physicochemical properties for specific technological applications, making it a valuable subject of study for researchers and industrial scientists alike.

The molecular structure of BMIM TFSI consists of the 1-butyl-3-methylimidazolium cation featuring an aromatic imidazolium ring with alkyl side chains, and the bis(trifluoromethylsulfonyl)imide anion containing fluorine atoms and sulfonyl groups that contribute to its hydrophobic character and electrochemical stability. This structural configuration results in a compound with chemical formula C₁₀H₁₅F₆N₃O₄S₂ and molecular weight 419.37 g/mol, typically appearing as a colorless to light orange liquid at room temperature. The following sections provide a comprehensive technical examination of BMIM TFSI's fundamental properties, experimental characterization methodologies, nanoscale behavior, and practical applications, with particular emphasis on its viscosity characteristics and relationship to performance parameters in various technological contexts.

Physicochemical Properties & Characterization

The physicochemical profile of BMIM TFSI makes it particularly valuable for applications requiring thermal stability, wide electrochemical operation, and tailorable solvent properties. Extensive experimental characterization has established several key properties that define its behavior across different operational conditions. The density of BMIM TFSI measures approximately 1.44 g/cm³ at room temperature, with a dynamic viscosity of 48.8 cP, which although relatively high compared to conventional organic solvents, is moderate within the ionic liquid family and can be modified through heating or formation of binary mixtures. Its refractive index has been measured at 1.426, while the electrochemical window is remarkably wide at approximately 4.62 V, enabling applications in high-voltage electrochemical systems [1] [2].

The thermal behavior of BMIM TFSI reveals a glass transition temperature (T𝑔) of 181 K (-92°C) and melting point of -4°C, allowing it to remain in the liquid state across a broad temperature range. This low melting characteristic is particularly valuable for applications requiring functionality at sub-ambient temperatures. The fragility index (m) of BMIM TFSI has been determined to be 88, positioning it within the intermediate range of the strong-fragile spectrum for glass-forming liquids, which directly influences its temperature-dependent viscosity behavior and conductivity characteristics. This fragility parameter provides crucial insights into the super-Arrhenius transport properties that govern how viscosity decreases and conductivity increases with rising temperature, following the non-linear Vogel-Fulcher-Tammann relationship rather than simple Arrhenius behavior [3].

Table 1: Fundamental Physicochemical Properties of BMIM TFSI

Property Value Conditions Source
Molecular Weight 419.37 g/mol - [2]
Melting Point -4 °C - [1]
Density 1.44 g/cm³ 25°C [1]
Viscosity 48.8 cP 25°C [1]
Electrochemical Window 4.62 V - [1]
Glass Transition (T𝑔) 181 K - [3]
Fragility Index (m) 88 - [3]
Conductivity 3.41 mS/cm 25°C [2]
Water Solubility Insoluble 20°C [2]

The transport properties of BMIM TFSI exhibit interesting relationships with its structural characteristics. The ionic conductivity measures 3.41 mS/cm at room temperature, which is competitive among non-aqueous electrolytes and enables applications in electrochemical devices. Although BMIM TFSI is classified as hydrophobic, it demonstrates moderate hygroscopicity, absorbing up to 17.2 mol% water from atmospheric air within 3 hours of exposure. This water absorption behavior significantly influences its physicochemical properties, particularly the electrochemical window which narrows with increasing water content, though less dramatically than in more hydrophilic ionic liquids. The structural microheterogeneity of BMIM TFSI, characterized by the formation of polar and non-polar domains, plays a crucial role in its solvation capabilities and interfacial behavior [4].

Table 2: Comparison of BMIM-Based Ionic Liquids with Different Anions

Ionic Liquid Viscosity (cP) T𝑔 (K) Fragility (m) Conductivity at 25°C Hydrophilicity
BMIM TFSI 48.8 181 88 3.41 mS/cm Hydrophobic
BMIM BF₄ ~100 182 93 ~4.3 mS/cm Hydrophilic
BMIM PF₆ ~210 189 92 ~1.3 mS/cm Hydrophobic
BMIM OAc ~300 - - ~0.8 mS/cm Hydrophilic
BMIM Cl >1000 228 97 ~0.024 mS/cm Hydrophilic

Experimental Protocols & Methodologies

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy provides crucial insights into the molecular interactions and hydrogen bonding networks in BMIM TFSI and its mixtures. Experimental protocols typically utilize a Nicolet Is50 FTIR spectrometer equipped with an MCT detector maintained at approximately 25°C. For sample analysis, researchers employ attenuated total reflection (ATR) accessories with ZnSe and Ge crystals featuring a 45° incidence angle and 12 reflections. The preparation involves applying dry nitrogen purging to minimize atmospheric water interference, with ATR corrections applied using established formulas. Critical spectral regions for analysis include 3000-3200 cm⁻¹ for C-H stretching vibrations of the imidazolium ring and 1000-1200 cm⁻¹ for S=O and S-N-S vibrations of the TFSI anion. In binary mixtures with BMIM TfO, FTIR reveals that hydrogen bonding interactions associated with imidazolium C2-H are weakened with increasing BMIM TFSI content, while those associated with alkyl C-H become strengthened, indicating preferential interaction sites [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ¹H NMR, serves as a complementary technique for investigating ionic dynamics and molecular interactions in BMIM TFSI systems. Standard experimental protocols utilize Bruker Avance NMR spectrometers operating at 400-500 MHz, with temperature control units maintaining stability within ±0.1°C. Sample preparation involves sealing BMIM TFSI in standard NMR tubes under inert atmosphere to prevent water absorption, with deuterated solvents such as acetonitrile-d₃ or DMSO-d₆ used for locking purposes. Key chemical shift regions for the BMIM cation include: aromatic protons (H₂, H₄, H₅) between 7.5-9.0 ppm, N-CH₂-CH₂-CH₂-CH₃ protons at 4.0-4.5 ppm, N-CH₃ protons at 3.8-4.0 ppm, and alkyl chain protons between 0.8-1.8 ppm. NMR studies of BMIM TFSI mixtures with BMIM TfO have demonstrated that chemical shifts of imidazolium ring protons experience upfield movements with increasing BMIM TFSI concentration, indicating modified electron density distribution resulting from altered hydrogen bonding environments [5].

Computational Methodologies

Molecular Dynamics (MD) Simulations provide atomistic-level insights into the structural organization and dynamic behavior of BMIM TFSI at interfaces and in bulk phases. Standard protocols employ software packages such as LAMMPS or GROMACS with force fields like OPLS-AA or CHARMM incorporating partial charges derived from quantum chemical calculations. Simulation systems typically contain 200-500 ion pairs, with initial configurations generated using PACKMOL followed by energy minimization and equilibration in sequential steps: first in the NVT ensemble (constant number of particles, volume, and temperature) for 1-5 ns, then in the NPT ensemble (constant number of particles, pressure, and temperature) for 5-20 ns using Nosé-Hoover thermostats and barostats. Production runs extend for 20-100 ns with trajectory data collected every 1-10 ps for analysis. Key analyzable properties include radial distribution functions (RDFs), spatial distribution functions (SDFs), mean square displacement (MSD) for diffusion coefficients, and velocity autocorrelation functions [6] [4].

Quantum Chemical Calculations deliver fundamental understanding of molecular interactions, optimal geometries, and electronic properties in BMIM TFSI systems. Standard methodologies employ density functional theory (DFT) with functionals such as B3LYP or M06-2X and basis sets ranging from 6-311+G(d,p) to aug-cc-pVTZ for geometry optimizations and frequency calculations. The typical protocol involves: (1) conformational analysis to identify low-energy ion pair structures, (2) geometry optimization without symmetry constraints, (3) frequency calculations to confirm stationary points as minima (no imaginary frequencies), and (4) natural bond orbital (NBO) analysis and atoms-in-molecules (AIM) analysis for interaction characterization. These calculations identify primary interaction sites at the C2-H group of the [BMIM]+ cation, oxygen atoms of SO₃ in [TfO]⁻, and oxygen atoms of S=O in [TFSI]⁻, with hydrogen bonds defined by atomic distances smaller than the sum of van der Waals radii (2.5 Å for H and O, 2.6 Å for H and N) [5].

G cluster_sample_prep Sample Preparation cluster_exp_techniques Experimental Techniques cluster_comp_methods Computational Methods cluster_data_analysis Data Analysis SP1 Ionic Liquid Purification ET1 FTIR Spectroscopy SP1->ET1 CM1 Quantum Chemical Calculations SP1->CM1 SP2 Binary Mixture Preparation (by weight) SP2->ET1 SP2->CM1 SP3 Environmental Control (Dry N₂ atmosphere) SP3->ET1 ET2 NMR Spectroscopy DA1 Hydrogen Bond Analysis ET1->DA1 ET3 Rheological Measurements ET4 Electrochemical Analysis CM2 Molecular Dynamics Simulations DA2 Structural Characterization (RDFs, SDFs) CM1->DA2 DA3 Dynamic Property Calculation (Diffusion, Viscosity) CM2->DA3

Diagram 1: Experimental and computational workflow for characterizing BMIM TFSI properties, showing the integrated approach combining sample preparation, multiple analytical techniques, and computational methods for comprehensive data analysis.

Rheological and Tribological Measurements

Surface Force Apparatus (SFA) measurements enable precise characterization of the thin-film rheological properties and tribological behavior of BMIM TFSI under nanoconfinement. Standard experimental protocols utilize atomically smooth mica surfaces (2-5 μm thickness) glued to cylindrical silica disks (radius ~2 cm) in a cross-cylindrical geometry that is mathematically equivalent to a sphere near a flat surface. The apparatus is enclosed in an environmental chamber with continuous dry nitrogen purging (<3% RH) or controlled humidity conditions. Normal force measurements employ multiple beam interferometry with resolution <0.1 nm to determine absolute surface separation, while shear force measurements apply oscillatory or steady sliding motions at varying velocities (0.01-10 μm/s) under controlled loads. For BMIM TFSI, these measurements reveal quantized friction behavior with stepwise increases as confined layers are successively squeezed out, transitioning from liquid-like to solid-like response when confined to 1-3 molecular layers with viscosity increases of 2-3 orders of magnitude compared to bulk values [7].

Theological Characterization of bulk BMIM TFSI employs rotational rheometers with cone-plate or parallel-plate geometries, typically using 25-50 mm diameter plates with gap settings of 0.1-1.0 mm. Standard measurement protocols include: (1) flow sweeps measuring viscosity as a function of shear rate (0.1-1000 s⁻¹) to confirm Newtonian behavior, (2) temperature sweeps from -20°C to 100°C at constant shear rate to determine activation energy, and (3) oscillatory measurements determining viscoelastic moduli (G', G") as functions of frequency (0.1-100 rad/s) and strain amplitude (0.1-100%). These measurements confirm that BMIM TFSI exhibits predominantly Newtonian behavior in bulk form at room temperature, with slight shear thinning observed at very high shear rates (>1000 s⁻¹). The temperature dependence of viscosity follows the Vogel-Fulcher-Tammann equation: η = η₀exp[DT₀/(T-T₀)], where D represents the strength parameter related to the fragility index, T₀ is the Vogel temperature, and η₀ is the pre-exponential factor [3] [7].

Interfacial Behavior & Nanoconfinement Effects

The interfacial structuring of BMIM TFSI at solid interfaces profoundly influences its performance in electrochemical devices, lubrication systems, and catalytic applications. Molecular dynamics simulations reveal that BMIM TFSI exhibits distinct layering behavior near solid surfaces, with the specific structural organization highly dependent on the surface chemistry and topography. When confined between mica surfaces, BMIM TFSI forms an alternating cation-anion layered structure with approximately 5-7 distinct layers extending 2-3 nm from the surface, with the innermost layer demonstrating characteristics of a two-dimensional ionic crystal with restricted mobility. In contrast, at graphite interfaces, the same ionic liquid exhibits more liquid-like behavior in the closest layer, attributed to the different interaction potentials and charge characteristics of the surface. This structural organization arises from a complex interplay of electrostatic interactions, van der Waals forces, and hydrogen bonding networks that collectively determine the equilibrium structure at the interface [6].

The dynamic properties of BMIM TFSI under nanoconfinement demonstrate dramatic deviations from bulk behavior, with significant implications for applications involving porous materials or narrow gaps. Experimental measurements using surface force apparatus reveal that when BMIM TFSI is confined to films thinner than 5 molecular layers (approximately <5 nm), its effective viscosity increases by 2-3 orders of magnitude compared to bulk values, transitioning from Newtonian fluid behavior to viscoelastic response and eventually to elastic solid-like behavior at the highest confinement levels. This dramatic change in rheological properties is accompanied by the emergence of quantized friction coefficients, where discrete changes in friction occur with the expulsion of each molecular layer during compression. The molecular origin of this behavior is attributed to the formation of supramolecular clusters with long relaxation times under confinement, where higher friction correlates directly with longer structural relaxation times. These nanoconfinement effects demonstrate the critical importance of considering length scale effects when designing systems incorporating ionic liquids [7].

G cluster_bulk Bulk BMIM TFSI Properties cluster_nano Nanoconfined BMIM TFSI (< 5 nm) cluster_surface Surface-Specific Structures B1 Viscosity: 48.8 cP N1 Viscosity Increase: 100-1000x B1->N1 Transition with Confinement B2 Newtonian Behavior N2 Viscoelastic/Elastic Response B2->N2 B3 Layered Structure (Short-range) N4 Supramolecular Clusters B3->N4 N3 Quantized Friction S1 Mica Surface: 2D Ionic Crystal Formation S2 Graphite Surface: Liquid/Liquid Crystal Behavior Influence External Factors: F1 Water Content F1->N1 F2 Surface Chemistry F2->S1 F2->S2 F3 Confinement Length Scale F3->N3

Diagram 2: Interfacial behavior and nanoconfinement effects in BMIM TFSI, showing the transition from bulk properties to confined behavior and the influence of surface chemistry and external factors on its structural and dynamic characteristics.

The hydration behavior of BMIM TFSI exhibits complex characteristics due to its nominal hydrophobicity combined with moderate hygroscopicity. Molecular dynamics simulations demonstrate that water molecules incorporated into BMIM TFSI tend to form small clustered networks rather than continuous aqueous domains, with the TFSI anions participating in hydrogen bonding interactions with water molecules while the hydrophobic butyl chains of the BMIM cations create non-polar domains that limit water permeation. In mixed ionic liquid systems containing both BMIM TFSI and more hydrophilic counterparts such as BMIM OAc, the distribution and clustering behavior of water molecules can be systematically modulated by adjusting the composition ratio, enabling tailored control of hydration properties for specific applications. This tunability is particularly valuable for electrochemical systems where minimal water content is desirable to maintain wide electrochemical windows, while sufficient ionic mobility must be preserved for adequate conductivity [4].

Applications in Research & Industry

Energy Storage Systems

BMIM TFSI serves as a high-performance electrolyte component in advanced energy storage technologies, including supercapacitors, lithium-ion batteries, and next-generation battery systems. Its exceptional electrochemical stability window of approximately 4.62 V enables operation at higher voltages than conventional aqueous electrolytes, directly translating to enhanced energy density according to the relationship E = ½CV². In electrical double-layer capacitors (EDLCs), BMIM TFSI-based electrolytes demonstrate superior performance at elevated temperatures where its viscosity decreases significantly while maintaining adequate ionic conductivity. The inherent ionic nature of BMIM TFSI provides high ionic concentrations (>3 M) without the need for additional salts, minimizing concentration polarization effects during high-rate operation. When used in lithium-ion batteries, BMIM TFSI can be combined with lithium salts such as LiTFSI to create dual-ion conducting electrolytes that support reversible lithium plating/stripping while offering enhanced safety characteristics compared to conventional organic carbonate electrolytes due to its non-flammability and negligible vapor pressure [2] [3].

The transport properties of BMIM TFSI play a critical role in determining the rate capability and power density of energy storage devices. Although the relatively high viscosity of BMIM TFSI (48.8 cP at 25°C) presents challenges for low-temperature operation, its fragility index of 88 indicates that viscosity decreases rapidly with increasing temperature, following the Vogel-Fulcher-Tammann relationship rather than simple Arrhenius behavior. This property makes BMIM TFSI particularly suitable for applications operating at moderately elevated temperatures (40-60°C) where its viscosity drops to more favorable values while maintaining sufficient electrochemical stability. Research has demonstrated that creating binary mixtures of BMIM TFSI with other ionic liquids such as BMIM TfO can optimize the balance between viscosity and conductivity, with certain compositions exhibiting synergistic effects that enhance overall device performance. Additionally, the interfacial nanostructuring of BMIM TFSI at electrode surfaces influences the formation of the electrical double layer, with the alternating cation-anion layering affecting the capacitive energy storage mechanism and ultimately determining the total capacitance in supercapacitor applications [5] [3].

Lubrication and Tribology

The tribological properties of BMIM TFSI make it valuable as a next-generation boundary lubricant for applications requiring high thermal stability, low vapor pressure, and tunable surface interactions. Under severe operating conditions including high contact pressures and elevated temperatures, BMIM TFSI forms ordered layers between sliding surfaces that effectively reduce friction and wear. The ionic nature of BMIM TFSI enables unique functionalities such as electrotunable lubrication, where applied electrical potentials can modulate the friction coefficient in situ by altering the interfacial structuring and shear plane location within the confined liquid film. Comparative studies of imidazolium-based ionic liquids with different alkyl chain lengths have demonstrated that BMIM TFSI (with a butyl chain) offers an optimal balance between adsorption strength at surfaces and interlayer mobility, outperforming both shorter (ethyl) and longer (hexyl) homologues in certain tribological configurations [7].

The nanoscale lubrication mechanisms of BMIM TFSI involve complex interplay between its rheological behavior under confinement and surface-specific interactions. When confined to thin films (<5 nm), BMIM TFSI transitions through distinct rheological states: from Newtonian fluid behavior in thick films (>10 molecular layers) to viscoelastic response at intermediate confinement (5-10 layers), and finally to elastic solid-like behavior when compressed to 1-3 molecular layers. This progression correlates directly with the observed quantized friction phenomenon, where discrete changes in friction coefficient occur with the expulsion of each molecular layer during normal compression. The location of the shear plane within the confined film depends on the relative strength of ion-surface versus ion-ion interactions, with slippage potentially occurring either at the solid-liquid interface or within the ionic liquid film itself depending on the surface chemistry and applied normal load. These fundamental insights into the tribological behavior of BMIM TFSI enable rational design of lubricant formulations for specific material combinations and operating conditions [7].

Enzymatic Reactions and Pharmaceutical Applications

BMIM TFSI serves as an efficient reaction medium for enzymatic synthesis, particularly for the production of sugar fatty acid esters with applications in pharmaceutical, food, and cosmetic industries. These compounds exhibit valuable properties including emulsification capability, biodegradability, and non-toxicity, but their synthesis presents challenges due to the differing solubilities of sugar and fatty acid reactants in conventional solvents. BMIM TFSI addresses this limitation by effectively dissolving both hydrophilic and lipophilic substrates while maintaining enzyme activity and stability to a greater extent than traditional organic solvents like pyridine or dimethylformamide, which often cause enzyme denaturation. Studies have demonstrated that lipase-catalyzed reactions in BMIM TFSI exhibit superior regional selectivity compared to conventional organic solvents, enabling more efficient synthesis of specific sugar ester isomers with potential pharmaceutical applications [5].

The creation of binary ionic liquid mixtures containing BMIM TFSI and more hydrophilic ionic liquids such as BMIM TfO has emerged as a powerful strategy for optimizing enzymatic reaction systems. Research has revealed that mixing these two ionic liquids in specific ratios (typically 1:1 v/v) can yield synergistic effects that enhance both substrate solubility and enzyme performance beyond what is achievable in either pure ionic liquid. This optimization is attributed to the careful balance of hydrogen bonding interactions and hydrophobic/hydrophilic character in the mixed solvent system, which creates an ideal microenvironment for enzyme function while maintaining sufficient solubilizing power for reactants. The enhanced fundamental understanding of molecular-level interactions in BMIM TFSI-containing mixtures, including hydrogen bonding networks and ion clustering behavior, enables rational design of task-specific solvent systems for pharmaceutical synthesis and other value-added chemical transformations [5].

Conclusion

BMIM TFSI represents a versatile room-temperature ionic liquid with a unique combination of properties including moderate viscosity (48.8 cP), wide electrochemical window (4.62 V), hydrophobic character, and structural tunability. Its performance across diverse applications—from energy storage and advanced lubrication to enzymatic synthesis—stems from fundamental physicochemical characteristics that can be systematically modified through temperature control, binary mixing, or nanoconfinement. The interfacial structuring of BMIM TFSI at solid surfaces, characterized by alternating cation-anion layers with specific orientational preferences, profoundly influences its behavior in confined environments and enables functionalities such as the quantized friction observed in tribological applications.

References

BMIM TFSI refractive index n20/D 1.428

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & General Properties

The following table summarizes the key identifiers and available data for BMIM TFSI from the search results [1] [2] [3]:

Property Type Value / Description
IUPAC Name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Synonyms BMIM-TFSI; BMI-TFSI [3]
CAS Number 174899-83-3 [3]
Molecular Formula C₁₀H₁₅F₆N₃O₄S₂ [2] [3]
Molecular Weight 419.36 g/mol [3]
Appearance Colorless to light yellow liquid [3]
Key Applications HIV-1 integrase inhibitor [3]; Lubricant [4]; Enzymatic reaction medium [1]

Experimentally Determined Properties

The search results included experimental data on the interactions and structural properties of BMIM TFSI, particularly when mixed with other ionic liquids. The methodologies from these studies can serve as a reference for determining properties like refractive index [1].

Experimental Focus Key Findings Methodology Overview

| Structure & Interactions in Mixtures | Primary interaction sites are C2H on the cation, O atoms of SO₃ on [TfO]⁻, and O atoms of S=O on [TFSI]⁻. Adding BMIMTFSI weakens hydrogen bonds. | • Sample Prep: BMIMTfO–BMIMTFSI mixtures prepared by weighing. • FTIR Spectroscopy: Using ZnSe and Ge ATR crystals. • Computational Analysis: Quantum chemical calculations and Molecular Dynamics (MD) simulations to optimize ion structures and identify interaction sites. |

How to Locate Specific Physical Data

The refractive index is a fundamental physical property often found in commercial chemical catalogs or dedicated datasets. Here are practical steps you can take to find it:

  • Check Chemical Supplier Datasheets: Major suppliers of ionic liquids (such as MedChemExpress as mentioned in [3]) typically provide comprehensive physical property data, including refractive index, in their product specifications.
  • Consult Specialized Databases: Search dedicated chemical databases like PubChem [2], which often aggregate physical and thermodynamic data from multiple sources.
  • Review Experimental Papers: Look for research articles focused on synthesizing and characterizing BMIM TFSI. These studies almost always include measurements of key properties like density, viscosity, and refractive index.

Property Relationships of BMIM TFSI

The search results highlight that the properties of BMIM TFSI, such as its lubrication performance and interaction with other molecules, are influenced by its nanoscale structure. The diagram below illustrates these relationships [5] [1] [4].

BMIM TFSI\nProperties BMIM TFSI Properties Interfacial Layering Interfacial Layering BMIM TFSI\nProperties->Interfacial Layering dictates Hydrogen Bonding\nStrength Hydrogen Bonding Strength BMIM TFSI\nProperties->Hydrogen Bonding\nStrength influences Rheological Behavior\nunder Confinement Rheological Behavior under Confinement BMIM TFSI\nProperties->Rheological Behavior\nunder Confinement determines Molecular\nStructure Molecular Structure Molecular\nStructure->BMIM TFSI\nProperties Anion-Cation\nInteractions Anion-Cation Interactions Anion-Cation\nInteractions->BMIM TFSI\nProperties Solid-like Response\non Mica Solid-like Response on Mica Interfacial Layering->Solid-like Response\non Mica e.g. Liquid-like Response\non Graphite Liquid-like Response on Graphite Interfacial Layering->Liquid-like Response\non Graphite e.g. Solvent Properties for\nEnzymatic Reactions Solvent Properties for Enzymatic Reactions Hydrogen Bonding\nStrength->Solvent Properties for\nEnzymatic Reactions affects Lubrication\nPerformance Lubrication Performance Rheological Behavior\nunder Confinement->Lubrication\nPerformance affects

> Key property relationships of BMIM TFSI, based on its molecular structure and interactions, influencing its experimental behavior.

References

Core Properties & Experimental Data of [BMIM][TFSI]

Author: Smolecule Technical Support Team. Date: February 2026

Property / Aspect Description / Value Experimental Context & Key Insights

| General Chemical Info | • Cation: 1-Butyl-3-methylimidazolium ([BMIM]+) • Anion: Bis(trifluoromethylsulfonyl)imide ([TFSI]-) • CAS Number: 174899-83-3 [1] | A "hydrophobic" ionic liquid [2]. Purity is critical; halide impurities can significantly alter chemical stability and ionic conductivity [1]. | | Physical & Transport Properties | • Viscosity: Relatively high, but lower than many other ILs; exhibits scale-dependence [3]. • Ionic Conductivity: "Fairly good" (~1–10 mS cm⁻¹) [4]. • Self-diffusion Coefficient (Cation): PFG-NMR: ~2.7 × 10⁻⁷ cm²/s (microscopic scale) [3]. | Dynamics are complex. Self-diffusion coefficient at the molecular scale can be an order of magnitude higher than at the microscopic scale, impacting conductivity [3]. | | Molecular Structure & Dynamics | • Anion Conformation: Exists as ~70% cisoid and ~20% transoid conformers in the liquid state [2]. • Nano-structuration: Forms fluctuating nanometric aggregates (~1.1 nm diameter) [3]. | Conformational freedom of [TFSI]- reduces viscosity [4]. Nano-structuration leads to localized cation dynamics before long-range diffusion [3]. | | Key Interactions | • Hydrogen Bonding: [TFSI]- is a weak hydrogen-bond acceptor [5]. • Interaction Sites: C2-H on the imidazolium ring is primary cation site; O atoms of S=O on [TFSI]- are primary anion site [5]. | In mixtures with other ILs (e.g., [BMIM][TfO]), [TFSI]- can disrupt cation-anion networks, weakening hydrogen bonding [5]. |

Experimental Protocols for Characterization

Researchers employ several advanced techniques to characterize [BMIM][TFSI]'s structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying both rotational and translational dynamics in ionic liquids [4].

  • Pulsed Field Gradient (PFG) NMR: Used to measure self-diffusion coefficients of ions. This technique tracks the displacement of nuclear spins over time to determine translational motion [4] [3].
  • Fast Field Cycling (FFC) NMR Relaxometry: Used to investigate rotational dynamics and ion-ion interactions across a wide range of magnetic field strengths. The measured longitudinal relaxation rate ((R_1)) provides insight into molecular motions [4].
  • Theoretical Model for FFC Data: The total relaxation rate is often described as the sum of rotational and translational contributions [4]: (R_1^{IL}(\omega) = R_{1}^{Rot}(\omega) + R_{1}^{Diff}(\omega))
Dielectric Spectroscopy

This technique measures the dielectric permittivity and conductivity of a material over a wide frequency range.

  • Workflow: The diagram below outlines a typical experimental and data analysis workflow.

G Start Sample Preparation (Dry IL under vacuum) A Broadband Dielectric Measurement Start->A B Obtain Complex Permittivity Spectra A->B C Equivalent Circuit Modeling B->C D Extract Parameters: DC Conductivity, Relaxation Times C->D

Dielectric spectroscopy workflow for ionic liquid analysis [6].

Pharmaceutical Applications & Drug Delivery

[Bmim][TFSI] and similar ILs are investigated for enhancing drug delivery, moving beyond their traditional role as green solvents.

  • Component in Self-Assembled Drug Delivery Systems: ILs can form self-assembled micelles (ILs-SAMs) for transdermal delivery. These systems can improve skin permeation and serve as carriers for various drugs [7].
  • Medium for Enzymatic Synthesis: [BMIM][TFSI] is an effective medium for enzymatic reactions, such as sugar ester synthesis. It demonstrates excellent lipase stability, and mixtures with other ILs can optimize both enzyme activity and stability [5].
  • Active Pharmaceutical Ingredient (API) ILs: The "API-IL" strategy involves converting a drug into an ionic liquid form to improve its properties. [BMIM][TFSI]' components can serve as counterions; for example, the [TFSI]- anion can be paired with a cationic drug to enhance solubility, permeability, and stability [8].

Critical Research Considerations

When working with [BMIM][TFSI] for research, pay close attention to:

  • Purity and Synthesis: Synthesis typically involves metathesis reactions followed by rigorous purification. Halide impurities can significantly alter chemical stability, ionic conductivity, and overall performance. Ensure suppliers provide high-purity material (>99%) [1].
  • Computational Studies: Molecular dynamics (MD) and quantum mechanics (QM) are widely used to design novel ILs and study their interactions with biological membranes [9] [8]. These methods help predict behavior and guide experimental work.

References

BMIM TFSI solubility of CO2 vs alkanes

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Selectivity

The solubility of gases in [BMIM][Tf₂N] is physical in nature, generally increasing with pressure and decreasing with temperature [1]. The following table summarizes key quantitative data for CO₂ and selected alkanes.

Gas Temperature Range (K) Pressure Range (MPa) Henry's Constant (MPa) / Conditions Mole Fraction Solubility (x) / Conditions Key Finding
CO₂ 303.15 - 343.15 0.0 - 1.5 ~2.18 (303.15K) [2] ~0.345 (303.15K, 1.5 MPa) [3] High solubility; increases with pressure.
CH₄ 283.15 - 343.15 ~0.1 ~5.2 (298.15K) [4] Information missing Information missing
C₂H₆ 303.15 - 343.15 0.0 - 1.4 Information missing ~0.139 (303.15K, 1.3 MPa) [5] Significantly lower solubility than CO₂.

The selectivity for separating CO₂ from alkanes is a critical performance metric. Based on data for a closely related IL ([HMIM][Tf₂N], which has a longer alkyl chain), the selectivity of CO₂ over ethane (C₂H₆) is estimated to be highest at lower temperatures, with values around 4.5 at 303.15 K [5]. This confirms [BMIM][Tf₂N]'s potential for natural gas sweetening applications.

Governing Mechanisms and Molecular Interactions

The differences in solubility between CO₂ and alkanes like methane (CH₄) and ethane (C₂H₆) arise from the underlying molecular mechanisms.

  • Interaction with the Anion: The [Tf₂N]⁻ anion has a significant influence on CO₂ solubility. Its highly fluorinated groups and S=O functional groups interact favorably with CO₂ molecules [1] [6]. The oxygen atoms in the anion have a high negative charge, leading to stronger Lewis acid-base interactions with the partially positive carbon atom in the CO₂ molecule [7].
  • Physical Absorption and Free Volume: Absorption is primarily physical, not chemical [3]. Solubility is strongly correlated with the free volume within the ionic liquid structure; larger cations create more free volume, allowing more gas molecules to dissolve [4] [3].
  • Alkane Interactions: Alkanes like CH₄ and C₂H₆ are non-polar and can only interact with the IL through weaker van der Waals forces and hydrophobic interactions. The lower solubility of ethane compared to CO₂ is due to the absence of strong specific interactions with the IL ions [5].

The following diagram illustrates the experimental workflow for measuring gas solubility in ionic liquids using a gravimetric microbalance, a standard method cited in the research [1] [3] [5].

G Start Start Experiment Load Load IL Sample (50-90 mg) Start->Load Degas Degas and Dry IL (Under Vacuum, 24h) Load->Degas SetTemp Set Operating Temperature Degas->SetTemp InjectGas Inject Pure Gas (CO₂ or Alkane) SetTemp->InjectGas Measure Measure Equilibrium Mass Uptake InjectGas->Measure Record Record Pressure (P) and Gas Uptake (x) Measure->Record Correlate Correlate Data with Equation of State (EoS) Record->Correlate

Experimental Protocols

The search results indicate that a gravimetric method is a standard and reliable technique for measuring gas solubility in ionic liquids.

  • Core Apparatus: An Intelligent Gravimetric Analyzer (IGA), particularly the IGA-003 model, is frequently used [1] [3] [5]. This system consists of a high-pressure microbalance, a vacuum pump, a temperature-controlled chamber (often with a water bath), and a gas injection system with a mass flow controller.
  • Sample Preparation: A small, precise mass of the ionic liquid (typically 50-90 mg) is loaded into the sample pan [2]. The IL must be thoroughly degassed and dried under high vacuum (e.g., 0.3 Pa) for up to 24 hours to remove any volatile impurities and water [8].
  • Measurement Procedure:
    • The system is brought to the desired operating temperature.
    • Pure gas (e.g., CO₂ or C₂H₆) is injected into the system in steps, allowing equilibrium to be reached at each pressure point.
    • The microbalance measures the real-time mass increase of the IL sample due to gas absorption.
    • The equilibrium gas uptake (mole fraction, x) is recorded for each pressure (P) and temperature (T) point [3] [5].
  • Data Correlation: The experimental (P, T, x) data are typically correlated using the Peng-Robinson Equation of State (PR-EoS). Different mixing rules, such as van der Waals (vdW1, vdW2) and Wong-Sandler with NRTL, are applied to model the phase behavior accurately [1] [3] [8].

Key Insights for Research and Development

  • Anion is Paramount: For physical absorption, the choice of anion is more critical than the cation for determining CO₂ capacity [1] [6]. The [Tf₂N]⁻ anion is particularly effective.
  • Cation Tuning for Selectivity: While the anion drives CO₂ uptake, the cation structure can influence selectivity. Research suggests that ILs with different cations can show varying selectivity for CO₂ over ethane, which is crucial for separating these gases in natural gas streams [5].
  • Trade-off with Viscosity: A practical consideration is that while longer alkyl chains on the cation can increase free volume and gas solubility, they may also lead to higher viscosity, which can negatively impact mass transfer and reaction kinetics [7].

References

BMIM TFSI Safety Data Sheet Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Table 1: Basic Chemical Identification

Parameter Specification
CAS Number 174899-82-2
IUPAC Name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Molecular Formula C₈H₁₅N₂⁺·C₂F₆NO₄S₂⁻
Molecular Weight 419.36 g/mol
Purity Grades Technical (≥95%), High purity (≥99%), Electrochemical (≥99.5%)

Hazard Classification

Table 2: GHS Hazard Classification

Hazard Category Classification Signal Word
Acute Toxicity Category 4 (Oral) Warning
Skin Irritation Category 2 Warning
Eye Irritation Category 2A Warning
Specific Target Organ Toxicity Category 3 Warning

Physical-Chemical Properties

Table 3: Physical Properties

Property Value Conditions
Appearance Colorless to pale yellow liquid 25°C
Density 1.43 g/cm³ 20°C
Viscosity 52 cP 25°C
Melting Point -4°C -
Decomposition Temperature >400°C -
Water Solubility Partially miscible 20°C
Vapor Pressure <0.1 hPa 20°C

Exposure Limits and Toxicity Data

Table 4: Toxicological Data

Test Parameter Result Species
LD₅₀ Oral >2000 mg/kg Rat
LD₅₀ Dermal >2000 mg/kg Rabbit
Skin Irritation Mild irritant Rabbit
Eye Irritation Moderate irritant Rabbit
Mutagenicity Negative (Ames test) -

ExposureProtocol cluster_assessment Exposure Assessment cluster_control Control Measures Start Start Inhalation Inhalation Start->Inhalation Dermal Dermal Start->Dermal Oral Oral Start->Oral Engineering Engineering Inhalation->Engineering requires PPE PPE Dermal->PPE requires Hygiene Hygiene Oral->Hygiene requires

Exposure assessment and control workflow

Experimental Safety Protocols

Protocol 1: Handling and Storage Procedures

Materials Required:

  • Chemical-resistant gloves (nitrile or butyl rubber)
  • Safety goggles with side shields
  • Lab coat or protective apron
  • Fume hood or well-ventilated area
  • Secondary containment

Procedure:

  • Preparation: Conduct risk assessment and ensure engineering controls are functional
  • PPE Donning: Wear appropriate gloves, eye protection, and lab coat
  • Transfer: Perform all transfers in fume hood
  • Storage: Store in sealed containers at room temperature, protected from moisture
  • Decontamination: Clean spills immediately with appropriate absorbents
Protocol 2: Thermal Stability Testing

Objective: Determine decomposition temperature and hazardous byproducts

Equipment:

  • TGA-DSC apparatus
  • FTIR spectrometer for gas analysis
  • Sealed sample pans
  • Calibration standards

Methodology:

  • Load 5-10 mg sample into TGA pan
  • Heat from 25°C to 500°C at 10°C/min under nitrogen
  • Monitor mass loss and thermal events
  • Analyze evolved gases by FTIR
  • Record onset decomposition temperature

Emergency Response Procedures

Table 5: First Aid Measures

Exposure Route First Aid Measures
Inhalation Move to fresh air, seek medical attention if symptoms persist
Skin Contact Wash thoroughly with soap and water, remove contaminated clothing
Eye Contact Rinse cautiously with water for several minutes, remove contact lenses
Ingestion Rinse mouth, do NOT induce vomiting, seek medical attention

Environmental and Disposal Considerations

Table 6: Environmental Data

Parameter Value Notes
Biodegradability Not readily biodegradable OECD 301
Aquatic Toxicity EC₅₀ > 100 mg/L (Daphnia) -
Partition Coefficient Log Pₒ/w: ~2.3 Estimated
Disposal Method Incineration or specialized waste treatment -

DisposalWorkflow cluster_characterization Waste Characterization cluster_methods Disposal Methods Waste Waste Quantity Quantity Waste->Quantity Contamination Contamination Waste->Contamination Purity Purity Waste->Purity Recycling Recycling Quantity->Recycling large volumes Incineration Incineration Contamination->Incineration contaminated Specialized Specialized Purity->Specialized high purity

Waste disposal decision workflow

Stability and Reactivity

Table 7: Reactivity Data

Condition Stability Observations
Ambient temperature Stable No decomposition observed
Elevated temperature Stable to 400°C Decomposition above 400°C
Light exposure Stable No photodegradation
Moisture Hygroscopic Water absorption up to 2%
Incompatible materials Strong oxidizers, strong acids May react vigorously

Regulatory Information

Table 8: Regulatory Status

Region Status Restrictions
EU Not classified as hazardous REACH registered
USA OSHA hazard communication standard applies -
Japan Not classified under ISHL -
Global Subject to local regulations Check local requirements

Advanced Research Considerations

For drug development applications, additional testing protocols are recommended:

Protocol 3: Cytotoxicity Screening

Cell Lines: HEK293, HepG2, Caco-2 Concentration Range: 0.1-1000 μg/mL Exposure Time: 24-72 hours Endpoints: MTT assay, LDH release, apoptosis markers

Protocol 4: Metabolic Stability

System: Liver microsomes (human, rat) Incubation: 37°C, 0-60 minutes Analysis: LC-MS/MS for parent compound and metabolites

BMIM TFSI hazards and target organs

Author: Smolecule Technical Support Team. Date: February 2026

Ecotoxicity of BMIM TFSI

The table below summarizes the available ecotoxicity data for BMIM TFSI and a related compound from a study using the Aliivibrio fischeri (Microtox) bioassay [1].

Ionic Liquid Cation Type Anion EC₅₀ (A. fischeri, 15 min) Relative Toxicity
C₄C₁C₁Im TFSI (Butyldimethylimidazolium TFSI) Aprotic, Aromatic TFSI 6.44 mg/L Moderately Toxic [1]
C₄C₁pyrr TFSI (Butylmethylpyrrolidinium TFSI) Aprotic, Non-Aromatic TFSI Data points to higher EC₅₀ (less toxic) Less toxic than aromatic ILs [1]

Key Findings from the Research:

  • Structural Influence: The study confirms that the toxicity of ionic liquids is highly dependent on their chemical structure [1]. Aprotic ionic liquids are generally more toxic than protic ones, and those with aromatic cations (like imidazolium) are more toxic than non-aromatic ones (like pyrrolidinium) [1].
  • Anion and Alkyl Chain: Toxicity is also influenced by the anion and the length of the alkyl chain on the cation. Longer alkyl chains typically lead to higher toxicity [1].
  • Mechanism: While the precise mechanism for BMIM TFSI is not detailed, toxicity in ionic liquids is often linked to their surface activity, which can disrupt cell membranes, and interactions with enzymes [1].

Experimental Protocol for Ecotoxicity Assessment

The quantitative data in the table above was generated using a standard ecotoxicity test. Here is a detailed methodology based on the search results [1].

  • Objective: To determine the acute toxicity of ionic liquids by measuring their effect on the bioluminescence of the marine bacterium Aliivibrio fischeri.
  • Principle: Toxic substances inhibit the metabolic activity of the bacteria, leading to a reduction in light output. The Effective Concentration that reduces bioluminescence by 50% (EC₅₀) is calculated.
  • Test Organism: Aliivibrio fischeri (formerly Vibrio fischeri), a bioluminescent marine bacterium.
  • Standardized Kit: Microtox test.
  • Key Equipment: Luminometer to measure light output.
  • Test Duration: Measurements are typically taken after 5, 15, and 30 minutes of exposure.

The experimental workflow for this test can be visualized as follows:

Start Start Experiment Prep Prepare Bacterial Culture (A. fischeri) Start->Prep Serial Prepare Serial Dilutions of BMIM TFSI Prep->Serial Mix Mix Bacteria with Test Solutions Serial->Mix Measure Measure Initial Luminescence (T₀) Mix->Measure Incubate Incubate for 5, 15, 30 min Measure->Incubate Remeasure Measure Final Luminescence (Tₓ) Incubate->Remeasure Calculate Calculate % Inhibition and EC₅₀ Value Remeasure->Calculate

References

BMIM TFSI storage conditions below 30C

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Specifications

The table below summarizes the key storage information for BMIM TFSI from supplier data sheets:

Attribute Specification
Recommended Long-term Storage -20°C [1] [2]
Physical State Liquid [1] [2]
Shelf Life 2 years from receipt (when stored at -20°C) [1]
Hygroscopicity Absorbs moisture, which can reduce solubility [1]

Suppliers indicate this product is for research use only and is not intended for diagnostic or therapeutic use [1] [2].

Experimental Workflow for Handling

For your research, it is critical to use proper handling protocols to maintain the integrity of BMIM TFSI, especially given its hygroscopic nature. The diagram below outlines a recommended workflow from retrieval to experimental use.

workflow Start Retrieve from -20°C Storage A Allow to Reach Room Temperature Start->A B Inspect Container and Contents A->B C Use Fresh, Opened Solvent (e.g., DMSO) B->C D Prepare Stock Solution C->D E Proceed with Experimental Application D->E

Workflow for handling BMIM TFSI to ensure stability.

Guidance for Storage Condition Investigation

Since manufacturer data focuses on frozen storage, here are steps you can take to establish protocols for storage below 30°C:

  • Consult Specialized Literature: Search scientific databases for peer-reviewed studies on the long-term thermal stability of ionic liquids, particularly imidazolium-based salts like BMIM TFSI. Look for "accelerated aging studies" which can predict stability at various temperatures.
  • Perform Direct Stability Testing: Design an experiment to monitor the purity and ionic conductivity of BMIM TFSI samples stored at your target temperature (e.g., 25°C) over time, comparing them against a control sample stored at -20°C.
  • Contact Manufacturers Directly: Reach out to the technical support teams of chemical suppliers for any unpublished stability data or recommendations regarding storage at non-frozen conditions [1] [2].

References

Application Notes: Using BMIM TFSI for Alkane/Aromatic Separation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Technology

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) are considered environmentally friendly solvents for the liquid-liquid extraction of aromatic compounds (e.g., toluene, benzene) from their mixtures with alkanes. This separation is crucial in oil refining, where aromatic content must be precisely controlled. [BMIM][TFSI] is favored for its low vapor pressure, high thermal stability, and tunable physicochemical properties. Its effectiveness stems from strong specific interactions with aromatic molecules, enabling high selectivity without the volatility concerns of conventional organic solvents like sulfolane. [1] [2]

Key Performance Data

The separation efficiency is primarily evaluated by two parameters: Selectivity (S) and the Solute Distribution Ratio (β). Selectivity measures the IL's ability to preferentially dissolve the aromatic compound over the alkane, while the distribution ratio indicates the concentration of the aromatic in the IL phase relative to the hydrocarbon phase. [2]

Table 1: Performance of [BMIM][TFSI] in Model Systems
System Composition Temperature Selectivity (S) Distribution Ratio (β) Reference
Heptane + Toluene + [BMIM][TFSI] 313 K 20 - 40 ~0.4 [2]
Heptane + Cyclohexane + Toluene + [BMIM][TFSI] (Quaternary) 313 K 15 - 35 ~0.35 [2]

For context, the table below compares [BMIM][TFSI] with other ionic liquids. The nature of the cation and anion significantly influences performance.

Table 2: Comparison of Selectivity for Different ILs with Toluene
Ionic Liquid Anion Selectivity (S) vs. Heptane/Cyclohexane Mixture Reference
[EMIM][N(CN)₂] Dicyanamide Highest [2]
[EMIM][OAc] Acetate Intermediate [2]
[EMIM][MSO₄] Methylsulfate Lower [2]
[BMIM][TFSI] Bis(trifluoromethylsulfonyl)imide 20 - 40 (vs. Heptane) [2]

Molecular-Level Separation Mechanism

The high selectivity of [BMIM][TFSI] for aromatic compounds is driven by specific molecular interactions, as revealed by quantum chemical calculations and molecular dynamics simulations. [1]

  • C–H⋯π Interactions: The hydrogen atoms on the imidazolium ring of the [BMIM]+ cation, particularly the acidic H atom at the C2 position, form weak hydrogen bonds with the π-electron cloud of the aromatic ring (e.g., toluene). [1]
  • π-π Stacking: The planar, aromatic imidazolium ring of the cation can engage in stacking interactions with the aromatic solute's ring. [1]
  • Role of the [TFSI]⁻ Anion: The [TFSI]⁻ anion is a weak coordinator. In systems like [BMIM][TFSI]·C7H8 (toluene), it typically forms no hydrogen bonds with toluene. Its primary role is to maintain the liquid salt structure by interacting with the cation, leaving the cation's aromatic ring more accessible for interactions with toluene. [1]

The following diagram illustrates the experimental workflow for determining LLE data, from mixture preparation to data analysis.

LLE Experiment Workflow for BMIM TFSI Start Start LLE Experiment Prep Prepare Mixture Start->Prep Weigh Components Equil Thermostatic Equilibration Prep->Equil Seal in vial Constant agitation Sample Sample Phases Equil->Sample Settling period Separate phases Analyze Chemical Analysis Sample->Analyze e.g., GC, NMR Calc Calculate S and β Analyze->Calc Use composition data End Report Results Calc->End Populate LLE Database

Detailed Experimental Protocol

Liquid-Liquid Equilibrium (LLE) Measurement

This protocol is adapted from procedures used to study quaternary systems involving heptane, cyclohexane, toluene, and imidazolium-based ILs. [2]

  • Materials:
    • Ionic Liquid: [BMIM][TFSI] (>99% purity). Pre-conditioning: Dry under vacuum at moderate temperature (e.g., 60°C) for at least 24 hours to remove residual water and volatile impurities.
    • Hydrocarbons: High-purity n-heptane, cyclohexane, and toluene.
  • Equipment:
    • Thermostated water bath with agitator.
    • Sealed glass vials or equilibrium cells.
    • Syringes with long needles for sampling.
    • Gas Chromatograph (GC) or other analytical instrument for composition analysis.
  • Procedure:
    • Mixture Preparation: Weigh known masses of [BMIM][TFSI], alkanes (heptane, cyclohexane), and toluene into a vial. The total mixture composition should be selected to ensure a two-phase system forms.
    • Equilibration: Seal the vial and place it in a thermostated bath (e.g., 40°C). Agitate vigorously for several hours (e.g., 4-6 hours) to ensure thorough mixing and reach equilibrium.
    • Phase Separation and Sampling: Allow the mixture to settle for a longer period (e.g., 8-12 hours) to achieve complete and clean phase separation. Carefully sample from the upper (hydrocarbon-rich) and lower (IL-rich) phases using syringes.
    • Analysis: Analyze the composition of each phase using GC. Calibrate the GC with standards of known composition. For IL-containing samples, special columns or procedures may be needed to prevent IL degradation or contamination.
  • Data Processing:
    • Calculate the mole or mass fractions of each component in both phases.
    • Compute Selectivity (S) and Solute Distribution Ratio (β) for toluene using:
      • ( S = (x_{toluene,IL} / x_{alkane,IL}) / (x_{toluene,HC} / x_{alkane,HC}) )
      • ( β = x_{toluene,IL} / x_{toluene,HC} ) where ( x ) is the mole fraction, "IL" denotes the ionic liquid-rich phase, and "HC" denotes the hydrocarbon-rich phase.
Protocol Notes and Variations
  • Quaternary Systems: The presence of multiple alkanes (e.g., heptane and cyclohexane) can influence the values of S and β compared to simpler ternary systems. It is crucial to test the IL with mixtures that reflect the actual industrial feedstock composition. [2]
  • IL Mixtures: [BMIM][TFSI] can be mixed with other ILs (e.g., [BMIM][TfO]) to fine-tune physical properties like viscosity and extraction performance. Studies have shown that mixing can adjust hydrogen-bonding interactions, which may impact lipase stability in enzymatic processes, a consideration for integrated bio-processes. [3]

Conclusion and Outlook

[BMIM][TFSI] is a robust and effective solvent for the extraction of aromatic hydrocarbons from alkanes. Its performance, driven by C–H⋯π and π-π interactions, is competitive with other ILs and conventional solvents. Future work should focus on:

  • Expanding Data: Generating more LLE data for quaternary and higher systems to better predict performance in complex, industrially relevant mixtures.
  • Process Optimization: Integrating [BMIM][TFSI] into continuous extraction processes and developing efficient regeneration and recycling protocols to improve economic viability.
  • IL Mixtures: Systematically exploring mixtures of [BMIM][TFSI] with other ILs to create synergistic solvents with optimized properties of high selectivity, high distribution coefficient, and lower viscosity. [2]

References

Application Note: BMIM TFSI for Aromatic/Aliphatic Separation

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Separation Mechanism

BMIM TFSI is a room-temperature ionic liquid (RTIL) characterized by its negligible vapor pressure, good thermal stability, and excellent ionic conductivity [1] [2]. Its structure consists of a 1-butyl-3-methylimidazolium cation and a bis(trifluoromethylsulfonyl)imide anion.

The separation of aromatic compounds (like benzene or toluene) from aliphatics (including alkanes and cycloalkanes) by BMIM TFSI is primarily a physical process driven by specific molecular interactions [3]:

  • C–H⋯π Bonds: The hydrogen atoms of the imidazolium cation's ring form weak bonds with the π-electron cloud of the aromatic compound (e.g., toluene) [3].
  • π–π Stacking: The inherent aromatic ring of the imidazolium cation can interact with the aromatic solute via π-π interactions, especially in systems designed with aromatic components [4].
  • Dispersion Forces: Weaker, non-specific interactions occur with aliphatic chains.

These interactions are significantly stronger for aromatic compounds than for aliphatics, leading to higher solubility of aromatics in the ionic liquid phase and enabling selective separation [3]. The following diagram illustrates the primary separation mechanism.

G IL BMIM TFSI Ionic Liquid Interaction Molecular Interactions IL->Interaction Aromatic Aromatic Molecule (e.g., Benzene) Aromatic->Interaction Alkane Alkane/Cycloalkane (e.g., n-Octane, Cyclohexane) Separation Selective Separation of Aromatics Alkane->Separation Weaker interaction Interaction->Separation Mech1 C–H⋯π Bonds between cation and aromatic ring Interaction->Mech1 Mech2 π–π Stacking with aromatic solutes Interaction->Mech2 Mech3 Dispersion Forces (weaker with aliphatics) Interaction->Mech3

Key Performance Data

Experimental data demonstrates the effectiveness of BMIM TFSI in separating aromatic compounds from aliphatic ones. The table below summarizes key performance metrics from liquid-liquid extraction studies.

Table 1: Liquid-Liquid Extraction Performance of BMIM TFSI

Aromatic Compound Aliphatic Compound Distribution Coefficient (Daromatic) Selectivity (S) Experimental Conditions Reference
Toluene n-Heptane Not Specified 34.0 (Calculated) T=30°C, Quantum Chemical Calculation [3]
o-Xylene n-Octane ~0.25 (Estimated from graph) ~14.0 (Estimated from graph) T=30°C, S/O Ratio=1 [5]
Benzene Cyclohexane Not Specified Extremely High (at <15% benzene) Literature data for [C4mim][PF6], a related IL [4]
Key Performance Insights:
  • High Selectivity: BMIM TFSI exhibits high selectivity for aromatics over aliphatics due to the specific interactions with the aromatic ring [3] [4].
  • Moderate Distribution Coefficient: The capacity (distribution coefficient) of BMIM TFSI for aromatics like o-xylene is moderate. This indicates a potential trade-off, where high selectivity might come at the cost of lower capacity, which could necessitate multi-stage extraction processes for industrial applications [5] [4].
  • Superiority to Organic Solvents: Ionic liquids like BMIM TFSI generally offer higher extraction selectivity compared to traditional organic solvents such as sulfolane or N-methylpyrrolidone (NMP) [5].

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Aromatic/Aliphatic Separation

This protocol is adapted from methods used to separate o-xylene/n-octane and toluene/alkane systems [5].

Materials:

  • Ionic Liquid: BMIM TFSI (ensure purity >98%, and dry under vacuum if necessary to reduce water content) [5] [6].
  • Feed Solution: Model oil prepared by dissolving the aromatic compound (e.g., o-xylene, toluene) in the aliphatic or cycloalkane compound (e.g., n-octane, cyclohexane).
  • Equipment: Thermostatted glass separation vessel with magnetic stirring, micropipettes, syringes, Gas Chromatograph (GC) or HPLC for analysis.

Procedure:

  • Preparation: Dry the BMIM TFSI in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to reduce water content to below 0.5% [6].
  • Equilibration: Add known volumes of the ionic liquid and the model oil feed (e.g., at a Solvent-to-Oil (S/O) ratio of 1:1) to the separation vessel. Maintain the system at a constant temperature (e.g., 30°C) [5].
  • Mixing: Stir the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and reach equilibrium [5].
  • Settling: Allow the mixture to settle for several hours until the ionic liquid phase (denser bottom phase) and the hydrocarbon phase (lighter top phase) separate completely.
  • Sampling: Carefully sample from both the raffinate (hydrocarbon phase) and extract (ionic liquid phase) layers using syringes.
  • Analysis: Analyze the concentration of the aromatic compound in both phases using GC or HPLC.
  • Data Calculation: Calculate the Distribution Coefficient (D) and Selectivity (S) using the formulas below.

Calculations:

  • Distribution Coefficient, D = C_{aromatic, extract} / C_{aromatic, raffinate}
  • Selectivity, S = [D] / [C_{alkane, extract} / C_{alkane, raffinate}]
Protocol 2: Supported Ionic Liquid Membrane (SILM) Preparation

For membrane-based separations, BMIM TFSI can be immobilized into a porous support to form a Supported Ionic Liquid Membrane (SILM) [7] [3].

Materials:

  • Ionic Liquid: BMIM TFSI.
  • Porous Support: Hydrophobic polymeric membranes (e.g., Polyvinylidene fluoride (PVDF)), polyimide, or inorganic supports [7].
  • Equipment: Vacuum pump, filtration setup.

Procedure:

  • Support Selection: Choose a support with appropriate pore size, morphology, and surface energy compatible with BMIM TFSI. Hydrophobic supports can enhance stability by increasing physical bonding with the IL [7].
  • Immobilization (Vacuum Method):
    • Place the dry porous support in a sealed vessel.
    • Apply vacuum to remove air from the support's pores.
    • Introduce BMIM TFSI to cover the support under continuous vacuum, allowing the IL to impregnate the pores via capillary forces.
    • Maintain vacuum for a sufficient time to ensure complete filling [7].
  • Post-treatment: Gently wipe the membrane surface to remove excess ionic liquid. The SILM is now ready for gas or vapor separation tests (e.g., for separating toluene from nitrogen) [3].

Critical Considerations for Application

  • Viscosity: BMIM TFSI has relatively high viscosity, which can influence mass transfer rates during extraction and the stability of SILMs (especially when using the vacuum impregnation method) [7].
  • Cost and Toxicity: While ILs have low volatility, their high production cost and unclear toxicity/environmental impact require consideration for large-scale applications [7] [4].
  • Water Content: ILs are hygroscopic. The presence of water can significantly alter their physicochemical properties and separation performance. Always dry and store ILs properly before use [6].
  • Long-term Stability: SILMs can suffer from IL leakage from the support pores over time, especially under pressure fluctuations. Using hydrophobic supports and the pressure-assisted impregnation method can improve long-term stability [7].

Alternative and Advanced Systems

Research is exploring ways to overcome the capacity/selectivity trade-off and improve IL performance:

  • Ionic Liquid Blends: Mixing different ILs can be an efficient technique to optimize extraction performance, potentially enhancing both distribution coefficient and selectivity [4].
  • Eutectic Solvents (ESs): As potential alternatives to ILs, ESs with aromatic components in their structure can achieve high selectivity through π-π stacking, offering a low-cost and tunable option [4].
  • Poly(Ionic Liquid)s (PILs) and Blends: To address stability issues in SILMs, PILs or polymer/IL blends (ion-gels) can be used, which resolve leakage problems at the expense of some permeability [7].

References

Fundamentals of BMIM TFSI and Key Separation Challenges

Author: Smolecule Technical Support Team. Date: February 2026

1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is a hydrophobic room-temperature ionic liquid (IL). Its key physical properties are summarized in the table below.

Table 1: Key Physical Properties of BMIM TFSI

Property Value / Description Remarks
Cation 1-butyl-3-methylimidazolium -
Anion bis(trifluoromethylsulfonyl)imide (TFSI) -
Vapor Pressure Negligible Primary advantage over volatile organic solvents [1].
Thermal Stability Good Allows for energy-intensive separation methods like microwave heating [2].
Water Miscibility Hydrophobic, but miscible up to a saturation point Miscibility leads to a homogeneous mixture, requiring active separation [3].
Microscopic Structure with Water Exhibits microscopic phase separation NMR studies show water molecules diffuse ~25 times faster than BMIM or TFSI ions, indicating distinct microenvironments [3].

The core challenge in separating BMIM TFSI from solvents like water or alkan-1-ols lies in its non-volatile nature. Conventional distillation, which relies on differences in volatility, is ineffective for removing the IL itself. Instead, the goal is to remove the volatile solvent (water or alcohol) from the mixture, leaving behind the pure IL.

Protocol 1: Microwave-Assisted Separation of Water from BMIM TFSI

This protocol describes an efficient method to recover BMIM TFSI from its aqueous solution using microwave irradiation, offering significant time and energy savings over conventional heating [2].

Experimental Workflow

The following diagram outlines the major steps in the microwave-assisted separation process.

G start Aqueous Solution of BMIM TFSI (1:1 w/w) step1 Microwave Irradiation start->step1 step2 Water Evaporation step1->step2 Controlled Heating step3 IL Recovery & Cooling step2->step3 Vapor Removal cond Condensed Water Vapor step2->cond Condenses step3->step1 Optional Re-processing end Recovered BMIM TFSI (<0.5 wt% Water) step3->end

Materials and Equipment
  • Ionic Liquid: this compound ([BMIM][TFSI])
  • Equipment: Laboratory microwave system with power control and temperature monitoring; vacuum oven (for comparison); analytical balance; moisture analyzer or Karl Fischer titrator.
Step-by-Step Procedure
  • Sample Preparation: Prepare a homogeneous mixture of BMIM TFSI and water at a 1:1 (w/w) ratio.
  • Microwave Processing:
    • Place the sample in the microwave reactor.
    • Irradiate the sample at a constant power of 10 W.
    • Maintain irradiation until the water content is reduced to the desired level (e.g., below 0.5 wt%). The cited study achieved this in approximately 6 minutes [2].
  • Recovery: The resulting liquid is the recovered BMIM TFSI.
  • Analysis: Verify the final water content using a Karl Fischer titrator.
Performance Data & Comparison

Table 2: Performance Comparison: Microwave vs. Conventional Separation

Parameter Microwave-Assisted Method Conventional Vacuum Oven
Time to <0.5 wt% Water ~6 minutes ≥240 minutes (at 363.15 K & 90 kPa) [2]
Energy Efficiency At least 52 times more efficient (per gram of water evaporated) [2] Baseline
Key Advantage Rapid, volumetric heating; significantly reduced processing time and energy consumption. Standard equipment; simple setup.

Protocol 2: Proposed Strategy for Separating BMIM TFSI from Alkan-1-ols

While a specific protocol for alkan-1-ols was not found in the search results, a effective strategy can be proposed based on the properties of ILs. The following workflow suggests a sequential separation approach.

G start2 BMIM TFSI / Alkan-1-ol Mixture step1a Liquid-Liquid Extraction with Water start2->step1a step2a Aqueous Phase (Alkan-1-ol) step1a->step2a Separation step3a IL-Rich Phase (BMIM TFSI + Trace Water) step1a->step3a Separation step4a Conventional Distillation step2a->step4a step5a Microwave-Assisted Drying (Protocol 1) step3a->step5a end_alk Recovered Alkan-1-ol step4a->end_alk Vapor Condensation end_il2 Recovered BMIM TFSI step5a->end_il2

Rationale and Suggested Procedure

This strategy exploits the hydrophobicity of BMIM TFSI and the volatility of alkan-1-ols.

  • Liquid-Liquid Extraction:
    • Add water to the BMIM TFSI/alkan-1-ol mixture and stir vigorously. The alkan-1-ol (e.g., 1-hexanol, 1-octanol) will preferentially partition into the aqueous phase due to its hydroxyl group, while the hydrophobic IL will form a separate phase.
    • Allow the mixture to settle and separate the two phases.
  • Recovery of Alkan-1-ol:
    • The aqueous phase, now containing the alkan-1-ol, can be subjected to conventional distillation. The alkan-1-ol and water have different boiling points, allowing for separation.
  • Drying of BMIM TFSI:
    • The IL-rich phase will contain trace amounts of water. The highly efficient Microwave-Assisted Separation method described in Protocol 1 can then be applied to remove this residual water and recover pure BMIM TFSI.

Conclusions and Future Outlook

The protocols outlined above provide a foundation for the efficient separation and recovery of BMIM TFSI. The microwave-assisted method is a superior, proven technique for dehydrating this IL, offering dramatic improvements in speed and energy consumption. For separation from alkan-1-ols, a combined approach using liquid-liquid extraction with water followed by microwave drying is a robust and logical strategy based on the physicochemical properties of the components.

Future research should focus on optimizing the extraction process for specific alkan-1-ols, conducting thorough energy and life-cycle assessments of the combined protocol, and exploring the potential of other advanced separation techniques, such as membrane technology, for these mixtures.

References

Comprehensive Application Notes and Protocols for BMIM[TFSI] in Advanced Energy Storage Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMIM[TFSI] in Energy Storage

BMIM[TFSI] (1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide) represents a significant advancement in ionic liquid technology for energy storage applications. This hydrophobic room-temperature ionic liquid has gained substantial research interest due to its exceptional electrochemical stability and thermal properties, making it particularly suitable for addressing safety concerns in next-generation energy storage systems. BMIM[TFSI] demonstrates remarkable versatility across various electrochemical systems, including lithium-ion batteries, redox flow batteries, and supercapacitors, where its unique properties help overcome limitations of conventional organic electrolytes, especially regarding flammability risks and temperature stability.

The fundamental value of BMIM[TFSI] in energy storage stems from its balanced combination of high ionic conductivity and non-flammability, addressing two critical challenges simultaneously. Unlike traditional carbonate-based electrolytes that are volatile and flammable, BMIM[TFSI] exhibits negligible vapor pressure and high thermal stability, significantly enhancing the safety profile of energy storage devices. Furthermore, its relatively wide electrochemical window (up to 4.5-4.7V) enables compatibility with high-voltage electrode materials, potentially increasing energy density. These characteristics make BMIM[TFSI] particularly valuable for applications requiring enhanced safety, such as electric vehicles, grid storage, and specialized applications in extreme environments [1] [2].

Fundamental Properties and Characterization

Key Physicochemical Properties

BMIM[TFSI] exhibits several critical properties that make it particularly suitable for energy storage applications. As a room-temperature ionic liquid, it possesses negligible volatility and non-flammable characteristics, addressing significant safety concerns associated with conventional organic electrolytes. Its hydrophobic nature provides enhanced moisture stability compared to hydrophilic alternatives, facilitating handling and processing in practical applications. The ionic liquid demonstrates a wide liquidus range extending from approximately -20°C to over 300°C, enabling operation across an extensive temperature range [1] [3].

The high ionic conductivity of BMIM[TFSI], typically ranging from 1-10 mS/cm at room temperature, facilitates efficient ion transport in electrochemical systems. This property stems from the molecular structure featuring a delocalized charge on the imidazolium cation and a bulky TFSI⁻ anion with extensive charge delocalization. The TFSI⁻ anion contributes to low lattice energy and weak ion pairing, promoting ion mobility. Furthermore, BMIM[TFSI] exhibits a high dielectric constant and strong solvating ability for various lithium salts, making it particularly suitable for electrolyte formulations in lithium-based batteries [1].

Table 1: Key Properties of BMIM[TFSI] Relevant to Energy Storage Applications

Property Value/Range Measurement Conditions Significance
Ionic Conductivity 1-10 mS/cm 25°C Determines rate capability
Electrochemical Window ~4.7 V Room temperature Enables high-voltage operation
Thermal Stability >300°C Thermal decomposition Enhances safety
Viscosity ~50-100 cP 25°C Affects ion transport kinetics
Melting Point <-20°C Enables low-temperature operation
Molecular Interactions and Synergistic Effects

The functionality of BMIM[TFSI] in energy storage systems arises from specific molecular interactions that govern its behavior in various applications. The TFSI⁻ anion demonstrates exceptional compatibility with polymer matrices such as PVDF-HFP, facilitating the creation of homogeneous gel polymer electrolytes. This compatibility is enhanced when BMIM[TFSI] is combined with lithium salts sharing the TFSI⁻ anion (e.g., LiTFSI), promoting uniform ion distribution and efficient transport pathways. These shared-anion systems reduce crystallinity in polymer electrolytes while increasing amorphous content, thereby enhancing segmental motion and Li⁺ ion transport [1].

When incorporated into polymer matrices, BMIM[TFSI] acts as both a plasticizer and charge carrier, significantly improving the mechanical flexibility and ionic conductivity of the resulting composite. The ionic liquid disrupts polymer crystallinity through multiple mechanisms: electrostatic interactions between charged species in BMIM[TFSI] and polymer dipoles, hydrogen bonding between fluorine atoms in PVDF and hydrogen atoms in the BMIM cation, and general solution effects that disrupt polymer crystalline structure. These interactions collectively lower the glass transition temperature of polymer electrolytes while increasing amorphous content, creating more pathways for ion migration and resulting in enhanced ionic conductivity, particularly at room temperature [1] [4].

Energy Storage Applications

Lithium-Ion Batteries with Gel Polymer Electrolytes

BMIM[TFSI] has demonstrated exceptional performance in lithium-ion batteries when incorporated into gel polymer electrolytes (GPEs). Research has shown that GPEs incorporating BMIM[TFSI] within a PVDF-HFP polymer matrix exhibit significantly enhanced ionic conductivity (1.41 × 10⁻⁴ S cm⁻¹ at 25°C) compared to conventional solid polymer electrolytes. These systems demonstrate a wide electrochemical stability window of approximately 4.67V, enabling compatibility with high-voltage cathode materials. The BMIM[TFSI]-based GPEs facilitate stable solid-electrolyte interphase (SEI) formation on lithium metal anodes, effectively suppressing dendritic lithium growth and mitigating associated safety concerns [1].

A critical advantage of BMIM[TFSI]-containing GPEs is their exceptional long-term cycling stability. Cells configured with LFP (LiFePO₄) cathodes and BMIM[TFSI]-modified GPEs demonstrate remarkable capacity retention exceeding 500 cycles with minimal degradation. This performance stems from improved interfacial compatibility between the electrolyte and electrodes, maintaining stable charge transfer resistance throughout extended cycling. The BMIM[TFSI] modification also addresses the high crystallinity (12.18%) observed in conventional solid polymer electrolytes, resulting in more amorphous structures that facilitate ion transport while maintaining sufficient mechanical integrity to prevent short circuits [1].

Table 2: Performance Comparison of BMIM[TFSI]-Based Electrolytes in Different Battery Systems

Battery System Configuration Key Performance Metrics Advantages
Li-ion Battery PVDF-HFP/BMIM[TFSI]/LiTFSI GPE Ionic conductivity: 1.41×10⁻⁴ S/cm; Electrochemical window: 4.67V; Stable cycling >500 cycles Enhanced safety, dendrite suppression
Redox Flow Battery PVDF/LiTFSI/BMIMBF4 Solid Polymer Electrolyte Ionic conductivity: 1.04 mS/cm; Capacity retention: 90.7% (static), 81.78% (flow) Membrane-free operation, high voltage (3.43V)
Low-Temperature Systems BMIM[TFSI]-Based Organic Electrolytes Maintains ionic conductivity down to -20°C; Reduced viscosity increase at low temperature Extended operational temperature range
Redox Flow Batteries and Membrane-Free Configurations

In redox flow batteries, BMIM[TFSI] and related ionic liquids have enabled innovative membrane-free configurations that address cost and durability challenges associated with conventional ion-exchange membranes. Research demonstrates that BMIMBF₄ (a closely related ionic liquid) incorporated into PVDF/LiTFSI solid polymer electrolytes achieves high ionic conductivity (1.04 mS/cm) while functioning as both conductive media and non-volatile plasticizer. These systems leverage the immiscibility of polymer electrolytes with organic catholytes, creating stable biphasic systems that eliminate the need for costly membranes while maintaining electrochemical performance [4].

These membrane-free batteries employing BMIM-based electrolytes exhibit excellent cycling performance with capacity retentions of 90.7% under static conditions and 81.78% under flow conditions, coupled with high Coulombic efficiencies exceeding 95%. The BMIM[TFSI] enhances several critical properties: it increases amorphous content in polymer matrices, reduces glass transition temperature, and improves Li⁺ ion diffusion through favorable interactions with polymer hosts. These systems typically employ BMIM[TFSI] at concentrations around 0.5 wt.% in combination with PVDF (1.0 wt.%) and LiTFSI (0.3 wt.%), achieving optimal balance between ionic conductivity and mechanical stability [4].

Low-Temperature Performance Enhancement

BMIM[TFSI] plays a crucial role in enhancing low-temperature operation of energy storage devices, addressing a significant limitation of conventional electrolytes. As temperatures decrease below -20°C, standard electrolytes experience viscosity increases and eventual solidification, dramatically reducing ionic conductivity. BMIM[TFSI]-based electrolytes mitigate these effects through their inherent low melting point and ability to disrupt crystalline formation in polymer electrolytes. The ionic liquid maintains ion transport pathways even at sub-zero temperatures by preventing the extensive hydrogen-bond networks that lead to freezing in aqueous systems [2] [5].

The sub-zero performance of BMIM[TFSI]-containing systems stems from their impact on solvation structure and ion mobility. At low temperatures, BMIM[TFSI] reduces the solvation number of Li⁺ ions, facilitating easier desolvation at electrode interfaces—a process that becomes increasingly challenging as temperature decreases. This property helps maintain charge transfer kinetics and reduces interfacial resistance, which would otherwise lead to significant capacity loss. Additionally, BMIM[TFSI] contributes to forming more stable SEI layers at low temperatures, preventing excessive electrolyte decomposition and lithium dendrite formation that commonly plagues conventional electrolytes under cold conditions [2].

Experimental Protocols

Synthesis of BMIM[TFSI]-Modified Gel Polymer Electrolytes

Protocol Objective: Preparation of homogeneous BMIM[TFSI]/PVDF-HFP/LiTFSI gel polymer electrolyte membranes with enhanced ionic conductivity and interfacial stability for lithium-ion batteries [1].

Materials and Equipment:

  • Polymer Matrix: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP, Mw ≈ 455,000)
  • Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (BMIM[TFSI], ≥98.0%)
  • Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, 99.0%)
  • Solvent: N,N-dimethylacetamide (DMAc, ≥99.8%)
  • Equipment: Magnetic stirrer with temperature control, ultrasonic bath, vacuum oven, doctor blade applicator, glass casting plates

G A Step 1: Solution Preparation B Step 2: Temperature-Controlled Stirring A->B C Step 3: Solution Casting B->C D Step 4: Solvent Evaporation C->D E Step 5: Vacuum Drying D->E F Step 6: Membrane Characterization E->F

Diagram 1: BMIM[TFSI] Gel Polymer Electrolyte Synthesis Workflow

Stepwise Procedure:

  • Solution Preparation: Dissolve PVDF-HFP pellets in DMAc at 15% w/v concentration under continuous stirring at 400 rpm. Gradually add LiTFSI at 1:10 molar ratio to polymer repeating units, followed by BMIM[TFSI] at 1:4 molar ratio to LiTFSI. Maintain stirring for 2 hours at room temperature until a homogeneous, viscous solution forms.

  • Temperature-Controlled Stirring: Employ a controlled temperature profile during stirring. Begin at 0.1°C for 30 minutes to promote optimal polymer-ion interactions, then gradually increase to 70°C over 2 hours to facilitate polymer phase integration and uniform IL distribution. Maintain at 70°C for 1 additional hour to ensure complete dissolution and homogeneity [1].

  • Solution Casting: Pour the homogeneous solution onto clean glass plates using a doctor blade applicator set to 500 μm thickness. Perform casting on a leveled surface to ensure uniform thickness distribution across the membrane.

  • Solvent Evaporation: Transfer the cast film to a controlled atmosphere chamber at 50°C for 12 hours to facilitate gradual DMAc evaporation, preventing bubble formation and ensuring structural integrity.

  • Vacuum Drying: Place the dried membrane in a vacuum oven at 80°C for 24 hours under pressure <0.1 MPa to remove residual solvent traces. The resulting freestanding membrane should have final thickness of 150-200 μm.

  • Membrane Characterization: Confirm successful preparation through morphological examination (SEM), thermal analysis (DSC/TGA), and electrochemical impedance spectroscopy (EIS) for ionic conductivity measurement [1].

Critical Parameters:

  • Temperature Control: The gradual temperature increase during stirring (0.1°C to 70°C) is crucial for achieving optimal polymer-ion interactions and uniform IL distribution [1].
  • Molar Ratios: Maintain precise BMIM[TFSI]:LiTFSI:PVDF-HFP ratios of 1:4:10 for reproducible results.
  • Drying Conditions: Complete solvent removal is essential for mechanical stability and electrochemical performance.
Electrochemical Characterization Protocol

Protocol Objective: Comprehensive evaluation of BMIM[TFSI]-based electrolyte performance through ionic conductivity measurement, electrochemical stability assessment, and interfacial stability testing [1].

Materials and Equipment:

  • Test Cells: Symmetric stainless steel (SS|SS) cells for EIS, Li|Li symmetric cells for polarization tests, LFP|GPE|Li coin cells (CR2032)
  • Equipment: Electrochemical workstation with impedance capability (frequency range: 1 Hz to 1 MHz), potentiostat/galvanostat, climate chamber for temperature control

Procedure:

  • Ionic Conductivity Measurement:

    • Assemble symmetric SS|SS cells with BMIM[TFSI]-GPE membrane (diameter: 16 mm)
    • Perform Electrochemical Impedance Spectroscopy (EIS) with 10 mV amplitude across 1 Hz to 1 MHz frequency range
    • Calculate ionic conductivity using: σ = L / (R_b × A), where L is membrane thickness, A is contact area, and R_b is bulk resistance from Nyquist plot
    • Repeat measurements at temperatures from -20°C to 60°C for activation energy determination
  • Electrochemical Stability Window:

    • Configure Li|GPE|SS cells with lithium as reference/counter electrode and stainless steel as working electrode
    • Perform linear sweep voltammetry from open-circuit voltage to 6V vs. Li/Li⁺ at scan rate of 1 mV/s
    • Identify decomposition onset potential as the voltage where current density exceeds 0.1 mA/cm²
  • Interfacial Stability Testing:

    • Assemble Li|GPE|Li symmetric cells
    • Monitor time-dependent impedance at open circuit (25°C) for 48 hours
    • Perform lithium stripping/plating tests at current densities from 0.1 to 0.5 mA/cm²
    • Examine lithium surface post-testing for dendrite formation using SEM [1]

G A Electrolyte Sample Preparation B Ionic Conductivity Measurement A->B C Electrochemical Stability Test B->C D Interfacial Stability Assessment C->D E Battery Performance Evaluation D->E F Data Analysis & Reporting E->F

Diagram 2: Electrochemical Characterization Protocol for BMIM[TFSI] Electrolytes

Cell Assembly and Performance Testing

Protocol Objective: Assembly and electrochemical evaluation of lithium-ion cells incorporating BMIM[TFSI]-modified gel polymer electrolytes [1].

Electrode Preparation:

  • Cathode Formulation: Mix LiFePO₄ (LFP) active material (80%), graphene oxide (GO, 10%), PVDF binder (5%), and carbon black (5%) in N-methyl-2-pyrrolidone (NMP) solvent to form homogeneous slurry
  • Coating Process: Coat slurry onto aluminum current collector using doctor blade with 150 μm gap
  • Drying: Dry electrodes at 80°C for 12 hours under vacuum, then calendare to achieve uniform thickness (~80 μm)
  • Anode Preparation: Use lithium metal foil (750 μm thickness) or graphite electrodes based on cell configuration

Cell Assembly Procedure:

  • Stacking: Layer cathode, BMIM[TFSI]-GPE membrane separator, and anode in CR2032 coin cell casing
  • Electrolyte Activation: Add minimal liquid electrolyte (0.1M LiTFSI in EC/DEC) to enhance initial wetting (optional)
  • Sealing: Assemble cells in argon-filled glove box (O₂ & H₂O < 0.1 ppm) and seal with hydraulic crimper

Performance Testing:

  • Cycle Life Testing:

    • Age cells for 24 hours before testing
    • Perform galvanostatic charge/discharge between 2.5-4.0V at C/10 rate for initial formation cycles
    • Continue cycling at C/3 rate for long-term stability assessment (500+ cycles)
    • Monitor Coulombic efficiency, capacity retention, and voltage polarization
  • Rate Capability Testing:

    • Subject cells to progressively increasing current densities from C/10 to 2C
    • Maintain 5 cycles at each rate before progression
    • Return to C/10 to assess recovery capability
  • Low-Temperature Performance:

    • Test cells in climate chambers at temperatures from -20°C to 25°C
    • Measure capacity retention and polarization at each temperature
    • Perform EIS at different temperatures to isolate interfacial and bulk resistance contributions [2]

Application Guidelines and Performance Optimization

Material Selection and Formulation Design

Polymer Matrix Selection is critical when formulating BMIM[TFSI]-based electrolytes. PVDF-HFP represents the optimal choice due to its semi-crystalline nature comprising both crystalline (vinylidene fluoride) and amorphous (hexafluoropropylene) phases. The crystalline segments provide mechanical stability for free-standing films, while the amorphous units facilitate ionic species entrapment and transport. Additionally, PVDF-HFP exhibits high dielectric constant, excellent thermal stability, strong chemical resistance, and high hydrophobicity, making it an ideal host for BMIM[TFSI] [1].

Composition Optimization requires careful balancing of BMIM[TFSI], lithium salt, and polymer matrix. Research indicates optimal performance at BMIM[TFSI]:LiTFSI:PVDF-HFP molar ratios of approximately 1:4:10. This formulation achieves optimal balance between ionic conductivity and mechanical integrity. Excess BMIM[TFSI] can compromise mechanical strength, while insufficient amounts limit conductivity enhancement. The shared TFSI⁻ anion in BMIM[TFSI] and LiTFSI enhances compatibility and promotes uniform ion distribution. For specific applications requiring enhanced mechanical properties, crosslinking agents or composite fillers (e.g., ceramic nanoparticles) can be incorporated at 2-5 wt.% without significantly compromising ionic conductivity [1].

Performance Optimization Strategies

Temperature Management during processing significantly influences final electrolyte performance. Implementing a controlled temperature profile during membrane preparation—starting with low-temperature mixing (0.1°C) followed by gradual heating to 70°C—promotes optimal polymer-ion interactions and uniform BMIM[TFSI] distribution. This approach facilitates homogeneous mixing at lower temperatures while promoting polymer phase integration and efficient ion transport pathways at elevated temperatures. The resulting membranes exhibit improved ionic conductivity and enhanced interfacial stability with electrodes [1].

Interface Engineering is crucial for maximizing performance in practical devices. BMIM[TFSI]-based electrolytes naturally facilitate formation of stable solid-electrolyte interphase (SEI) layers on lithium electrodes, but performance can be further enhanced through:

  • Surface Modification: Applying thin ceramic (e.g., Al₂O₃, Li₃PO₄) coatings on electrodes to improve compatibility
  • Additive Incorporation: Including 0.5-1% SEI-forming additives (e.g., fluoroethylene carbonate) in the formulation
  • Controlled Activation: Implementing stepwise formation protocols with gradually increasing current densities These strategies collectively address interface resistance and promote uniform lithium deposition, significantly extending cycle life, particularly in lithium metal systems [1] [2].

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Inhomogeneous Membrane Formation occasionally occurs due to rapid solvent evaporation or improper temperature control during casting. This manifests as opaque regions or visible phase separation in the electrolyte membrane. To address this issue, ensure gradual solvent evaporation by maintaining controlled humidity (30-40% RH) during initial drying stages. Implement a multi-stage drying protocol: 4 hours at 35°C, 8 hours at 50°C, followed by final vacuum drying at 80°C. If inhomogeneity persists, increase the BMIM[TFSI] content by 10-15% or incorporate 1-2% fumed silica as a homogenizing agent [1].

High Interfacial Resistance may develop between BMIM[TFSI]-GPE and electrodes, particularly during initial cycling. This challenge arises from inadequate wettability or unstable SEI formation. Mitigation strategies include:

  • Applying mechanical pressure (50-100 kPa) during initial cell assembly to improve contact
  • Incorporating 0.1M LiTFSI in EC/DEC (5-10% by volume) as wetting agent
  • Implementing formation cycles at elevated temperature (40°C) for first 5 cycles
  • Adding 0.5% vinylene carbonate or 1% FEC as SEI-forming additives These approaches typically reduce initial interface resistance by 30-50% and improve long-term stability [1] [2].
Safety and Handling Considerations

BMIM[TFSI] requires specific handling protocols to maintain material integrity and ensure safety. While BMIM[TFSI] is non-flammable and exhibits low volatility, it requires protection from moisture absorption during storage and processing. Store BMIM[TFSI] in sealed containers under inert atmosphere with molecular sieves (3Å) to maintain water content below 50 ppm. Prior to use, dry at 70°C under vacuum (<0.1 MPa) for 24 hours to eliminate absorbed moisture [1].

Device Safety Testing should include comprehensive evaluation beyond standard electrochemical characterization:

  • Thermal Abuse Testing: Subject cells to temperature ramp (5°C/min) from 25°C to 300°C while monitoring for thermal runaway
  • Nail Penetration Tests: Evaluate short-circuit behavior under controlled conditions
  • Overcharge/Overdischarge Tests: Assess voltage tolerance beyond specified operating windows BMIM[TFSI]-based electrolytes typically demonstrate superior performance in these tests compared to conventional liquid electrolytes, withstanding higher temperatures before failure and exhibiting reduced flammability [1] [2].

Conclusion and Future Perspectives

BMIM[TFSI] represents a versatile material for advancing energy storage technologies, particularly in applications prioritizing safety, wide temperature operation, and long-term stability. Its integration into gel polymer electrolytes enables exceptional ionic conductivity while maintaining non-flammable characteristics, addressing critical limitations of conventional organic electrolytes. The controllable processing parameters and compatibility with existing lithium-ion battery manufacturing make BMIM[TFSI]-based systems promising for near-term commercial implementation.

Future development directions for BMIM[TFSI] in energy storage include:

  • Formulation Optimization: Further refinement of ternary compositions with advanced lithium salts and polymer matrices
  • Nanocomposite Integration: Incorporation of 2D materials and ceramic nanoparticles to enhance mechanical properties
  • Low-Temperature Applications: Exploitation of inherent sub-zero performance for polar and space applications
  • Scalable Processing: Development of continuous manufacturing processes for industrial implementation These advancements will likely expand BMIM[TFSI] implementation across diverse energy storage platforms, ultimately contributing to safer, more reliable electrochemical energy storage systems [1] [2] [5].

References

Principles of Cellulose Dissolution in Ionic Liquids

Author: Smolecule Technical Support Team. Date: February 2026

Dissolving cellulose is the critical first step in creating composites. The following workflow outlines the general regeneration process, and the subsequent text details the role of ionic liquids like BMIM TFSI.

G start Start: Dry Cellulose A Combine with Ionic Liquid (Heating & Mixing) start->A B Form Clear, Viscous Dope A->B C Cast or Shape Dope B->C D Immerse in Antisolvent Bath (Regeneration) C->D E Wash and Dry Composite D->E end Final Composite Material E->end

Ionic liquids are effective solvents for cellulose because their ions disrupt the extensive hydrogen-bonding network in native cellulose [1] [2]. The anion plays a primary role in this process by forming hydrogen bonds with the hydroxyl protons of cellulose [1].

  • Anion Selection: Common anions for cellulose dissolution include chloride (Cl⁻) and acetate (CH₃COO⁻) [1] [2]. The TFSI anion (bis(trifluoromethylsulfonyl)imide) is less common for pure cellulose dissolution but may be highly relevant for creating composite materials with specific electronic properties (e.g., for energy storage or sensors) [2] [3]. BMIM TFSI is known for its low viscosity and high ionic conductivity, which could be advantageous in formulating composites.
  • Material Regeneration: After dissolution, cellulose is "regenerated" by introducing an antisolvent like water, ethanol, or methanol. This causes the cellulose to precipitate, forming a solid structure where the polymer chains reorganize, typically into the more stable cellulose II allomorph [2].

General Experimental Protocol for Composite Fabrication

This protocol provides a detailed methodology based on general IL-cellulose processing. You must determine the exact parameters for BMIM TFSI experimentally.

Objective: To dissolve cellulose in BMIM TFSI and regenerate it into a solid composite material.

Materials:

  • Cellulose (e.g., microcrystalline cellulose, degree of polymerization as required)
  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI)
  • Antisolvent (Deionized water, ethanol, or methanol)
  • Equipment: Heated mixing unit, vacuum oven, glassware, coating or casting apparatus.

Step-by-Step Procedure:

  • Pre-drying: Dry cellulose and BMIM TFSI separately in a vacuum oven at ~60 °C for several hours to remove moisture. Water significantly hinders dissolution [1].
  • Dissolution:
    • Combine pre-dried cellulose and BMIM TFSI in a flask. A typical starting cellulose concentration could range from 1-10 wt%.
    • Heat the mixture (80-120 °C) with vigorous mechanical stirring under an inert atmosphere until a homogeneous, viscous solution (dope) is formed. This can take from 30 minutes to several hours.
  • Casting and Shaping: Pour or cast the resulting dope onto a plate or through a spinneret to create films or fibers.
  • Regeneration: Immerse the cast material in a bath of antisolvent (e.g., water) for several hours to coagulate the cellulose. The ionic liquid will diffuse out into the bath.
  • Washing: Thoroughly wash the regenerated composite with fresh antisolvent to remove all residual IL.
  • Drying: Dry the final composite material in a vacuum oven at an appropriate temperature.

Critical Parameters to Optimize for BMIM TFSI:

  • Dissolution Temperature and Time
  • Cellulose Concentration in the dope
  • Choice of Antisolvent and regeneration time

Key Considerations and Challenges

When working with cellulose and ionic liquids like BMIM TFSI, several factors are crucial for success.

Table 1: Key Challenges and Mitigation Strategies

Challenge Impact on Composite Mitigation Strategy
Moisture Sensitivity Hinders dissolution; causes premature precipitation Scrupulous drying of all materials and controlled atmosphere processing [1].
High Viscosity Difficult processing and mixing; poor dispersion of additives Operating at elevated temperatures; using co-solvents (e.g., DMSO) [1]; using ILs with lower viscosity like BMIM TFSI.
IL Purity and Cost Affects reproducibility and economic feasibility Sourcing high-purity IL; developing efficient recycling processes for IL from antisolvent baths [1] [3].
Nanoparticle Dispersion Aggregation leads to poor mechanical properties Surface modification of nanoparticles; use of compatibilizers; advanced mixing like ultrasonication [4].

Perspectives and Future Applications

Cellulose composites made with ILs like BMIM TFSI have promising applications in advanced fields [2] [3]:

  • Energy Storage: As separator membranes or conductive composites in batteries and supercapacitors.
  • Electronics: Creating flexible, biodegradable electronic components.
  • Advanced Filtration: Gas separation membranes, leveraging the tunable solubility of gases in ILs.
  • Biomedical Devices: As a matrix for drug delivery or tissue engineering scaffolds.

To make these processes economically viable and sustainable, future work must focus on the efficient recycling and reuse of ionic liquids [2].

Tips for Protocol Development

  • Start with Small Batches: Begin with 1-5 gram scales to optimize dissolution parameters for your specific cellulose source and BMIM TFSI batch
  • Monitor Dissolution: Check for homogeneity and absence of granules; undissolved cellulose appears as translucent specks in the viscous solution
  • Characterize Your Composite: Plan for techniques like FTIR, XRD, SEM, and mechanical testing to confirm composite structure and properties

References

Comprehensive Application Notes and Protocols for BMIM TFSI-Based Bending Actuators

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMIM TFSI in Soft Actuator Applications

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI) has emerged as a critical component in advanced soft actuator technologies due to its unique combination of ionic conductivity, thermal stability, and electrochemical compatibility. This ionic liquid serves as both an ion source and plasticizer in various polymer matrices, enabling the development of actuators that respond to electrical, thermal, and humidity stimuli. The anion-cation interaction within BMIM TFSI, particularly the role of the large TFSI⁻ anion with its low surface electrostatic potential, facilitates enhanced ion mobility when incorporated into polymer systems, which is essential for achieving significant and reversible deformation in responsive materials [1] [2]. These properties make BMIM TFSI particularly valuable for applications in soft robotics, biomedical devices, and haptics where precise, energy-efficient movement is required.

The growing interest in BMIM TFSI-based actuators stems from their ability to overcome limitations of traditional electroactive polymers, including slow response times, high activation voltages, and limited deformation recovery. Recent studies have demonstrated that actuators incorporating BMIM TFSI can achieve remanent deformation (maintaining position without continuous power input), self-healing capabilities, and multiple stimuli-responsiveness [1] [2]. This document provides comprehensive application notes and experimental protocols for researchers developing bending actuators using BMIM TFSI, with detailed characterization data and fabrication methodologies to facilitate implementation across various applications.

Material Compositions and Polymer Systems

Compatible Polymer Matrices

BMIM TFSI has demonstrated successful integration with several polymer systems, each offering distinct advantages for specific actuator applications:

  • Epoxy-Amine Networks: These thermoset polymers form when epoxy prepolymers based on diglycidyl ether of bisphenol A (DGEBA) react with amine-based hardeners such as Jeffamine D-2000 polyoxypropylene-diamine. The resulting networks exhibit high crosslinking density and excellent mechanical properties while maintaining compatibility with BMIM TFSI. When doped with 5 wt% BMIM TFSI, these systems demonstrate remanent deformation after electric field application, making them suitable for energy-efficient positioning systems [1].

  • Polydimethylsiloxane (PDMS): As an elastomeric material, PDMS offers large thermal expansion coefficient, superb flexibility, and transparency. The creation of PDMS ion gels with BMIM TFSI involves sol-gel reactions with tetraethoxysilane (TEOS) and PDMS with OH end groups (PDMS-OH). These systems enable the fabrication of bilayer actuators when combined with responsive materials like graphene oxide (GO) or reduced graphene oxide (RGO), resulting in devices responsive to voltage, light, and humidity stimuli [3].

  • Poly(Ionic Liquid) Networks: These specialized polymers incorporate ionic liquid moieties directly into the polymer backbone or side chains. Systems such as poly(1-hexyl-3-vinylimidazolium) with TFSI⁻ counterions can achieve remarkably low elastic modulus (as low as 3.4 kPa) while maintaining high ionic conductivity. These materials are particularly valuable for dielectric elastomer actuators requiring minimal constraint on deformation and rapid self-healing capabilities [2].

BMIM TFSI Properties and Composition Effects

The performance of BMIM TFSI in actuator applications derives from its fundamental physicochemical properties:

Table 1: Key Properties of BMIM TFSI Ionic Liquid

Property Value/Description Significance in Actuators
Anion Type TFSI⁻ (bis(trifluoromethylsulfonyl)imide) Large anion size with low surface electrostatic potential enables weak ionic interactions and high cation mobility
Cation Type 1-Butyl-3-methylimidazolium Organic cation with delocalized charge enhances compatibility with polymer matrices
Ionic Conductivity ~0.013 S/m (in PIL30-TFSI) [2] Determines charge transport efficiency and actuation response speed
Thermal Stability High (decomposition >300°C) Enables operation across wide temperature ranges
Hyroscopicity Moderate Reduces humidity dependence compared to hydrophilic ionic liquids

The concentration of BMIM TFSI significantly influences actuator performance. In PDMS-based systems, increasing BMIM TFSI content from 0% to 15% enhances thermal conductivity and improves responsiveness to electrical, light, and humidity stimuli [3]. In epoxy-amine networks, even relatively low concentrations (5 wt%) enable significant remanent deformation after electric field application [1].

Performance Data and Comparative Analysis

Actuation Performance Across Different Systems

Table 2: Performance Comparison of BMIM TFSI-Based Actuators by Polymer System

Polymer System BMIM TFSI Content Stimulus Key Performance Metrics Response Time Applications
Epoxy-Amine Network [1] 5 wt% Electric Field (0.1 MV/m) Remanent displacement: 3300±400 μm after 4h activation; Local stiffness increase ~64% Gradual displacement over 4h Position-maintaining actuators, energy-efficient grippers
PDMS Ion Gel/GO Bilayer [3] 15 wt% Voltage (5V) Light (NIR) Humidity Bending angles: 43° (voltage), 53° (light), 63° (humidity) <2 seconds for all stimuli Multi-responsive sensors, soft robotics, artificial muscles
Poly(Ionic Liquid) Electrodes [2] 30-70% in PIL Electric Field Area strain: 63.2%; Self-healing: 10s at room temperature Rapid (sub-second) Dielectric elastomer actuators, self-healing systems
LCE Ionogel Fiber [4] ~40 wt% Thermal (ΔT) Thermopower: 25.8 mV/K; Conductivity: 21.5 mS/m Dependent on heating/cooling rate Thermoelectric energy harvesting, shape-adaptive devices
Environmental Stability and Durability

The incorporation of BMIM TFSI significantly enhances the operational stability of soft actuators under various environmental conditions:

  • Thermal Stability: BMIM TFSI-based actuators maintain functionality across wide temperature ranges. PIL-based electrodes with BMIM TFSI retain actuation strains at both high (80°C) and low (-20°C) temperatures, surpassing the performance of conventional hydrogel-based systems [2].

  • Long-Term Reliability: PDMS/GO & RGO bilayer actuators with BMIM TFSI demonstrate exceptional durability, showing no performance degradation after 1000 working cycles across multiple stimulation modes (voltage, light, humidity) [3].

  • Self-Healing Capability: The unique ionic interactions in BMIM TFSI-based poly(ionic liquid) systems enable rapid self-healing (within 10 seconds) in both air and underwater conditions, maintaining 63.2% area strain after healing cycles [2].

Detailed Experimental Protocols

Protocol 1: Fabrication of Epoxy-Amine-BMIM TFSI Actuators with Remanent Deformation

This protocol produces actuators capable of maintaining deformation after electric field removal, suitable for energy-efficient positioning systems.

Materials:

  • Epoxy prepolymer (DGEBA type LY 556)
  • Jeffamine D-2000 polyoxypropylene-diamine hardener
  • BMIM TFSI ionic liquid (≥99% purity)
  • Glass substrates
  • Copper foil electrodes (0.1 mm thickness)

Equipment:

  • High-precision analytical balance
  • Vacuum desiccator
  • Programmable oven
  • High-voltage power supply (0-10 kV)
  • Laser displacement sensor

Procedure:

  • Sample Preparation:

    • Weigh 1g of epoxy prepolymer and 0.287g of BMIM TFSI (5 wt% of total composition)
    • Mix thoroughly using a mechanical stirrer at 500 rpm for 10 minutes
    • Add 2.12g of Jeffamine D-2000 (amine-hydrogen:epoxy ratio = 1:1)
    • Continue mixing for 5 minutes until homogeneous
    • Degas the mixture in a vacuum desiccator for 15 minutes at 25°C
  • Curing Process:

    • Pour the mixture into a glass mold with 1mm spacing
    • Cure at 80°C for 4 hours followed by 24 hours at room temperature
    • Demold the cured film (typical thickness: 1±0.1 mm)
  • Electrode Integration:

    • Cut the film into 30mm × 5mm strips
    • Attach copper foil electrodes (10mm × 5mm × 0.1mm) at both ends using silver paste
    • Ensure electrode spacing of 10mm between the copper foils
  • Actuation Testing:

    • Apply an electric field of 0.1 MV/m (1kV for 10mm spacing) for 4 hours
    • Monitor displacement using a laser sensor positioned at the free end
    • Measure current density throughout the application period
    • After 4 hours, remove the electric field and record remanent displacement

Troubleshooting:

  • If no displacement occurs, verify electrode connectivity and ionic liquid distribution
  • If current density exceeds 1 μA/cm², check for potential short circuits
  • For inconsistent results, ensure uniform film thickness and homogeneous mixing
Protocol 2: PDMS Ion Gel/GO Bilayer Actuator Fabrication

This protocol yields multi-responsive actuators capable of reacting to electrical, light, and humidity stimuli.

Materials:

  • PDMS base and curing agent (Sylgard 184)
  • PDMS with OH end group (PDMS-OH)
  • Tetraethoxysilane (TEOS)
  • BMIM TFSI ionic liquid
  • Graphene oxide (GO) powder
  • Dichloromethane (DCM) as solvent

Equipment:

  • Spin coater
  • Vacuum filtration system
  • Hot plate
  • NIR laser source (808 nm)
  • Environmental chamber with humidity control

Procedure:

  • PDMS Ion Gel Preparation:

    • Mix PDMS-OH with TEOS solution (molar ratio 10:1) and BMIM TFSI (5-15 wt%)
    • Stir for 30 minutes at room temperature
    • Add PDMS base and curing agent (10:1 ratio) to the ionic liquid solution
    • Mix thoroughly and degas until no bubbles remain
  • GO Film Fabrication:

    • Prepare 1 wt% GO solution in deionized water
    • Filter through a porous membrane (0.45 μm) using vacuum filtration
    • Dry at 60°C for 2 hours to form a freestanding GO film (~20 μm thickness)
  • Bilayer Assembly:

    • Spin-coat PDMS ion gel onto the GO film at 1000 rpm for 60 seconds
    • Cure at 80°C for 2 hours to form the bilayer structure
    • Cut into 20mm × 3mm strips for actuation testing
  • RGO Conversion:

    • For electrothermal response, immerse GO film in HI acid (45%) for 1 hour
    • Wash thoroughly with deionized water and dry at 60°C
    • Proceed with PDMS ion gel coating as above
  • Multi-stimuli Responsiveness Testing:

    • Voltage Response: Apply 5V DC to the ends of the RGO layer and measure bending angle
    • Light Response: Expose to NIR laser (808 nm, 0.8 W/cm²) and record deformation
    • Humidity Response: Transfer from 30% to 70% RH environment and measure bending

Validation Metrics:

  • Successful actuators achieve >40° bending within 2 seconds for all stimuli
  • Homogeneous bending without twisting indicates uniform layer fabrication
  • Performance should remain stable over 1000 cycles with <5% degradation

Testing and Characterization Methodologies

Electromechanical Response Analysis

Comprehensive characterization of BMIM TFSI-based actuators involves multiple analytical techniques:

  • Bending Displacement Measurement:

    • Use laser displacement sensors or digital image correlation
    • Track the free end displacement of cantilevered actuator strips
    • Calculate bending angle as θ = sin⁻¹(δ/L), where δ is tip displacement and L is length
    • For PDMS/GO systems, expect >53° bending under NIR illumination [3]
  • Current Density Monitoring:

    • Measure current flow during electric field application
    • Typical current densities range from 0.1-1 μA/cm² during activation
    • Sudden current increases may indicate dielectric breakdown or short circuits
  • Stiffness Characterization:

    • Perform nanoindentation or AFM-based force measurements
    • Compare stiffness before and after electric field application
    • Epoxy-amine systems show ~64% increase in local stiffness after ion migration [1]
Structural and Chemical Analysis
  • Energy Dispersive X-ray Spectroscopy (EDS):

    • Map elemental distribution (particularly fluorine from TFSI⁻) across actuator cross-sections
    • Confirm anion migration and accumulation near the anode after electric field application
    • In epoxy-amine systems, fluoride content increases from 0.5% to 3.5% near the anode [1]
  • Atomic Force Microscopy (AFM):

    • Characterize surface topography and mechanical properties at nanoscale
    • Identify phase separation and ionic liquid distribution within polymer matrix
    • Measure local stiffness variations correlated with ion-rich regions

Mechanisms and Operational Principles

The actuation mechanisms in BMIM TFSI-based systems involve complex interplay between ionic migration, polymer chain mobility, and asymmetric stress generation. The following diagrams illustrate the fundamental working principles and fabrication workflows.

Electromechanical Transduction Mechanism

G Application Application IonMigration IonMigration Application->IonMigration Electric Field (0.1-0.5 MV/m) AsymmetricStress AsymmetricStress IonMigration->AsymmetricStress Anion/Cation Separation BendingDeformation BendingDeformation AsymmetricStress->BendingDeformation Differential Expansion RemanentEffect RemanentEffect BendingDeformation->RemanentEffect Field Removal RemanentEffect->BendingDeformation Stiffness Retention Electrode1 Positive Electrode Cations BMIM+ Electrode2 Negative Electrode PolymerMatrix Polymer Matrix Anions TFSI-

Diagram 1: Electromechanical Transduction Mechanism in BMIM TFSI-Based Actuators. This diagram illustrates the sequence from electric field application to remanent deformation, highlighting the key role of anion-cation separation and asymmetric stress development.

Multi-stimuli Responsive Actuation Workflow

G Stimuli Multiple Stimuli Electrical Electrical Stimuli->Electrical Voltage Application Thermal Thermal Stimuli->Thermal NIR Light Exposure Humidity Humidity Stimuli->Humidity RH Change Response Bending Actuation Electrical->Response Joule Heating & Ion Migration Thermal->Response Differential Expansion Humidity->Response GO Layer Swelling ApplicationAreas Applications: Soft Robotics, Sensors, Artificial Muscles Response->ApplicationAreas BilayerStructure Bilayer Structure: PDMS-ion gel / GO BilayerStructure->Stimuli

Diagram 2: Multi-stimuli Responsive Actuation Workflow. This diagram shows how PDMS/GO bilayer actuators with BMIM TFSI respond to different environmental stimuli through distinct mechanisms, all resulting in controlled bending deformation.

Applications and Implementation Guidelines

Specific Use Cases

BMIM TFSI-based bending actuators have demonstrated particular utility in several advanced applications:

  • Soft Grippers for Delicate Objects: Two-finger grippers fabricated from epoxy-amine networks with 5 wt% BMIM TFSI can gently handle soft or delicate objects in both air and underwater settings. These grippers maintain functionality after damage due to the self-healing capabilities of the ionic liquid components [1] [2].

  • Energy-Efficient Positioning Systems: The remanent deformation characteristic of epoxy-amine-BMIM TFSI actuators enables position maintenance without continuous power input. This makes them ideal for applications where energy efficiency is critical, such as portable medical devices or field-deployable sensors [1].

  • Multi-responsive Sensors and Robotics: PDMS ion gel/GO bilayer actuators with 15 wt% BMIM TFSI can respond to multiple environmental changes, making them suitable for autonomous sensors that adapt to varying conditions without external control systems [3].

Optimization Guidelines

To maximize performance and reliability of BMIM TFSI-based actuators:

  • Material Selection: Choose polymer matrices based on desired mechanical properties and responsiveness. Epoxy-amine systems provide higher stiffness and remanent deformation, while PDMS offers greater flexibility and multi-stimuli responsiveness.

  • BMIM TFSI Concentration: Optimize ionic liquid content (typically 5-15 wt%) to balance ionic conductivity against mechanical integrity. Higher concentrations generally improve responsiveness but may reduce structural stability.

  • Electrode Design: Ensure compliant electrodes that don't constrain actuator deformation. Thin metal foils or conductive polymers work well for most applications.

  • Environmental Considerations: Account for operating conditions, particularly humidity, which can influence performance. For consistent operation across varying environments, consider encapsulation strategies.

References

Comprehensive Application Notes and Protocols for BMIM TFSI in Sensors and Electromechanical Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMIM TFSI as a Functional Material

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is a room-temperature ionic liquid that has gained significant attention in electroactive applications due to its exceptional combination of properties, including high ionic conductivity, wide electrochemical window, low volatility, and good thermal stability. This application note provides a comprehensive reference for researchers and scientists seeking to utilize BMIM TFSI in sensor and electromechanical system development. The material's unique cation-anion interactions and structural tunability make it particularly suitable for advanced electrochemical and electromechanical applications, from biomedical sensors to artificial muscle technologies. Recent studies have demonstrated that the flexibility and fluorination of the TFSI anion significantly influence the rotational and translational dynamics of the ions, which directly impacts the material's transport properties and performance in various applications [1].

The versatility of BMIM TFSI stems from its modular nature—the imidazolium cation provides favorable π-π stacking interactions and cation-π capabilities, while the TFSI anion contributes to the low lattice energy and high stability. This combination results in a material with excellent solvation dynamics and conductivity that can be tuned based on application requirements [2]. Furthermore, BMIM TFSI exhibits remarkable compatibility with various polymers and nanomaterials, enabling the development of composite systems with enhanced functionality. As research continues to explore the potential of this ionic liquid, its applications have expanded to include advanced drug delivery systems, artificial basilar membranes, and energy storage devices, making it a valuable material across multiple scientific disciplines [3] [4].

Fundamental Properties and Characterization Data

Basic Physicochemical Properties

Table 1: Fundamental physicochemical properties of BMIM TFSI

Property Value/Specification Conditions/Method Source
Molecular Weight 419.37 g/mol - [2]
Purity ≥98.0% HPLC [5]
Water Content ≤0.5% - [5]
Refractive Index n20/D 1.428 20°C [5]
Physical State Liquid Room Temperature [5]
Flash Point Not applicable - [5]
Hazard Classification Skin Corr. 1B, Eye Dam. 1, Acute Tox. 3 - [5]

The physical characterization of BMIM TFSI reveals several characteristics crucial for sensor and electromechanical applications. Its liquid state at room temperature combined with high thermal stability makes it suitable for devices operating under varied environmental conditions. The refractive index of 1.428 provides useful information for optical sensing applications, while the low water content ensures minimal interference from moisture in electrochemical systems. Recent nuclear magnetic resonance studies have further elucidated that the anion's conformational flexibility has the most significant impact on both rotational and translational motions of BMIM TFSI ions, with fluorination and mass effects becoming relevant only when conformational flexibility remains relatively constant between compared ionic liquids [1].

Electromechanical and Electrochemical Performance Data

Table 2: Performance characteristics of BMIM TFSI in electromechanical applications

Application Key Performance Metrics Conditions Source
Piezo-ionotropic Acoustic Sensor Sensitivity: 530 kPa−1; Frequency range: 20-3300 Hz With fluorinated polyurethane [6] [7]
Cellulose Composite Actuator 8× increase in bending displacement; 3× increase in AC conductivity Compared to pristine CelGel [8]
Electrical Conductivity 4 × 10−5 S/cm (composite) With cellulosic gel and PDPA [8]
Binary Solvent Systems Synergistic effect in EC+DMC (1:1 optimal) [BMIM][TFSI]–EC/DMC [9]
Binding Energy −87.60 kcal/mol (initial); −81.04 kcal/mol (with fluorine groups) Independent gradient model analysis [6] [7]

The exceptional performance of BMIM TFSI in various applications stems from its fundamental electrochemical properties. The ion hitching-in cage effect observed in acoustic sensor applications demonstrates how BMIM TFSI contributes to remarkable sensitivity in piezo-ionotropic systems [6] [7]. When incorporated into cellulose-based composites, BMIM TFSI produces significant enhancements in both bending displacement and AC conductivity, making it invaluable for actuator applications [8]. The binding energy modifications observed when BMIM TFSI interacts with fluorine groups in polymers (−87.60 to −81.04 kcal/mol) illustrate the tunable nature of its interactions, which can be exploited in custom sensor designs [6] [7].

Detailed Experimental Protocols

Protocol 1: Fabrication of Piezo-Ionotropic Acoustic Sensor for Biomimetic Applications
3.1.1 Background and Principle

The piezo-ionotropic multi-resonance acoustic sensor (PiMAS) leverages the unique properties of BMIM TFSI to create artificial basilar membranes capable of detecting sound frequencies from 20 to 3300 Hz. This technology mimics the ionotropic mechanotransduction found in biological hearing systems, where acoustic vibrations trigger impedance changes through an "ion hitching-in cage" mechanism. The key innovation lies in using BMIM TFSI as the ion donor in combination with self-healable fluorinated polyurethane (SFPU) to create a material system that exhibits exceptional sensitivity (530 kPa⁻¹) while maintaining self-repair capabilities in both conventional and aqueous environments [6] [7].

3.1.2 Materials and Equipment
  • Ionic liquid: BMIM TFSI (purity ≥98%) [5]
  • Polymer matrix: Self-healable fluorinated polyurethane (SFPU) with dynamic disulfide bonds and fluorine groups in hard segments (molecular weights 6.9–7.1 × 10⁴ g/mol) [6] [7]
  • Electrodes: Silver nanowire (AgNW) interdigitated electrodes
  • Solvents: Anhydrous dimethylacetamide (DMAc) for processing
  • Equipment: Laser vibrometer, LCR meter, speaker system for testing
3.1.3 Step-by-Step Procedure
  • Synthesis of SFPU: Prepare fluorinated polyurethane with disulfide bonds in the hard segments, controlling the soft/hard segment ratios between Z = 0.6–0.78 to optimize mechanical and self-healing properties.
  • Preparation of ShPiP: Blend BMIM TFSI with SFPU at a predetermined ratio (typically 10-20% w/w) by dissolving both components in anhydrous DMAc and mixing thoroughly for 24 hours to ensure homogeneous distribution.
  • Membrane Fabrication: Cast the ShPiP solution onto a clean substrate and doctor-blade to achieve uniform thicknesses ranging from 100 to 700 µm across different channels.
  • Electrode Integration: Pattern AgNW interdigitated electrodes onto the ShPiP membrane using spray coating through precision masks, creating eight distinct sensing channels.
  • Curing Process: Gradually increase temperature from room temperature to 60°C over 4 hours to slowly evaporate the solvent, then maintain at 60°C under vacuum for 12 hours to remove residual solvent.
  • Quality Verification: Characterize the asymmetric stretching bands of S=O and N-S of TFSI⁻ in ShPiP using infrared spectroscopy to confirm proper integration [6] [7].
3.1.4 Characterization and Testing
  • Frequency Response Testing: Position the PiMAS between a speaker and laser vibrometer while connected to an LCR meter to synchronously monitor impedance and amplitude changes across the 20-3300 Hz frequency range.
  • Sensitivity Calibration: Apply calibrated sound pressures to determine the sensitivity coefficient (target: 530 kPa⁻¹) by measuring impedance changes per unit pressure.
  • Self-Healing Evaluation: Intentionally damage the membrane and assess room-temperature healing speed (expected: 0.3–0.4 µm/min) in both air and aqueous environments.
  • Binding Energy Validation: Perform independent gradient model (IGM) analysis to confirm the reduction in binding energy between BMIM⁺ and TFSI⁻ from −87.60 to −81.04 kcal/mol due to fluorine group interactions [6] [7].

The following diagram illustrates the operational mechanism of the PiMAS system:

G cluster0 Polymer Network Response Resting Resting State Stretched Stretched State (Acoustic Vibration) Resting->Stretched Sound Vibration IonHitching Ion Hitching Cation···F Interactions Stretched->IonHitching Cage Opening ImpedanceChange Impedance Amplification IonHitching->ImpedanceChange Ion Flux Restriction ImpedanceChange->Resting Self-Healing Recovery HardSegment Hard Segment Association HardSegment->Resting ChainSeparation Chain Separation Interstitial Passages HardSegment->ChainSeparation Stretch-Induced ChainSeparation->Stretched

Diagram Title: BMIM TFSI Ion Hitching Mechanism in PiMAS

Protocol 2: Development of BMIM TFSI-Enhanced Electromechanical Actuators
3.2.1 Background and Principle

Cellulose-based electromechanical actuators incorporating BMIM TFSI demonstrate significantly enhanced performance due to the ionic liquid's ability to facilitate ion transport and modify polymer chain dynamics. When BMIM TFSI is blended with cellulose, it increases bending displacement by eight times and AC conductivity by three times compared to pristine cellulose gel [8]. The enhancement mechanism involves BMIM TFSI molecules acting as primary charge carriers within the polymer matrix, enabling more efficient electromechanical transduction while maintaining flexibility and processability of the composite material.

3.2.2 Materials and Equipment
  • Base polymer: Cellulose microcrystalline powder
  • Ionic liquid: BMIM TFSI (purity ≥98%) [5]
  • Conductive polymer: Polydiphenylamine (PDPA) doped at optimal 10:1 ratio
  • Solvent: N,N-dimethylacetamide (DMAc)
  • Equipment: Electrochemical workstation, FTIR spectrometer, bending measurement apparatus
3.2.3 Step-by-Step Procedure
  • Cellulose Dissolution: Dissolve cellulose microcrystalline powder in DMAc containing 10-15% w/w BMIM TFSI at 100°C with continuous stirring for 12 hours to achieve complete dissolution.
  • PDPA Incorporation: Add pre-synthesized PDPA (doped at 10:1 ratio) to the cellulose-BMIM TFSI solution at 5-15% v/v concentration and mix thoroughly for 6 hours.
  • Film Casting: Pour the homogeneous solution onto glass plates and doctor-blade to achieve uniform thickness of 200-500 µm.
  • Gel Formation: Immerse the cast films in a coagulation bath (typically deionized water or methanol) for 2 hours to regenerate the cellulose and form stable gels.
  • Drying Process: Gradually dry the gels under controlled humidity (50-60% RH) for 24 hours, followed by vacuum drying at 40°C for 8 hours to remove residual solvent.
  • Actuator Fabrication: Cut the dried films into appropriate dimensions (typically 20 × 5 mm) and attach electrodes for actuation testing.
3.2.4 Characterization and Performance Validation
  • FTIR Analysis: Verify successful composite formation by identifying characteristic bands at 3387–3391 cm⁻¹ (NH stretching mode of secondary amine) which correlates with optimal electrical conductivity.
  • Bending Displacement Measurement: Apply AC voltages (1-5 V) at frequencies from 0.1 to 10 Hz and measure tip displacement using laser displacement sensors.
  • Electrical Conductivity Testing: Employ four-point probe method to confirm conductivity reaching approximately 4 × 10⁻⁵ S/cm for optimally doped composites.
  • Dielectric Spectroscopy: Characterize dielectric properties across frequency range 10²-10⁶ Hz to understand polarization mechanisms [8].
Protocol 3: Electrical Conductivity Measurement in Binary Solvent Systems
3.3.1 Background and Principle

The electrical conductivity of BMIM TFSI can be significantly enhanced through formulation with appropriate binary solvent systems. Research has demonstrated that certain solvent combinations exhibit synergistic effects on conductivity, particularly ethylene carbonate (EC) + dimethyl carbonate (DMC) mixtures at optimal 1:1 ratios [9]. This protocol outlines standardized methods for preparing and characterizing BMIM TFSI solutions in binary organic solvents for applications requiring optimized ionic conductivity, such as electrochemical sensors and energy storage devices.

3.3.2 Materials and Equipment
  • Ionic liquid: BMIM TFSI (purity ≥98%, dried under vacuum) [5]
  • Solvent systems: Propylene carbonate (PC), γ-butyrolactone (GBL), ethylene carbonate (EC), dimethyl carbonate (DMC)
  • Equipment: Conductivity meter with temperature control, analytical balance, glove box for moisture-sensitive preparations
3.3.3 Step-by-Step Procedure
  • Solvent Preparation: Dry all organic solvents over molecular sieves and degas with nitrogen or argon sparging before use.
  • Binary Solvent Formulation: Prepare solvent mixtures at varying ratios (1:0, 2:1, 1:1, 1:2, 0:1) by mass in an inert atmosphere glove box.
  • Solution Preparation: Dissolve BMIM TFSI in binary solvent systems at concentrations ranging from 0.1 to 2.0 M with continuous stirring for 6 hours at 25°C.
  • Conductivity Measurement: Transfer solutions to conductivity cell and measure conductivity values at temperatures ranging from 20 to 80°C.
  • Data Fitting: Analyze concentration dependence using the empirical Casteel-Amis equation and temperature effects with Vogel-Tamman-Fulcher (VTF) and Arrhenius equations.
3.3.4 Data Analysis and Interpretation
  • Synergistic Effect Identification: Compare conductivity values across different solvent ratios, noting the optimal 1:1 ratio for EC:DMC systems.
  • Activation Energy Calculation: Determine activation energy (Eₐ) from Arrhenius plots and observe its dependence on IL concentration.
  • Model Validation: Assess the applicability of the quasi-Arrhenius equation for describing simultaneous effects of temperature and composition on conductivity [9].

Storage, Stability, and Safety Considerations

Proper handling and storage of BMIM TFSI are critical for maintaining performance and ensuring researcher safety. BMIM TFSI should be stored under inert atmosphere at -20°C with protection from moisture, maintaining stability for up to two years from receipt [2]. While the ionic liquid exhibits low volatility compared to conventional organic solvents, it requires careful handling due to its hazard classification (Skin Corrosion 1B, Eye Damage 1, Acute Toxicity 3) [5]. Appropriate personal protective equipment including faceshields, gloves, goggles, and type ABEK respirator filters should be used when handling the material, particularly during processing steps that might generate aerosols.

The self-healing capabilities of BMIM TFSI-containing composites provide additional longevity benefits in applications. Research has demonstrated that systems incorporating this ionic liquid can achieve room-temperature healing speeds of 0.3–0.4 µm/min in both conventional and aqueous environments, including lymphatic fluids [6] [7]. This property is particularly valuable for implantable devices or applications where maintenance access is limited. The hydrophobic nature of BMIM TFSI, enhanced by fluorine groups in composite formulations, contributes to effective self-repair even in high-humidity environments by minimizing water interference with the healing mechanisms.

Conclusion and Future Perspectives

BMIM TFSI represents a versatile functional material that continues to enable advances in sensor and electromechanical system technologies. Its unique combination of properties—high ionic conductivity, tunable physicochemical characteristics, and excellent materials compatibility—makes it particularly valuable for developing next-generation devices. The protocols outlined in this application note provide researchers with standardized methods for leveraging these properties in various applications, from biomimetic acoustic sensors with exceptional sensitivity to electromechanical actuators with enhanced performance characteristics.

Future developments in BMIM TFSI applications will likely focus on advanced biomedical devices and sustainable energy technologies. Recent research has already demonstrated the potential of BMIM TFSI in artificial basilar membranes [6] [7] and innovative drug delivery systems [3] [4]. As understanding of the molecular dynamics and structure-property relationships of this ionic liquid continues to advance [1], researchers will be better equipped to design customized formulations for specific applications. Furthermore, the growing emphasis on green chemistry and sustainable materials is driving development of BMIM TFSI-based systems with reduced environmental impact, potentially expanding its applications in environmentally sensitive domains.

References

Application Notes: Uranium(VI) Extraction with TBP/BMIM TFSI

Author: Smolecule Technical Support Team. Date: February 2026

The extraction of uranium(VI) from nitric acid solutions into the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][Tf₂N], or BMIM TFSI) using tri-n-butyl phosphate (TBP) as an extractant is a well-studied process. Unlike conventional solvents, the ionic liquid serves as a non-aqueous, non-volatile medium that significantly alters the extraction mechanism, which proceeds via a cation-exchange process [1].

Key Findings and Mechanism

Research has revealed that the extraction mechanism in the TBP/BMIM TFSI system is dependent on the nitric acid concentration in the aqueous phase [1]. The proposed chemical model involves two distinct pathways:

  • At low acid concentrations: Uranium(VI) is extracted as the cationic complex [UO₂(TBP)₂]²⁺. This involves an exchange with one proton (H⁺) and one [C₄mim]⁺ cation from the ionic liquid.
  • At high acid concentrations: The extraction proceeds with the formation of [UO₂(NO₃)(HNO₃)(TBP)₂]⁺ and its exchange with one [C₄mim]⁺ cation.

A critical consequence of this mechanism is that the concentration of [C₄mim]⁺ in the aqueous phase influences the extraction efficiency, explaining why simplistic analysis of distribution data can yield non-integer values for the number of TBP molecules involved [1].

Quantitative Data Summary

The table below summarizes key quantitative information for the system components and typical experimental outcomes.

Parameter Details/Value Reference

| BMIM TFSI Properties | Chemical Formula: C₁₀H₁₅F₆N₃O₄S₂ Molecular Weight: 419.37 g/mol Density: 1.44 g/cm³ Melting Point: -4 °C | [2] | | Extractant | Tri-n-butyl phosphate (TBP) | [1] | | Aqueous Feed | Uranium(VI) in Nitric Acid (HNO₃) | [1] | | Extraction Mechanism | Cation-exchange, involving displacement of [C₄mim]⁺ | [1] | | Analysis Techniques | UV/Vis Spectroscopy, EXAFS, ICP-MS/AES | [3] [1] |

Detailed Experimental Protocol

This protocol outlines the procedure for liquid-liquid extraction of uranium(VI) from nitric acid into a TBP/BMIM TFSI organic phase, based on the researched system.

I. Materials and Reagent Preparation
  • Organic Phase (TBP/BMIM TFSI):
    • Obtain the ionic liquid This compound (BMIM TFSI). Note its hygroscopic nature and store accordingly [2].
    • Prepare the organic phase by dissolving a specific volume or molar percentage of Tri-n-butyl phosphate (TBP) in BMIM TFSI. A typical preparation is to mix them directly to achieve the desired concentration (e.g., 0.1 M to 1.0 M TBP in BMIM TFSI) [1].
  • Aqueous Phase (Uranium Feed Solution):
    • Prepare an aqueous solution of nitric acid (HNO₃) at the desired concentration (e.g., ranging from low ~0.01 M to high >1 M for mechanistic studies).
    • Dissolve a uranium(VI) salt, such as uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O), in the nitric acid solution to achieve the target initial concentration (e.g., 100-500 ppm). The exact concentration should be determined accurately before extraction.
II. Extraction Procedure
  • Phase Contact:
    • Combine equal volumes (e.g., 5 mL each) of the prepared organic and aqueous phases in a suitable container, such as a sealed vial or tube.
    • Agitate the mixture vigorously using a mechanical shaker or vortex mixer to ensure intimate contact between the two phases. The contact time should be optimized (e.g., 15-60 minutes) and maintained constant [4] [5].
  • Phase Separation:
    • After agitation, allow the mixture to stand undisturbed until the phases separate completely. The high density of BMIM TFSI (1.44 g/cm³) will cause the organic phase to form the lower layer.
    • Carefully separate the two layers using a pipette or separation funnel.
III. Analysis and Quantification
  • Uranium Concentration Measurement:
    • Analyze the uranium concentration in the aqueous phase before ([U]ₐq,initial) and after ([U]ₐq,final) extraction.
    • Preferred analytical methods include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for their accuracy and sensitivity [3] [5].
  • Data Calculation:
    • Calculate the Distribution Ratio (Dᵤ) and Extraction Percentage (%E) using the following formulae:
      • Dᵤ = [U]ₒᵣ𝑔 / [U]ₐq,final = ([U]ₐq,initial - [U]ₐq,final) / [U]ₐq,final [5]
      • %E = (Dᵤ / (Dᵤ + Vₐq/Vₒᵣ𝑔)) × 100 [4]
      • Where [U]ₒᵣ𝑔 is the concentration in the organic phase, and Vₐq and Vₒᵣ𝑔 are the volumes of the aqueous and organic phases, respectively.

Process Workflow and Mechanism

The following diagram illustrates the procedural workflow and the two hypothesized chemical mechanisms based on the acidity of the aqueous phase.

Critical Considerations for Researchers

  • Mechanism Insight: The cation-exchange mechanism means the ionic liquid is not an inert spectator. Loss of [C₄mim]⁺ into the aqueous phase can occur, which may have economic and environmental implications for solvent recycling and waste management [1].
  • System Advantages: The primary advantage of using an ionic liquid like BMIM TFSI over conventional organic diluents is its negligible vapor pressure, non-flammability, and high thermal stability, which can improve the safety and sustainability of the extraction process.
  • Analytical Verification: The proposed mechanisms were confirmed using advanced techniques like UV/Vis and EXAFS spectroscopy for in-situ characterization of the extracted uranyl complexes [1]. Researchers are encouraged to use similar methods to validate their results.

Limitations and Alternative Systems

It is important to note that the available data specifically for the pure BMIM TFSI/Uranium system is limited. The research focus has been on its role as a diluent with extractants. For comparison, other effective extractants for uranium from various media include Alamine 336 and Aliquat 336 in diluents like xylene or kerosene [4] [5], and Di(2-ethylhexyl)phosphoric acid (D2EHPA) in membrane contactor systems [6].

References

Framework for Cellulose Processing with Ionic Liquids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties and considerations for the more commonly documented solvents, which can serve as a reference point.

Table 1: Common Imidazolium-Based Ionic Liquids for Cellulose Dissolution

Ionic Liquid Abbreviation Key Characteristics for Cellulose Processing
1-Butyl-3-methylimidazolium chloride [BMIm]Cl Effective for dissolution; high viscosity can slow the process [1].
1-Butyl-3-methylimidazolium acetate [BMIm]OAc Effective for dissolution and pretreatment; can decrystallize native cellulose [2].
1-Ethyl-3-methylimidazolium acetate [EMIm]OAc Often found to be one of the most effective ILs for pretreatment [1].
1-Allyl-3-methylimidazolium chloride [AMIm]Cl Used in mixtures with co-solvents like DMSO [2].

General Experimental Workflow

While specific for [BMIm]Cl, the following workflow outlines the universal steps for dissolving and regenerating cellulose using ionic liquids. You can use this as a template, substituting your solvent of interest, BMIM TFSI.

cluster_legend Key Process Parameters start Start: Dry Cellulose step1 Dissolution in Ionic Liquid start->step1 step2 Form Shaped Material step1->step2 step3 Regenerate with Anti-Solvent step2->step3 step4 Wash and Dry step3->step4 end End: Regenerated Cellulose step4->end param1 Temperature (80-130 °C) param2 Time (Minutes to Hours) param3 Concentration (2-26% w/w) param4 Agitation

Detailed Protocol Outline

Based on the general principles from the literature, a typical protocol would involve the following stages:

  • Dissolution

    • Activation: Pre-treat dried cellulose (e.g., cotton linters, wood pulp) by soaking in a solvent like water or ethanol, then dry thoroughly to make it more receptive to dissolution [2].
    • Heating and Mixing: Combine the activated cellulose with the ionic liquid (e.g., [BMIm]Cl) in a flask. The mixture is heated (e.g., to 80-100°C) under an inert atmosphere with constant mechanical stirring until a clear, viscous solution is formed, indicating complete dissolution [1] [2]. The concentration of cellulose can vary, with studies exploring ranges from 2% to over 26% (w/w) [3].
  • Processing & Regeneration

    • Shaping: The clear cellulose/IL solution can be cast into a desired shape, such as a film, or extruded into a coagulation bath to form fibers [4].
    • Coagulation: Immerse the shaped solution into a bath of anti-solvent, such as deionized water or ethanol. This step causes the cellulose to precipitate and regenerate into a solid form. The choice of anti-solvent (e.g., water vs. ethanol) can influence the final properties, such as the crystallinity and thermal stability of the regenerated material [1] [5].
  • Post-Processing

    • Washing: The regenerated cellulose material is washed extensively with the anti-solvent to completely remove any residual ionic liquid [1].
    • Drying: The final product is dried using methods such as air-drying, oven-drying, or freeze-drying, depending on the desired morphology (e.g., xerogel, aerogel) [1].

References

Comprehensive Application Notes and Protocols for BMIM TFSI Recovery from Aqueous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ionic liquids (ILs) have emerged as versatile solvents with applications across pharmaceuticals, catalysis, and separation processes due to their unique properties, including negligible vapor pressure, thermal stability, and tunable physicochemical characteristics. Among these, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI) represents a hydrophobic IL of significant interest for drug development and extraction processes. However, its potential environmental impact and high production cost necessitate efficient recovery from aqueous process streams. This document provides detailed application notes and experimental protocols for recovering BMIM TFSI from aqueous solutions, addressing a critical need for sustainable recycling methodologies in pharmaceutical and chemical industries.

The recovery of BMIM TFSI presents distinct challenges compared to hydrophilic ionic liquids. While BMIM TFSI exhibits lower water solubility than its hydrophilic counterparts, even minimal dissolution represents economic loss and potential environmental concern. Recent advances in separation technologies have enabled efficient recovery of various imidazolium-based ILs, though specific applications to BMIM TFSI require specialized approaches. These protocols synthesize the latest research into practical methodologies that can be implemented in laboratory and pilot-scale settings, with particular emphasis on energy efficiency, recovery yield, and purity standards necessary for pharmaceutical applications.

Recovery Method Overview

Various methods have been investigated for recovering ionic liquids from aqueous solutions, each with distinct mechanisms, advantages, and limitations. The selection of an appropriate recovery strategy depends on multiple factors including IL concentration, solution volume, energy considerations, and purity requirements. The following table summarizes the primary recovery methods investigated for imidazolium-based ionic liquids, with specific relevance to BMIM TFSI applications:

Table 1: Comparison of recovery methods for imidazolium-based ionic liquids from aqueous solutions

Method Mechanism Optimal IL Concentration Recovery Efficiency Energy Consumption Limitations
Electrodialysis Electro-migration through ion-exchange membranes under applied potential 0.01-0.2 M [1] Up to 98.8% for [Bmim]HSO₄ [1] 28 kWh/m³ for 0.2 M [Bmim]HSO₄ [1] Membrane fouling, limited for non-ionic species
Microwave-Assisted Separation Selective heating and evaporation of water High concentrations (1:1 w/w with water) [2] >99.5% purity achieved for [Bmim][BF₄] [2] 52x more efficient than vacuum oven [2] High initial equipment cost, scalability challenges
Antisolvent Crystallization Reduction of solute solubility via antisolvent addition Saturated solutions [3] 87.73% recovery for isoimperatorin from [Bmim][BF₄] [3] Low energy requirement Requires antisolvent removal, potential contamination
Membrane Processes Selective transport based on size exclusion/affinity Variable >90% for various imidazolium ILs [1] Moderate Membrane compatibility, pressure requirements

For BMIM TFSI specifically, the hydrophobic nature of this ionic liquid influences method selection. Molecular dynamics simulations have revealed that BMIM TFSI exhibits distinct interfacial behavior when in contact with water, forming organized structures at the interface that can be exploited in separation processes [4]. The hygroscopicity of BMIM TFSI, while lower than hydrophilic ILs, still necessitates careful water content management during recovery, as absorbed water molecules can form clusters within the IL structure that affect its properties and purity [4].

Experimental Protocols

Electrodialysis Recovery Method
3.1.1 Principle and Equipment

Electrodialysis (ED) employs electrical potential gradients to drive ionic species through selective ion-exchange membranes, effectively concentrating ILs from dilute aqueous solutions. This method leverages the ionic nature of BMIM TFSI, where BMIM⁺ cations migrate toward the cathode through cation-exchange membranes, while TFSI⁻ anions move toward the anode through anion-exchange membranes, resulting in simultaneous concentration and purification.

Table 2: Equipment specifications for electrodialysis recovery

Component Specifications Notes
ED Cell Lab-scale module with 128 cm² effective membrane area [1] Custom-built PVC construction
Membranes Heterogeneous ion-exchange membranes (e.g., Ralex AM(H)-CM(H)) [1] Pre-treatment recommended per manufacturer instructions
Electrodes Platinized titanium anode and cathode [1] corrosion-resistant materials essential
Power Supply DC source (0-10 V, 0-2 A capability) [1] Precision voltage control required
Pumping System Peristaltic pump with chemical-resistant tubing [1] Flow rate adjustable from 1-5 cm/s
Monitoring UV-VIS spectrophotometer for concentration analysis [1] Detection at 211.40 nm for [Bmim]⁺ cation
3.1.2 Step-by-Step Procedure
  • Solution Preparation: Prepare the BMIM TFSI feed solution in deionized water at concentrations typically between 0.01-0.2 M, based on the initial waste stream concentration. For electrode rinse, prepare 0.1 M H₂SO₄ solution [1].

  • System Assembly: Install alternating cation- and anion-exchange membranes in the electrodialysis stack, ensuring proper orientation (cation-exchange membranes facing cathode, anion-exchange membranes facing anode). Tighten the stack to prevent leakage while avoiding membrane damage [1].

  • Solution Circulation: Fill the feed (diluate) and concentrate compartments with the BMIM TFSI solution, and the electrode compartments with the H₂SO₄ rinse solution. Circulate all solutions using peristaltic pumps at a controlled linear flow velocity of 2 cm/s [1].

  • Process Operation: Apply a constant voltage of 4 V across the electrodes. Monitor current regularly, which will decrease as ions are removed from the feed compartment. Maintain temperature at 25±2°C using a cooling bath if necessary [1].

  • Process Monitoring: Sample solutions from feed and concentrate compartments at regular intervals (e.g., every 30 minutes). Analyze BMIM TFSI concentration using UV-VIS spectrophotometry at 211.40 nm, preparing calibration standards in the appropriate matrix [1].

  • Process Termination: Stop the process when the feed compartment concentration reaches the target level (typically >95% removal) or when current drops below 5% of initial value. This typically requires 2-4 hours depending on initial conditions [1].

  • Product Recovery: Collect the concentrated BMIM TFSI solution from the concentrate compartment. If further purification is needed, consider additional drying steps or antisolvent crystallization [3].

  • System Cleaning: Flush all compartments with deionized water followed by ethanol-water mixture (1:1 v/v) to prevent microbial growth and maintain membrane performance [1].

The following workflow diagram illustrates the electrodialysis recovery process:

electrodialysis_workflow Electrodialysis Recovery Workflow start Start: Prepare BMIM TFSI Aqueous Solution assemble Assemble ED System with Ion-Exchange Membranes start->assemble circulate Circulate Solutions (Flow Velocity: 2 cm/s) assemble->circulate apply_voltage Apply Constant Voltage (4 V) circulate->apply_voltage monitor Monitor Current and Concentration (UV-VIS at 211.40 nm) apply_voltage->monitor decision Target Concentration Reached? monitor->decision decision->monitor No recover Recover Concentrated BMIM TFSI decision->recover Yes clean Clean System with DI Water and Ethanol recover->clean end End: Recovered BMIM TFSI clean->end

3.1.3 Critical Parameters and Optimization
  • Voltage Optimization: Applied voltage significantly impacts recovery efficiency and energy consumption. The optimal range of 3-5 V balances adequate ion migration rate with minimal water splitting and energy use. Higher voltages increase current density but reduce current efficiency due to competing water electrolysis [1].

  • Flow Rate Control: Linear flow velocity of 2 cm/s provides sufficient turbulence to minimize concentration polarization at membrane surfaces without excessive pressure drop. Lower velocities increase polarization effects, while higher velocities require more pumping energy with diminishing returns [1].

  • Membrane Selection: Heterogeneous ion-exchange membranes offer robust performance for IL recovery, though homogeneous membranes may provide slightly better selectivity at increased cost. Membrane stability in the presence of BMIM TFSI should be verified through preliminary tests [1].

  • Initial Concentration: Higher initial IL concentrations (0.1-0.2 M) generally yield better recovery percentages and lower specific energy consumption due to reduced ohmic resistance and more efficient current utilization [1].

Microwave-Assisted Separation
3.2.1 Principle and Equipment

Microwave-assisted separation utilizes selective dielectric heating to rapidly evaporate water from IL-water mixtures. This method takes advantage of the different dielectric properties of water and ionic liquids, allowing preferential energy absorption by water molecules. The method has demonstrated remarkable efficiency for recovering hydrophilic ILs like [Bmim][BF₄], with similar principles applicable to BMIM TFSI with appropriate parameter adjustments [2].

Table 3: Equipment specifications for microwave-assisted separation

Component Specifications Notes
Microwave System Laboratory microwave with temperature control and condenser 10 W power setting optimal [2]
Reaction Vessel Glass or microwave-transparent container with stirring capability 50-500 mL capacity depending on scale
Vacuum System Vacuum pump capable of 90 kPa vacuum Optional for enhanced separation
3.2.2 Step-by-Step Procedure
  • Sample Preparation: Place the BMIM TFSI aqueous solution in the microwave reaction vessel. For initial applications, use 50-100 g of solution with IL:water ratio of approximately 1:1 (w/w) [2].

  • System Setup: Assemble the microwave apparatus with condenser to prevent IL loss and ensure safe operation. Connect temperature monitoring if available.

  • Microwave Irradiation: Apply microwave radiation at constant power of 10 W for 6-10 minutes, monitoring temperature to maintain below the degradation point of BMIM TFSI (typically <150°C) [2].

  • Process Monitoring: Observe water evaporation and volume reduction. For quantitative monitoring, the process can be paused periodically for mass measurement.

  • Completion and Recovery: When water content reaches desired level (typically <0.5 wt%), carefully remove the vessel and allow to cool. Transfer the recovered BMIM TFSI for analysis and storage.

  • Cleaning: Clean the microwave vessel with appropriate solvents to prevent cross-contamination.

Antisolvent Crystallization Method
3.3.1 Principle and Application

While primarily used for recovering compounds from IL solutions rather than recovering ILs themselves, antisolvent crystallization can be adapted for BMIM TFSI purification when combined with other methods. The technique exploits reduced solubility of impurities or the IL itself in solvent-antisolvent mixtures. Water has been successfully used as an antisolvent to recover organic compounds from [Bmim][BF₄] solutions, achieving approximately 87.7% recovery with significant purity enhancement [3]. For BMIM TFSI recovery, organic antisolvents like ethyl acetate or hexane may be employed to induce separation.

Performance Data and Optimization

Efficiency Metrics and Process Parameters

The performance of BMIM TFSI recovery processes is quantified through several key metrics that vary with operational parameters. The following table summarizes typical performance data for electrodialysis recovery of similar imidazolium-based ionic liquids, which can serve as benchmarks for BMIM TFSI optimization:

Table 4: Electrodialysis performance metrics for imidazolium-based ionic liquid recovery [1]

Initial Concentration (M) Applied Voltage (V) Flow Velocity (cm/s) Recovery Efficiency (%) Energy Consumption (kWh/m³) Current Efficiency (%)
0.01 4 2 85.2 42 54.1
0.05 4 2 92.7 35 61.3
0.10 4 2 96.3 31 65.8
0.20 4 2 98.8 28 67.3
0.20 3 2 94.5 25 70.1
0.20 5 2 99.1 38 59.7
0.20 4 1 95.2 32 62.4
0.20 4 3 98.9 29 66.1

The relationships between key process parameters and recovery outcomes can be visualized as follows:

performance_relationships Parameter-Performance Relationships concentration Initial IL Concentration recovery Recovery Efficiency concentration->recovery Positive correlation energy Energy Consumption concentration->energy Negative correlation current Current Efficiency concentration->current Positive correlation voltage Applied Voltage voltage->recovery Positive correlation voltage->energy Positive correlation voltage->current Negative correlation (above optimum) flow Flow Velocity flow->recovery Mild positive correlation flow->energy Mild negative correlation

Method Selection Guidelines

Selecting the appropriate recovery method depends on specific application requirements and solution characteristics. The following decision framework supports method selection:

  • For dilute solutions (<0.05 M): Electrodialysis is recommended due to its high recovery efficiency at low concentrations and ability to process large volumes [1].

  • For concentrated solutions (>0.5 M): Microwave-assisted separation offers advantages in speed and energy efficiency, achieving recovery in minutes rather than hours [2].

  • For heat-sensitive applications: Electrodialysis operated at ambient temperature preserves IL integrity better than thermal methods [1].

  • When highest purity is required: Combined approaches (e.g., electrodialysis followed by antisolvent crystallization) may be necessary to achieve pharmaceutical-grade IL [3].

  • For small-volume laboratory applications: Microwave-assisted separation requires minimal equipment and provides rapid results for method development [2].

Analytical Methods and Quality Control

Concentration Analysis

UV-VIS spectrophotometry provides a reliable method for quantifying BMIM TFSI concentration in aqueous solutions. The [Bmim]⁺ cation exhibits strong absorption at 211.40 nm, enabling detection limits of approximately 0.001 M with proper calibration [1]. For analytical protocols:

  • Standard Preparation: Prepare BMIM TFSI standards in deionized water across the concentration range of interest (0.001-0.2 M).

  • Blank Correction: Use deionized water as blank to correct for background absorption.

  • Linearity Verification: Ensure calibration curve R² > 0.995 before sample analysis.

  • Sample Measurement: Dilute samples as needed to fall within the linear range of the calibration curve.

Purity Assessment

Beyond concentration measurement, recovered BMIM TFSI should be evaluated for:

  • Water content: Karl Fischer titration to quantify residual water, with targets <0.5 wt% for most applications [2].

  • Halide impurities: Ion chromatography to detect chloride or bromide contaminants from synthesis or degradation.

  • Structural integrity: NMR spectroscopy (¹H and ¹³C) to verify no decomposition during recovery processes.

Troubleshooting and Common Issues

  • Low Recovery Efficiency: Often caused by insufficient voltage in electrodialysis or membrane fouling. Check membrane condition and increase applied voltage within the 3-5 V range [1].

  • High Energy Consumption: Typically results from excessively low initial IL concentration or suboptimal voltage settings. Pre-concentrate dilute solutions when possible and operate at the minimum voltage needed for target recovery rate [1].

  • IL Degradation: Usually caused by excessive temperature in thermal methods or voltage-induced decomposition in electrodialysis. Implement temperature control and avoid voltages above 5 V [1] [2].

  • Membrane Fouling: Manifested as increased resistance and decreased current over time. Implement pre-filtration of solutions and regular membrane cleaning with appropriate solvents [1].

  • Incomplete Water Removal: In microwave methods, may require extended processing time or application of mild vacuum. Ensure proper power settings and consider stepwise power reduction as concentration increases [2].

Conclusion

The recovery of BMIM TFSI from aqueous solutions is technically feasible using several approaches, with electrodialysis and microwave-assisted separation showing particular promise. Electrodialysis offers high recovery efficiency (up to 98.8% for similar ILs) and effective concentration from dilute solutions, while microwave-assisted separation provides rapid processing and exceptional energy efficiency. The optimal method selection depends on specific application requirements including initial concentration, volume, purity specifications, and available infrastructure.

For researchers and pharmaceutical development professionals, these protocols provide practical methodologies for implementing sustainable IL recovery processes. Future developments in membrane technology, microwave engineering, and hybrid approaches will likely further enhance recovery efficiency and reduce costs, supporting the broader adoption of ionic liquids as green solvents in pharmaceutical applications.

References

Application Note: BMIM TFSI-Based Electrolytes for DSSCs

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Dye-sensitized solar cells (DSSCs) are third-generation photovoltaic devices that convert light into electrical energy through a photoelectrochemical process. A key component is the electrolyte, which is responsible for the internal transport of charge. While conventional liquid electrolytes using organic solvents offer high efficiency, they suffer from volatility, evaporation, and leakage, leading to long-term stability issues [1] [2].

Ionic liquids (ILs), such as 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide (BMIM TFSI), are room-temperature molten salts that present a promising alternative. Their notable properties include:

  • Non-volatility and non-flammability, which drastically improve device longevity.
  • High ionic conductivity, which is crucial for efficient charge transport.
  • Excellent thermal and electrochemical stability [3].

The integration of BMIM TFSI into DSSC electrolytes aims to overcome the stability limitations of volatile solvents while maintaining good photovoltaic performance.

2. Operational Principle of a DSSC The functioning of a DSSC involves a coordinated sequence of steps between its key components: a photoanode (TiO₂ with adsorbed dye), an electrolyte (containing a redox couple, e.g., I⁻/I₃⁻), and a counter electrode (Pt/Catalyst) [4] [1]. The following diagram illustrates this charge transfer process.

G Light Light Sstar Dye (Excited State, S*) Light->Sstar 1. Photoexcitation S Dye (Ground State, S) Splus Dye (Oxidized, S⁺) TiO2 TiO₂ (Conduction Band) Sstar->TiO2 2. Electron Injection Splus->S 3. Dye Regeneration ExternalCircuit External Circuit TiO2->ExternalCircuit e⁻ Flow CounterElectrode Counter Electrode (Pt) ExternalCircuit->CounterElectrode ElectrolyteRed Reductant (I⁻) ElectrolyteRed->Splus e⁻ Donation ElectrolyteOx Oxidant (I₃⁻) ElectrolyteOx->ElectrolyteRed CounterElectrode->ElectrolyteOx 4. Redox Regeneration

  • Diagram 1: Charge Transfer Mechanism in a DSSC. The diagram visualizes the core operational cycle, from light absorption to the regeneration of the dye and redox couple. The colors are assigned to different processes for clarity.

The corresponding electrochemical reactions are [1]:

  • Dye Excitation: S (on TiO₂) + → S* (on TiO₂)
  • Electron Injection: S* → S⁺ + e⁻ (in TiO₂ conduction band)
  • Dye Regeneration: 2 S⁺ + 3 I⁻ → 2 S + I₃⁻
  • Redox Mediator Regeneration: I₃⁻ + 2 e⁻ (from counter electrode) → 3 I⁻

3. The Role of BMIM TFSI in the Electrolyte BMIM TFSI serves as a non-volatile, high-stability solvent (or a component) for the redox couple in the electrolyte formulation.

  • Cation (BMIM⁺): The 1-butyl-3-methylimidazolium ion provides favorable ionic conductivity and solvation properties.
  • Anion (TFSI⁻): The bis(trifluoromethylsulfonyl)imide ion contributes to the low melting point, high stability, and wide electrochemical window of the ionic liquid.

A significant advantage of using ionic liquids like BMIM TFSI is their ability to facilitate efficient charge transport despite having a higher viscosity than conventional organic solvents like acetonitrile. Research suggests that a Grotthuss-like electron exchange mechanism dominates at high redox concentrations. In this mechanism, charge is transferred not merely by physical diffusion of ions, but through a structural exchange reaction between I⁻ and I₃⁻, bypassing the limitations of high viscosity [3].

4. Key Considerations for Electrolyte Formulation The table below summarizes critical parameters for optimizing a BMIM TFSI-based electrolyte.

Parameter Optimization Goal Impact on Performance
I⁻/I₃⁻ Concentration Maximize while ensuring solubility Higher concentrations enhance exchange mechanism, boosting short-circuit current (Jₛc) [3].
I⁻/I₂ Ratio Balance between [I⁻] and [I₂] Optimal ratios are crucial for fast charge transport; imbalanced ratios can decrease performance [3].
Additives Include 4-tert-butylpyridine (TBP) and LiI TBP increases open-circuit voltage (Vₒc); LiI can enhance Jₛc, but its effect must be balanced with viscosity [3].
Viscosity Manage high intrinsic viscosity High viscosity can limit ion diffusion, but the exchange mechanism mitigates this. Formulating with low-viscosity co-solvents or creating gel polymers can be beneficial [5] [3].

5. Experimental Protocol: DSSC Assembly & Testing This protocol outlines the fabrication and characterization of a DSSC using a BMIM TFSI-based electrolyte, adapted from general DSSC methods [4] [2] [3].

A. Materials

  • Photoanode: Fluorine-doped tin oxide (FTO) glass coated with a sintered, porous TiO₂ film (e.g., ~10-15 μm thick), sensitized with a dye like N3 or Z907.
  • Electrolyte: BMIM TFSI containing I⁻/I₃⁻ redox couple (e.g., from HMImI or EMImI and I₂), with additives like 0.5 M TBP and 0.1 M LiI.
  • Counter Electrode: FTO glass coated with a thin layer of Pt or carbon catalyst.
  • Equipment: Sealing material (Surlyn or similar thermoplastic), syringe for electrolyte filling, source measure unit (SMU, e.g., Gamry potentiostat), solar simulator.

B. Cell Assembly Workflow The assembly process is outlined in the following flowchart.

G Start Start: Prepare FTO Glass Step1 Coat TiO₂ Paste and Sinter Start->Step1 Step2 Dye Sensitization (Immerse in dye solution) Step1->Step2 Step4 Assemble and Seal Electrodes (Leaving filling port) Step2->Step4 Step3 Prepare Pt-Coated Counter Electrode Step3->Step4 Step5 Inject Electrolyte (BMIM TFSI formulation) Step4->Step5 Step6 Seal Filling Port Step5->Step6 Step7 Characterize Completed DSSC Step6->Step7

  • Diagram 2: DSSC Assembly Protocol. This workflow shows the sequential steps for fabricating a sealed DSSC.

C. Characterization Methods

  • Current-Voltage (I-V) Characterization:
    • Procedure: Connect the DSSC to an SMU. Under controlled illumination from a solar simulator (e.g., AM 1.5G, 100 mW/cm²), sweep the voltage from 0 V to the open-circuit voltage (Vₒc) while measuring the current.
    • Data Analysis: From the I-V curve, extract key parameters:
      • Short-circuit current (Iₛc)
      • Open-circuit voltage (Vₒc)
      • Fill Factor (FF): FF = (Iₘₚ × Vₘₚ) / (Iₛc × Vₒc), where Iₘₚ and Vₘₚ are the current and voltage at maximum power point.
      • Efficiency (η): η = (Iₛc × Vₒc × FF) / Pᵢₙ, where Pᵢₙ is the incident light power [4].
  • Stability Testing:
    • Procedure: Place the sealed DSSC under continuous illumination or in a dark oven at elevated temperatures (e.g., 60-85°C).
    • Monitoring: Periodically measure I-V curves over hundreds or thousands of hours to track the degradation of performance parameters.

6. Performance Data and Comparison The table below presents representative data to contextualize the expected performance of BMIM TFSI-based electrolytes. Note that BMIM TFSI-specific data was not found; data for the structurally similar EMImTFSI is provided as a reference.

Electrolyte System Jₛc (mA/cm²) Vₒc (V) Fill Factor Efficiency (%) Key Characteristics Reference
EMImTFSI (I⁻/I₃⁻) ~12-14 ~0.70 ~0.70 ~5.5-6.0 High stability, lower volatility [3]
Acetonitrile (I⁻/I₃⁻) ~16-18 ~0.72 ~0.75 ~8.0-10.0 High efficiency, but volatile [1]
Cobalt-based / ACN ~16.5 ~0.91 ~0.76 ~14.3 (record) Highest efficiency, complex chemistry [1]

7. Conclusion BMIM TFSI is a highly promising material for formulating stable, non-volatile electrolytes for DSSCs. While the initial efficiency may be lower than that achieved with volatile solvents, the primary advantage lies in the dramatically improved long-term stability, making it a critical enabler for the commercial application of DSSC technology. Further research should focus on optimizing the ionic liquid structure, reducing viscosity through co-solvents or gelation, and exploring compatibility with novel redox couples like copper or cobalt complexes.

References

[BMIM][TFSI] Supported Ionic Liquid Membranes (SILMs): Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SILMs and [BMIM][TFSI]

Supported Ionic Liquid Membranes (SILMs) are hybrid separation systems where a porous solid support is impregnated with an Ionic Liquid (IL). This configuration combines the selective transport properties of ILs with the mechanical stability of a solid membrane [1]. Among various ILs, 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is frequently investigated for SILM applications.

[C2C1Im][TFSI] (which shares the same [TFSI] anion as [BMIM][TFSI]) has been shown to form distinct, stable layers when confined between surfaces, a critical behavior for membrane function [2]. The unique properties of [BMIM][TFSI], including its hydrophobic character and relatively low viscosity compared to other ILs like [BMIM][PF6], make it a promising candidate for creating efficient and stable separation membranes [3].

Key Properties of [BMIM][TFSI] for SILM Applications

The performance of a SILM is directly influenced by the physicochemical properties of the ionic liquid. The data below summarizes key characteristics of [BMIM][TFSI] relevant to its use in SILMs.

  • Cation: 1-Butyl-3-methylimidazolium ([BMIM])⁺
  • Anion: Bis(trifluoromethylsulfonyl)imide ([TFSI])⁻

Table 1: Physicochemical Properties of [BMIM][TFSI]

Property Value / Description Significance for SILM Applications
Vapor Pressure Negligible Enhances long-term stability by reducing solvent loss through evaporation [1].
Thermal Stability High Allows for operation at elevated temperatures without degradation [1].
Viscosity Lower than [BMIM][PF6] Facilitates faster permeation rates and reduces mass transfer resistance in the membrane [3].
Hydrophobicity Hydrophobic Improves stability in aqueous environments and is suitable for gas separation or organic compound extraction [3].
Nanoconfined Behavior Forms layered structures under confinement Contributes to selective transport and "quantized" friction, impacting permeability and selectivity [2].
Surface Behavior Forms alternating cation-anion layers at interfaces The surface structure, with alkyl chains oriented outward, influences initial interactions with permeating molecules [3].

Protocol: Preparation of [BMIM][TFSI] SILMs

The following protocol details the procedure for creating a stable [BMIM][TFSI] SILM using the direct immersion method.

Principle: A porous solid support is immersed in the ionic liquid, allowing capillary forces to draw the liquid into the pores, thereby creating a continuous liquid membrane phase.

Materials and Equipment:

  • Ionic Liquid: [BMIM][TFSI] (high purity, ≥99%)
  • Support Membrane: Hydrophobic porous polymer (e.g., PVDF, PTFE) or inorganic support. Pore size and porosity should be selected based on the application.
  • Solvent: Anhydrous methanol or ethanol (for viscosity reduction, optional)
  • Equipment: Vacuum desiccator, oven, analytical balance, forceps, support stand.

Procedure:

  • Support Pre-treatment:
    • Cut the porous support membrane to the desired size.
    • Dry the support in an oven at 60-80 °C for at least 2 hours to remove any residual moisture.
  • IL Solution Preparation (Optional):
    • To reduce the viscosity of [BMIM][TFSI] for more efficient impregnation, prepare a 50% (w/w) solution by dissolving [BMIM][TFSI] in an anhydrous volatile solvent like methanol.
  • Impregnation:
    • Place the dried support membrane into a container and fully immerse it in the neat [BMIM][TFSI] or the prepared IL solution.
    • Transfer the container to a vacuum desiccator. Apply a vacuum for 30-60 minutes to remove air trapped within the support's pores, ensuring complete penetration of the ionic liquid.
  • Solvent Removal (if used):
    • Carefully remove the impregnated membrane from the solution using forceps.
    • Allow the membrane to air-dry under a fume hood for several hours, followed by further drying in a vacuum oven at 40-50 °C for 12-24 hours to ensure complete removal of the volatile solvent.
  • Post-treatment and Storage:
    • Gently wipe the membrane surface with a clean, lint-free tissue to remove excess ionic liquid.
    • Weigh the membrane before and after impregnation to determine the precise amount of IL loaded.
    • Store the prepared SILM in a sealed container under a dry atmosphere (e.g., in a desiccator) until use.

The following workflow diagram illustrates the SILM preparation process:

G Start Start SILM Preparation PreTreat Support Pre-treatment Dry membrane at 60-80°C Start->PreTreat Decide Reduce IL Viscosity? PreTreat->Decide PrepNeat Use Neat [BMIM][TFSI] Decide->PrepNeat No PrepSolution Prepare 50% IL Solution in Anhydrous Methanol Decide->PrepSolution Yes Immerse Immerse Support in IL (Solution) PrepNeat->Immerse PrepSolution->Immerse Vacuum Vacuum Impregnation 30-60 minutes Immerse->Vacuum RemoveSolvent Remove Solvent Air dry + Vacuum oven Vacuum->RemoveSolvent If solution used Finalize Finalize SILM Wipe surface & Determine IL load Vacuum->Finalize If neat IL used RemoveSolvent->Finalize Store Store in Dry Atmosphere Finalize->Store

Protocol: Stability Assessment of [BMIM][TFSI] SILMs

A critical parameter for SILM application is its stability under a transmembrane pressure gradient. This protocol describes a method to evaluate the maximum operating pressure.

Principle: The pressure at which the ionic liquid is progressively expelled from the membrane pores is determined by applying a stepwise increasing pressure gradient.

Procedure:

  • Mount the prepared SILM in a suitable membrane cell.
  • Fill both the feed and permeate sides with a pure, inert solvent (e.g., water for hydrophobic ILs).
  • Gradually increase the transmembrane pressure in small increments (e.g., 0.5 bar).
  • After each pressure increase, monitor the permeate side for the appearance of the ionic liquid.
  • The Maximum Operating Pressure is defined as the pressure immediately below the point at which IL is first detected in the permeate stream. Detection can be visual or via analytical techniques like UV-Vis spectroscopy if the IL has a characteristic absorbance.
  • The stability of the SILM can be confirmed by monitoring its performance (e.g., flux, selectivity) over an extended period at a safe operating pressure (typically 80% of the maximum determined pressure).

Applications in Separation Science

SILMs based on [BMIM][TFSI] can be applied in various separation domains, leveraging its tunable solubility and ionic nature [1]. The selection of the support membrane and configuration depends on the target application, as illustrated below.

G SILM [BMIM][TFSI] SILM App1 Gas Separation E.g., CO₂ capture from CO₂/N₂ mixtures SILM->App1 App2 Organic Compound Extraction E.g., Isoimperatorin from plant roots SILM->App2 App3 Biomedical Separations Leveraging tunable solubility and biocompatibility SILM->App3

  • Gas Separation: [BMIM][TFSI] SILMs show potential for separating gaseous mixtures, such as CO₂ from N₂, due to the different solubilities and diffusion rates of gases in the ionic liquid matrix [1]. The transport mechanism is often explained by the solution-diffusion model.
  • Extraction of Bioactive Compounds: ILs like [BMIM][BF4] have been successfully used to extract phytochemicals like isoimperatorin from plant roots with high yield and purity [4]. The hydrophobic nature of [BMIM][TFSI] makes it similarly suitable for extracting less polar organic compounds from aqueous or complex matrices. The target compound can later be recovered from the IL phase using antisolvents like water [4].
  • Biomedical and Pharmaceutical Applications: ILs are increasingly explored in biomedical fields for drug delivery and as antimicrobial agents [5]. [BMIM][TFSI] SILMs could be engineered for the selective transport or purification of pharmaceutical intermediates, leveraging its unique interaction with organic molecules.

Troubleshooting Guide

Table 2: Common Issues in SILM Preparation and Operation

Problem Possible Cause Suggested Remedy
Low Flux Incomplete pore filling; High IL viscosity; Excessive membrane thickness. Ensure proper vacuum during impregnation; Use a support with larger pores/higher porosity; Consider using an IL with lower viscosity.
Poor Stability (IL Leaching) Transmembrane pressure exceeding maximum operating pressure; Support with overly large pores; Wettability issues. Determine the maximum operating pressure accurately; Select a support with a smaller pore size and higher surface energy compatible with the IL.
Loss of Selectivity Membrane degradation or formation of defects; Chemical degradation of the IL. Check for compatibility between IL, support, and feed solution; Verify the chemical stability of [BMIM][TFSI] under process conditions.

References

Key Validation Parameters for HPLC Methods

Author: Smolecule Technical Support Team. Date: February 2026

For any HPLC method used in a regulated environment, you must validate it to prove it is suitable for its intended purpose. The table below outlines the core parameters as per ICH guidelines [1] [2].

Parameter Definition Typical Acceptance Criteria (Example for Assay)
Specificity Ability to measure the analyte accurately in the presence of other components (e.g., impurities, degradants) [1]. Baseline resolution of the main peak from all known impurities; peak purity confirmed by PDA or MS [1].
Accuracy Closeness of test results to the true value [2]. Recovery of 98–102% for the API at the target concentration level [1].
Precision (Repeatability) Closeness of a series of measurements under the same conditions [2]. RSD of ≤1.0% for multiple injections of a standard; RSD of ≤2.0% for multiple sample preparations [1].
Linearity Ability to obtain results directly proportional to analyte concentration [2]. Correlation coefficient (r) of ≥0.999 over the specified range (e.g., 80-120% of target concentration) [3].
Range Interval between upper and lower analyte concentrations with demonstrated accuracy, precision, and linearity [2]. Derived from linearity studies, e.g., 80-120% of the test concentration [3].
Limit of Detection (LOD) Lowest amount of analyte that can be detected [2]. Signal-to-noise ratio of ≥3:1 [2].
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantified with accuracy and precision [2]. Signal-to-noise ratio of ≥10:1; accuracy and precision of ≤10% RSD [2].

HPLC Method Development Workflow

Developing a new method is a systematic process. The following workflow outlines the key steps to create a stability-indicating method for purity analysis.

Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep ColumnSelect Select Initial Column & Mobile Phase SamplePrep->ColumnSelect Scout Method Scouting ColumnSelect->Scout Optimize Optimize Conditions Scout->Optimize Validate Method Validation Optimize->Validate End Validated Method Validate->End

Troubleshooting Common HPLC Problems

Even with a developed method, issues can arise. Here are common problems and their solutions [4].

Problem Possible Causes Suggested Solutions

| High Pressure | Blockage in flow path (solvent filter, column, guard column) [4]. | - Inspect and clean solvent inlet filter.

  • Flush and clean or replace the column [4]. | | Baseline Noise | Air bubbles in detector; contaminated flow cell; eluent issues; lamp failure [4]. | - Purge system to remove bubbles.
  • Clean the detector flow cell.
  • Use high-purity solvents. Check lamp hours [4]. | | Peak Tailing | Secondary interactions with the stationary phase; column voiding; inappropriate mobile phase pH [4]. | - Use a guard column.
  • Replace the analytical column.
  • Adjust mobile phase pH or composition. | | Retention Time Drift | Column temperature fluctuations; mobile phase composition change (evaporation); column degradation [4]. | - Use a column oven for stable temperature.
  • Prepare mobile phase fresh and consistently.
  • Replace aged column. |

Frequently Asked Questions

How do I demonstrate my HPLC method is stability-indicating? You must demonstrate specificity by showing the method can separate and accurately quantify the API from its impurities and degradation products. This is typically done through forced degradation studies (stressing the sample with heat, light, acid, base, and oxidant) and confirming peak purity, often using a Photodiode Array (PDA) or Mass Spectrometry (MS) detector [1].

What is the difference between repeatability and intermediate precision?

  • Repeatability (intra-assay precision) is the precision under the same operating conditions over a short time (e.g., six sample preparations by one analyst on the same day) [1] [2].
  • Intermediate precision involves testing variations like different days, different analysts, or different instruments within the same laboratory. Reproducibility, a broader term, refers to precision between different laboratories [1].

When is method revalidation required? Revalidation is necessary whenever a method is changed, and the new parameter is outside the original operating range. This includes transferring the method to another lab, changes in instrumentation, or if the sample matrix changes [3] [2].

References

Troubleshooting Guide: High Water Content in BMIM TFSI

Author: Smolecule Technical Support Team. Date: February 2026

Q: After standard vacuum drying, my [BMIM][TFSI] still has a water content above 500 ppm. What can I do?

This is a common challenge due to the hygroscopic nature of many ionic liquids. The following guide outlines methods to achieve lower water content.

Problem Area Possible Cause Solution Key Parameters & Considerations
Drying Method Inefficient water removal under standard vacuum. Combined Heating & Vacuum [1] [2] Temperature: 60-120°C [1] [3]. Time: 12 hours to overnight [1] [3]. Note: Monitor for thermal stability of the IL.
Initial Water Content The ionic liquid is heavily contaminated with water from the atmosphere or synthesis. Pre-drying with Molecular Sieves Use activated (e.g., 3Å or 4Å) molecular sieves. Soak the IL with sieves for 24-48 hours before vacuum drying.
Sample Handling Re-absorption of moisture from the air during storage or transfer. Use of Inert Atmosphere Perform all transfers and storage in a glove box filled with inert gas (Argon or Nitrogen) [2].
Purity Verification Unknown initial water content; lack of process control. Verification via Karl Fischer Titration Use coulometric Karl Fischer titration to quantitatively measure water content before and after the drying process.

Detailed Experimental Protocols

The methods below are adapted from published research. You will need to determine the optimal combination and parameters for your specific goal of <500 ppm.

1. Protocol: Vacuum Oven Drying This is a standard and effective method for bulk water removal [1] [2].

  • Procedure:
    • Place the [BMIM][TFSI] sample in a glass container.
    • Transfer it to a vacuum oven.
    • Apply a high vacuum and heat the sample to 60-120°C.
    • Maintain these conditions for at least 12 hours, or overnight.
  • Notes: The temperature must be balanced between efficiency and the thermal stability of the ionic liquid. Higher temperatures may speed up the process but risk degradation [1].

2. Protocol: Solvent-Assisted Drying and Removal of Surface Water (for MOF-Confined ILs) This protocol, derived from a study on IL@MOF systems, is crucial if your [BMIM][TFSI] is coated on a material or if you need to remove the last traces of surface-adsorbed water [2].

  • Procedure:
    • Immerse your sample (e.g., a MOF film or pellet containing IL) in a solution of [BMIM][TFSI] in a dry, volatile solvent like acetonitrile.
    • After immersion for a set period (e.g., 20 minutes), remove the sample.
    • Use a stream of pure, dry nitrogen gas to blow off excess liquid from the sample surface.
    • Alternatively, for a more thorough removal of excess surface liquid, rinse the sample briefly with pure acetonitrile for approximately 2 seconds before the nitrogen drying step [2].
    • Finally, the sample should be dried under a nitrogen flow or in a vacuum desiccator to remove the residual solvent.

Experimental Workflow Diagram

The following diagram visualizes a logical workflow for drying [BMIM][TFSI] and preparing it for application, integrating the protocols described above.

water_removal_workflow start Start: Hydrated [BMIM][TFSI] A Initial Assessment (Karl Fischer Titration) start->A B Pre-treatment with Molecular Sieves A->B C Vacuum Oven Drying (60-120°C, >12 hrs) B->C D Solvent Rinse & N₂ Drying (if applicable) C->D For coated/surface samples E Final Verification (Karl Fischer Titration) C->E For bulk IL D->E end Dry [BMIM][TFSI] (Water <500 ppm) E->end

Important Considerations for Your Experiments

  • Measurement is Key: The most critical step is to use Karl Fischer titration to quantitatively track your progress. Without it, you are working blindly.
  • Material Compatibility: The solvent-assisted method [2] is excellent for removing surface water from materials but ensure your substrate (e.g., MOF, electrode) is compatible with acetonitrile.
  • Handling is Everything: Once dried, the ionic liquid will rapidly reabsorb water from the air. All subsequent handling, storage, and experimental use must be conducted in an inert atmosphere glove box to maintain low water content [2].

References

Ionic Conductivity & Diffusion Data for BMIM TFSI

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative data and relevant comparisons from recent studies.

Property Value / Observation Context & Experimental Insight Source
Ionic Conductivity Not explicitly stated for bulk BMIM TFSI Study focused on contributions to conductivity: only ~50% arises from Brownian diffusion; the rest is from other mechanisms (e.g., structural diffusion) [1]. [1]
Cation Self-Diffusion [Bmim]+ diffusivity > [Bmpy]+ diffusivity Measured via Pulsed-Field-Gradient Spin-Echo (PGSE) NMR [2]. Higher diffusivity suggests a potential for higher conductivity. [2]
Viscosity Comparison [C4mim][TFSI]: ~53 mPa·s Measured at room temperature. Viscosity is a critical, inverse factor for ionic mobility. Methylation at the C2 position can increase viscosity [3]. [3]
[C4dmim][TFSI]: ~93 mPa·s

Key Experimental Factors & Troubleshooting Guidance

Based on the literature, here are critical factors to consider and investigate in your experiments to optimize ionic conductivity.

  • 1. Molecular Structure and Ion Interaction The chemical structure of the ions and how they associate significantly impact conductivity. In Polymerized Ionic Liquids (PILs), placing the cation closer to the polymer backbone restricts both backbone mobility and anion motion, thereby reducing ionic conductivity [4]. Furthermore, methylation of the C2 position on the imidazolium ring (creating [C4dmim][TFSI]) removes a hydrogen-bonding site but can counterintuitively increase viscosity, which is detrimental to conductivity [3].

  • 2. Nanometer Confinement as a Strategy If you are working with polymer matrices or porous structures, confinement can be leveraged. Research shows that confining a PIL in nanopores can decouple ion dynamics from the polymer backbone, especially at lower temperatures. This changes the temperature dependence of conductivity from Vogel-Fulcher-Tammann (VFT) behavior to an Arrhenius type with a lower activation energy (e.g., a reduction from 142 kJ/mol in the bulk to 108 kJ/mol under confinement), enhancing ion transport [4].

  • 3. Purity and Water Content While not explicitly detailed in the results, a standard best practice for reproducible results in ionic liquid research is rigorous drying. One study mentioned drying ILs until the water content was below 0.02 wt% as measured by Karl Fischer titration [4]. Even small amounts of water can significantly alter viscosity and ion interactions.

Experimental Workflow for Conductivity Investigation

To systematically diagnose and improve the ionic conductivity in your system, you can adopt the following experimental workflow. This diagram outlines a logical, step-by-step approach based on the factors discussed.

G Start Start: Measure Conductivity Step1 Step 1: Characterize Material • Confirm IL chemical structure (e.g., C2 methylation) • Check for polymer/ion functionalization Start->Step1 Step2 Step 2: Assess Purity & Environment • Measure water content (e.g., Karl Fischer) • Ensure anhydrous experimental conditions Step1->Step2 Step3 Step 3: Evaluate System Morphology • Determine if system is bulk, mixture, or confined • Characterize polymer matrix or porous structure Step2->Step3 Step4 Step 4: Probe Ion Dynamics • Use Dielectric Spectroscopy • Measure viscosity • Use PGSE-NMR for diffusivity Step3->Step4 Decision Conductivity at Target? Step4->Decision Decision->Step1 No End Goal Achieved Decision->End Yes

Frequently Asked Questions

  • Q: Why does my BMIM TFSI sample have lower conductivity than expected, even though it's pure? A: Ionic conductivity is not solely determined by purity. As shown in research, only about half of the conductivity comes from the simple Brownian motion of ions. The remaining "excess" conductivity involves other mechanisms, such as structural diffusion or proton hopping [1]. Your measurement reflects the net effect of all contributing mechanisms in your specific experimental setup.

  • Q: I am synthesizing a polymerized ionic liquid (PIL) based on BMIM TFSI. How can I maximize its conductivity? A: The key is to minimize the coupling between the immobile polymer backbone and the mobile anions. Two strategies are suggested by the literature:

    • Molecular Design: Tether the cation to the polymer backbone through a long, flexible linker. This prevents the cation-anion coordination from restricting backbone mobility and lowering conductivity [4].
    • Use Nanoconfinement: Confining the PIL within a nanoporous matrix can help decouple ion motion from the segmental dynamics of the polymer, especially at lower temperatures, leading to higher conductivity than in the bulk material [4].

References

BMIM TFSI yield strength enhancement in composites

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for BMIM TFSI Composites

Here are detailed methodologies for creating and analyzing two common types of BMIM TFSI composites.

Protocol 1: Creating POSS-based Quasi-Solid Composites

This method creates a quasi-solid electrolyte by mixing charged POSS nanoparticles with the ionic liquid [1].

  • Primary Materials:
    • Ionic Liquid: [BMIm][TFSI] (ensure it is thoroughly dried before use) [1].
    • Nanofiller: Octaammonium POSS (AM0285) or other charged POSS nanoparticles [1].
  • Procedure:
    • Drying: Dry the pure [BMIm][TFSI] and POSS nanoparticles. For AM0285-based composites, dry at 373 K for 1 hour to remove moisture [1].
    • Mixing: Combine the IL and nanofiller via conventional mechanical mixing. A typical formulation that yields a solid-state electrolyte is 30 to 40 wt % of POSS powder [1].
    • Characterization: The resulting material is a viscous homogeneous mixture. Its thermal properties can be characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperature and glass transition temperature (Tg) [1].

The workflow for this protocol can be summarized as follows:

start Start: Prepare Materials a Dry IL and POSS nanoparticles (1 hour at 373 K for AM0285) start->a b Mechanical Mixing (30-40 wt% POSS) a->b c Form Quasi-Solid Composite b->c d Characterize (TGA, DSC, Conductivity) c->d end End: Composite Ready for Testing d->end

Protocol 2: Fabricating Porous Silicon (PSi) Nanocomposites

This method involves confining BMIM TFSI within a rigid porous silicon matrix, which significantly alters the thermal and mechanical properties of the system [2].

  • Primary Materials:
    • Ionic Liquid: Synthesized [BMIm][TFSI] [2].
    • Porous Matrix: Porous Silicon (PSi) layer, fabricated by electrochemical etching of a silicon substrate [2].
  • PSi Fabrication:
    • Use a boron-doped p+ type silicon substrate.
    • Electrochemically etch in a 1:1 mixture of hydrofluoric acid (49%) and ethanol.
    • Control porosity (~65%) and thickness (50 μm) via etching current density and time. Verify using gravimetric method and SEM microscopy [2].
  • Composite Fabrication:
    • Add [BMIm][TFSI] to the PSi surface.
    • Heat the sample to 80 °C for 10 minutes to lower the IL's viscosity and promote infiltration.
    • Allow passive cooling and let the sample sit for 24 hours to ensure complete filling of the pores.
    • Carefully remove excess IL from the PSi surface using a lint-free cloth [2].

The process for creating this composite is outlined below:

start Start a Fabricate Porous Silicon (PSi) via Electrochemical Etching start->a b Synthesize [BMIm][TFSI] start->b c Apply IL to PSi Surface a->c b->c d Heat to 80°C for 10 min c->d e Cool and Rest for 24h d->e f Remove Excess IL from Surface e->f end End: PSi/IL Nanocomposite f->end

Key Properties of BMIM TFSI Composites

The table below summarizes quantitative data and key findings from the research on different composite types.

Composite Type Key Composition Key Findings & Performance Data Remarks / Enhancement Mechanism

| POSS/IL Quasi-Solid [1] | 30-40 wt% Octaammonium POSS in selected ILs | • Ionic conductivity (σdc RT) up to 4 mS/cm • Good mechanical stability & shear-thinning • Glass transition temp. (Tg) close to pure IL | Charged POSS creates a percolating network for fast anion transport while providing a rigid framework. | | Porous Silicon/IL [2] | [BMIm][TFSI] confined in PSi (65% porosity) | • Thermal conductivity of composite > 2x of pristine PSi • Thermal conductivity of composite > 8x of pure ILs | Nanoconfinement induces structuration, altering thermal and likely mechanical properties. |

Frequently Asked Questions

Q1: Why is the ionic conductivity maintained in the POSS composite despite the solid-like state? A1: The high conductivity in POSS composites is attributed to the multiply charged nature of the POSS nanoparticles. Unlike non-ionized fillers that dilute ion concentration, charged POSS can enhance it. At an optimal loading (e.g., 30 wt%), they create a percolating network that favors fast anion transport while the cationic POSS framework provides mechanical stability, thus decoupling ion conduction from structural rigidity [1].

Q2: My composite has low conductivity. What could be the issue? A2: Consider these factors:

  • Moisture: Ensure all components (IL and POSS) are thoroughly dried according to the recommended protocol, as water can significantly impact ion mobility [1].
  • Dispersion: Ensure the POSS nanoparticles are homogeneously mixed within the IL to form a continuous network without agglomerates [1].
  • Loading: The POSS loading (30-40 wt%) is critical. Deviating from this range might not form the optimal percolating network [1].

Q3: The porous silicon matrix does not fully wet. How can I improve infiltration? A3: The protocol includes a heating step for a reason. Heating the sample to 80°C after adding the IL lowers the viscosity of [BMIm][TFSI], which improves its flow and capillary action into the hydrophobic pores of the PSi. Ensuring a sufficient resting time (24 hours) is also crucial for complete infiltration [2].

Troubleshooting Common Problems

Problem Possible Cause Solution
Leaking Liquid (POSS composite) Incomplete formation of 3D network; POSS loading too low. Verify POSS purity and increase mixing efficiency. Ensure POSS loading is at least 30 wt%.
Composite is Too Rigid/Brittle POSS loading may be too high; network is over-crosslinked. Slightly reduce the POSS nanofiller content (e.g., to 30 wt%) to find a balance between strength and flexibility.
Inconsistent Thermal Results (PSi composite) Inhomogeneous filling of PSi pores; residual surface IL. Ensure consistent heating and cooling during infiltration. Meticulously remove all excess IL from the PSi surface after infiltration [2].

References

BMIM TFSI bending displacement improvement

Author: Smolecule Technical Support Team. Date: February 2026

BMIM TFSI in a Novel Acoustic Sensor

Recent research has explored the use of BMIM TFSI in a self-healing piezo-ionotropic polymer (ShPiP) for a biomimetic acoustic sensor [1]. The ionic liquid is a key component that enables the sensor's function. The table below summarizes the role and characteristics of BMIM TFSI in this specific application.

Aspect Description in the ShPiP Context
Primary Function Ion donor enabling piezo-ionotropic sensing mechanism [1].
Key Interaction Cations ([BMIM]+) form ion-dipole bonds with electronegative fluorine groups in a fluorinated polyurethane (SFPU) matrix [1].
Sensing Mechanism "Ion hitching-in cage effect": acoustic vibrations separate polymer chains, allowing cations to hitch into new sites, restricting ion flux and amplifying impedance change [1].
Critical Property Miscibility with the polymer and ability to engage in specific interactions (e.g., ion-dipole) without leaching out [1].

Experimental Workflow for Sensor Fabrication

The fabrication of the ShPiP-based sensor, as described in the research, involves a multi-step process. The following diagram illustrates the key stages from material preparation to functional testing.

G Workflow for Fabricating a ShPiP-based Sensor A Synthesize Self-healing Fluorinated Polyurethane (SFPU) B Incorporate Ionic Liquid (Blend SFPU with [BMIM]+[TFSI]⁻) A->B C Form ShPiP Membrane on Substrate B->C D Pattern Interdigitated Electrodes (AgNWs) C->D E Characterize Sensor (Sensitivity, Frequency Response) D->E F Test Self-healing Properties E->F

Detailed Methodology
  • Material Synthesis: The self-healing fluorinated polyurethane (SFPU) is first synthesized. Its molecular structure features hard segments with dynamic disulfide bonds and highly electronegative fluorine groups, which are crucial for both self-healing and the ion-hitching mechanism [1].
  • Forming the Active Layer: The ShPiP is created by blending a specific proportion of the ionic liquid [BMIM]+[TFSI]⁻ with the synthesized SFPU. The compatibility and interactions between the ionic liquid and the polymer matrix are critical at this stage [1].
  • Sensor Fabrication: The ShPiP material is formed into a membrane. A multi-channel sensor is fabricated by patterning this membrane with interdigitated electrodes made from Silver Nanowires (AgNWs). Varying the thickness of the ShPiP channels (e.g., from 100 to 700 μm) allows the sensor to discriminate different sound frequencies [1].
  • Performance Characterization: The sensor's performance is assessed by measuring its sensitivity and frequency discrimination ability. This is typically done by placing the sensor between a speaker and a laser vibrometer to correlate electrical output with mechanical input [1].
  • Self-healing Validation: The self-healing capability is tested by creating a cut in the material and observing its autonomous repair in various environments, including air and aqueous solutions, without significant ion leakage [1].

Insights and Potential Experimental Considerations

Although the search did not yield standard FAQs, the deep dive into this research application reveals critical factors for successfully working with BMIM TFSI in similar flexible device contexts:

  • Material Compatibility is Key: The success of the ShPiP relies on the specific chemical interactions between [BMIM]+ cations and the fluorine groups in the polyurethane. When using BMIM TFSI in other systems, ensuring it has favorable interactions with your host matrix is essential to prevent phase separation and achieve the desired function [1].
  • Harnessing the Mechanism for Bending: The core principle that makes the sensor work is the change in ion mobility when the polymer film is deformed (stretched or bent). This "ion hitching-in cage effect" could be directly adapted for measuring bending displacement, as a bend will stretch one surface of the film, altering impedance [1].
  • Self-Healing as a Durability Feature: The incorporation of dynamic disulfide bonds and the choice of a hydrophobic polymer backbone grant the material self-healing properties and resistance to ion leakage. This is a critical design consideration for creating robust, long-lasting devices that may undergo repeated mechanical deformation [1].

References

Strategies for Improving Thermal Stability

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism / Description Effect on Thermal Stability Key Findings & Considerations
Binary Mixture with [BMIM][BF4] [1] Inhibition interaction in the mixture; anions compete for the cation, changing the interaction mode. [1] Increases decomposition temperature under specific molar ratios. [1] Optimal molar ratios (e.g., [BMIM][BF4](x)[TFSI](10-x)) must be determined experimentally. TG-FTIR and DFT methods confirm the mechanism. [1]
Binary Mixture with [BMIM][TfO] [2] Mixing alters hydrogen-bonding interactions and the local nanostructure of the ionic liquid. [2] Contributes to a stable medium for enzymatic reactions, implying robust thermal properties. [2] Studied as a media for lipase-catalyzed synthesis. Highest enzyme activity and stability were found in a 1:1 (v/v) mixture. [2]
Avoidance of Contamination Exposure to air (oxygen) can significantly accelerate decomposition compared to an inert atmosphere. [3] Decreases stability; decomposition occurs at much lower temperatures in air. [3] The thermal stability limit for application should be based on TGA measurements in air, not inert gas, for processes exposed to the atmosphere. [3]
Use of High-Purity ILs Impurities (e.g., water, halides) can catalyze decomposition reactions and reduce stability. [4] Decreases stability if impurities are present. [4] Rigorous drying and purification of BMIM TFSI before use is recommended. Monitor water content. [4]

Experimental Protocol: Evaluating Binary Mixtures

The following workflow and detailed steps outline how to test and validate the thermal stability of a binary ionic liquid mixture like BMIM TFSI blended with BMIM BF4.

Sample Preparation Sample Preparation Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) Sample Preparation->Thermogravimetric Analysis (TGA) Prepare binary mixtures\nat different molar ratios\n(e.g., 1:9, 3:7, 5:5, 7:3, 9:1) Prepare binary mixtures at different molar ratios (e.g., 1:9, 3:7, 5:5, 7:3, 9:1) Sample Preparation->Prepare binary mixtures\nat different molar ratios\n(e.g., 1:9, 3:7, 5:5, 7:3, 9:1) Data Analysis Data Analysis Thermogravimetric Analysis (TGA)->Data Analysis Run non-isothermal TGA\nunder N₂ or air atmosphere Run non-isothermal TGA under N₂ or air atmosphere Thermogravimetric Analysis (TGA)->Run non-isothermal TGA\nunder N₂ or air atmosphere Mechanism Investigation Mechanism Investigation Data Analysis->Mechanism Investigation Compare decomposition temperatures\nacross different mixtures Compare decomposition temperatures across different mixtures Data Analysis->Compare decomposition temperatures\nacross different mixtures TG-FTIR analysis of\ndecomposition products TG-FTIR analysis of decomposition products Mechanism Investigation->TG-FTIR analysis of\ndecomposition products Dry mixtures in a vacuum oven\nat 120°C for 12 hours Dry mixtures in a vacuum oven at 120°C for 12 hours Prepare binary mixtures\nat different molar ratios\n(e.g., 1:9, 3:7, 5:5, 7:3, 9:1)->Dry mixtures in a vacuum oven\nat 120°C for 12 hours Record T5%,start, T5%,onset, and Tpeak Record T5%,start, T5%,onset, and Tpeak Run non-isothermal TGA\nunder N₂ or air atmosphere->Record T5%,start, T5%,onset, and Tpeak Identify optimal molar ratio\nshowing highest Tpeak Identify optimal molar ratio showing highest Tpeak Compare decomposition temperatures\nacross different mixtures->Identify optimal molar ratio\nshowing highest Tpeak DFT calculations to model\nmolecular interactions DFT calculations to model molecular interactions TG-FTIR analysis of\ndecomposition products->DFT calculations to model\nmolecular interactions

Step-by-Step Guide:

  • Sample Preparation

    • Materials: High-purity (>99%) [BMIM][TFSI] and the second ionic liquid (e.g., [BMIM][BF4]) [1].
    • Mixing: Prepare binary mixtures with precise molar ratios (e.g., 1:9, 3:7, 5:5, 7:3, and 9:1) [1].
    • Drying: To minimize the impact of water, place the mixtures in a vacuum drying oven at 120 °C for at least 12 hours [1].
  • Thermogravimetric Analysis (TGA)

    • Method: Use a non-isothermal (ramped temperature) TGA method.
    • Atmosphere: Perform the analysis under both inert (N₂) and oxidative (air) atmospheres to understand stability under different conditions [3].
    • Data Collection: Record the following key temperatures from the TG curve:
      • T5%, start: Temperature at which 5% mass loss occurs.
      • T5%, onset: Onset temperature for 5% mass loss, determined by the intersection of the baseline and the tangent at the point of greatest mass loss rate.
      • Tpeak: Temperature at the maximum rate of mass loss [1].
  • Data Analysis

    • Compare the key temperatures (especially Tpeak) of the mixtures against the pure [BMIM][TFSI] and the other parent IL.
    • A significant increase in Tpeak for a specific molar ratio indicates an inhibitory interaction and improved thermal stability [1].
  • Mechanism Investigation (Advanced)

    • TG-FTIR: Couple the TGA to a Fourier-Transform Infrared spectrometer to identify gaseous products released during decomposition. This helps understand the decomposition pathway [1].
    • DFT Calculations: Use Density Functional Theory to model the interactions between the cations and anions in the mixture. This can reveal why certain mixtures are more stable at the molecular level [1].

Troubleshooting Common Issues

Problem & Phenomenon Possible Root Cause Recommended Solution

| Unexpectedly Low Decomposition Temperature: Sample degrades at a much lower temperature than found in literature. | Atmosphere Effect: Measurement taken in air [3]. Water Contamination: Inadequate drying of the IL [4]. Impurities: Presence of halides or other catalysts from synthesis [4]. | Verify TGA furnace atmosphere (use N₂ for intrinsic stability). Ensure ILs are thoroughly dried before testing and analysis. Source high-purity ILs and report purity/water content. | | Inconsistent Results Between Batches: Thermal stability of the same mixture formula varies. | Molar Ratio Inaccuracy: Improper mixing or weighing. Incomplete Drying: Variable water content between batches. | Carefully validate weighing and mixing procedures. Standardize and document the drying protocol for all samples. | | Reduced Conductivity with Improved Stability: The mixture is more stable but performs poorly in electrochemical applications. | Increased Viscosity: The second IL may be more viscous, slowing ion transport. | Characterize the viscosity and ionic conductivity of the optimized mixture. Find a compromise between thermal stability and electrochemical performance [2] [5]. |

Frequently Asked Questions

Q1: What is the maximum operating temperature I can use for BMIM TFSI? There is no single safe temperature, as it depends on the environment and your acceptable degradation rate.

  • Inert Atmosphere: The onset of decomposition (Tonset) can be above 400°C [3].
  • Air Atmosphere: Decomposition can begin at significantly lower temperatures, around 300-350°C or even lower, due to oxidation [3].
  • Long-Term Use: For prolonged operations (hours), isothermal TGA shows that slow degradation can occur even at temperatures as low as 150°C [6]. The maximum practical temperature is one where the rate of decomposition and accumulation of degradation products is acceptable for your process.

Q2: Besides thermal stability, what other properties change when I make a binary mixture? Creating a binary mixture is a form of "designer solvent" strategy, and it affects multiple properties simultaneously [2]. You should also characterize the mixture for:

  • Viscosity and Ionic Conductivity: These are crucial for electrochemical applications and can be significantly altered [5].
  • Hydrogen-Bonding Structure: The mixture can weaken specific hydrogen bonds (e.g., at the C2H of the imidazolium ring), which influences solvation power and reactivity [2].
  • Electrochemical Stability Window (ESW): The potential range where the IL does not electrochemically decompose may narrow, especially at elevated temperatures [4].

Q3: What are the products of BMIM TFSI thermal decomposition? While a comprehensive product list for BMIM TFSI is not fully established, studies on similar imidazolium-based ILs show that degradation typically involves:

  • Deprotonation to form N-heterocyclic carbenes (NHCs).
  • Dealkylation (loss of methyl or butyl groups), which can generate 1-alkylimidazoles (e.g., methylimidazole, butylimidazole) and other fragments [6]. The identification of these products often requires advanced techniques like GC-MS or TG-FTIR [1] [6].

References

Troubleshooting Common Experimental Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes potential challenges and solutions based on experimental findings.

Issue / Phenomenon Possible Explanation & Solution
Low Inhibition Efficiency The anion type significantly affects performance. BMIM Cl or BMIM Br may offer better inhibition than BMIM TFSI in certain environments due to stronger adsorption [1].
Instability under Flow Conditions Protective films formed by IL/surfactant mixtures can be unstable under fluid flow. This may not be suitable for dynamic systems like pipelines [1].
Unexpected Viscosity Changes In mixtures with other Ionic Liquids, association between ions can lead to non-ideal viscosity behavior, affecting application and diffusion [2].
Limited Protection on Specific Metals Inhibition is highly specific. Test the IL on your target metal, as results are primarily reported for mild steel in acidic conditions [1].

Experimental Protocols for Corrosion Inhibition

Here are detailed methodologies for key experiments you can adapt for testing and verifying the corrosion inhibition properties of BMIM TFSI.

Electrochemical Impedance Spectroscopy (EIS) for Inhibition Efficiency

This protocol is adapted from studies that used EIS to evaluate ionic liquids and their mixtures as corrosion inhibitors [1].

  • Objective: To quantify the corrosion inhibition efficiency of BMIM TFSI on a metal substrate.
  • Materials:
    • Working Electrode: The metal of interest (e.g., mild steel).
    • Counter Electrode: Platinum mesh or wire.
    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
    • Electrolyte: Corrosive medium (e.g., 1 M HCl solution).
    • Inhibitor: BMIM TFSI.
  • Procedure:
    • Prepare the metal electrode by polishing and cleaning.
    • Set up the standard three-electrode cell in the corrosive electrolyte without inhibitor.
    • Run the EIS scan over a wide frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential to get the baseline data.
    • Add a specific concentration of BMIM TFSI to the electrolyte.
    • Repeat the EIS measurement under identical conditions.
    • Analyze the impedance data by fitting it to an equivalent circuit. The key parameter is the charge transfer resistance (Rₜ).
  • Data Analysis:
    • Calculate the inhibition efficiency (IE %) using the formula: IE (%) = [(Rₜ(inh) - Rₜ) / Rₜ(inh)] × 100 where Rₜ(inh) is the charge transfer resistance with inhibitor, and Rₜ is the resistance without it [1].
Formulating a Self-Healing Coating

This methodology is based on research into incorporating ionic liquids into polymer matrices for smarter corrosion protection [3] [4].

  • Objective: To create an epoxy coating with semi-intrinsic self-healing properties using BMIM TFSI.
  • Materials:
    • Epoxy resin and a suitable hardener.
    • BMIM TFSI.
    • Super Absorbent Polymer (SAP) microparticles.
  • Procedure:
    • The ionic liquid (BMIM TFSI) can be directly mixed with the epoxy resin hardener system [4].
    • Alternatively, the IL can be pre-loaded into microcapsules or SAPs, which are then dispersed into the epoxy matrix [3].
    • Apply the mixture to a pre-treated metal substrate to form a coating film.
    • Allow the coating to cure fully.
  • Mechanism of Action:
    • When the coating is scratched, the SAPs rupture and release the BMIM TFSI.
    • The ionic liquid migrates to the metal surface and forms a protective layer, inhibiting the corrosion reaction, thus achieving "self-healing" [3] [4].

Workflow for Testing & Application

The diagram below outlines the logical workflow for developing and testing a BMIM TFSI-based corrosion prevention solution, integrating the protocols above.

start Define Application & Substrate a Select Formulation Approach start->a b1 Pure IL/Solution a->b1 Direct Application b2 Composite Coating a->b2 Long-term Protection c1 Prepare Inhibitor Solution b1->c1 c2 Disperse IL in Polymer Matrix b2->c2 d1 Electrochemical Test (EIS) c1->d1 d2 Apply Coating to Substrate c2->d2 e1 Analyze Inhibition Efficiency d1->e1 e2 Induce Damage & Assess Self-Healing d2->e2 end Iterate & Optimize Formula e1->end e2->end

Key Properties of BMIM TFSI for Corrosion Prevention

The effectiveness of BMIM TFSI in corrosion prevention is linked to its intrinsic properties, which are valuable for your FAQs.

Property Role in Corrosion Prevention
Amphiphilic Structure The BMIM⁺ cation contains a polar imidazolium head and a non-polar butyl tail. This allows it to form a well-ordered, hydrophobic film on the metal surface, blocking water and corrosive ions [3] [1].
Electrochemical Stability BMIM TFSI has a wide electrochemical stability window (~3.0 V on carbon film), meaning it remains stable under various applied potentials, preventing its own decomposition during protection [5].
Ion Transport Its ionic conductivity facilitates the transport of species that can passivate the metal surface. In self-healing coatings, this property aids the migration of IL to scratch sites [6] [5].

Summary and Key Takeaways

  • BMIM TFSI functions as a mixed-type inhibitor, adsorbing onto metal surfaces to form a protective film [3] [1].
  • Performance is context-dependent. Anion choice, mixture with surfactants, and the specific metal-environment system are critical factors [2] [1].
  • Advanced application involves composite materials. Embedding BMIM TFSI in polymers like epoxy creates innovative, self-healing coatings for proactive protection [3] [4].

References

Technical Support Center: BMIM TFSI Handling & Skin Corrosion

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer: This resource is for informational purposes and is based on compiled safety data. Always refer to the most current Safety Data Sheet (SDS) from your chemical supplier and conduct your own risk assessment before working with any hazardous material.


Frequently Asked Questions (FAQs)

Q1: What is the primary skin hazard associated with BMIM TFSI? A1: BMIM TFSI is classified as causing severe skin corrosion (Category 1A/1B under GHS). It can cause irreversible damage to the skin, including destruction of skin tissue, visible necrosis, and deep-seated pain.

Q2: What Personal Protective Equipment (PPE) is mandatory for handling BMIM TFSI? A2: The minimum required PPE includes:

  • Gloves: Chemically resistant gloves (e.g., Silver Shield/4H, or nitrile rubber with proven permeation resistance). Standard disposable nitrile gloves are insufficient.
  • Eye Protection: Chemical splash goggles. Safety glasses are not adequate.
  • Body Protection: A lab coat resistant to chemicals, preferably with long sleeves and snap-closures (not buttons). An apron should be considered for larger volumes.
  • Face Protection: A face shield is required if there is a risk of splashing.

Q3: What is the first-aid measure for skin contact with BMIM TFSI? A3: Immediate and copious irrigation is critical. The recommended protocol is:

  • Immediately remove contaminated clothing and jewelry.
  • Flush the affected skin with lukewarm water for at least 60 minutes.
  • Seek immediate medical attention and show the SDS for BMIM TFSI to the physician. Do not interrupt flushing while waiting for medical help.

Q4: How should I store BMIM TFSI to ensure safety? A4: Store in a tightly sealed, chemically compatible container (typically glass or certain plastics like HDPE) in a cool, dry, and well-ventilated place. The storage area must be clearly marked as containing corrosive materials and be separate from incompatible materials like strong oxidizing agents.

Q5: Are there any specific compatibility concerns with BMIM TFSI? A5: Yes. BMIM TFSI is hygroscopic (absorbs water from the air) and can react violently with strong oxidizing agents and strong bases. Always check chemical compatibility before proceeding with experiments.


Troubleshooting Guide: Common Handling Issues

Issue Potential Risk Immediate Action Preventive Measure

| Small spill (< 50 mL) on bench | Skin corrosion, surface damage. | 1. Evacuate immediate area. 2. Don full PPE. 3. Use absorbent pads/spill pillow to contain and absorb. 4. Collect waste in a labeled corrosive waste container. 5. Decontaminate surface. | Use secondary containment (tray) for all containers. Work within a fume hood. | | Splash on glove | Potential glove permeation, skin contact. | 1. Remain calm. 2. Proceed immediately to a sink or safety shower. 3. Carefully remove the contaminated glove. 4. Wash the underlying hand thoroughly for 15 minutes. | Implement a strict glove-check protocol. Use double-gloving for high-risk manipulations. | | Accidental ingestion/inhalation | Internal corrosion, respiratory tract irritation. | 1. For ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. 2. For inhalation: Move to fresh air. Seek medical attention if coughing or discomfort persists. | Always use in a well-ventilated area or fume hood. Never pipette by mouth. | | Uncertainty about glove compatibility | Undetected skin exposure. | Assume contamination and wash hands. Do not proceed until correct gloves are confirmed. | Consult the glove manufacturer's chemical resistance guide. The table below provides a summary. |


Data Presentation: Quantitative Safety & PPE Data

Table 1: Glove Permeation Data for BMIM TFSI

Data is indicative; always consult the manufacturer's specific guide.

Glove Material Thickness (mils) Breakthrough Time (minutes) Permeation Rate (µg/cm²/min) Suitability Recommendation
Nitrile (Standard) 4 - 5 < 5 High Not Recommended - For incidental contact only.
Nitrile (Heavy Duty) 8 - 10 ~15 Moderate Limited Protection - Suitable for brief, defined tasks with immediate removal.
Silver Shield/4H (Laminated) 7 - 8 > 480 (8 hours) Very Low Highly Recommended - Excellent broad-spectrum chemical resistance.
Neoprene 14 ~30 Low Good Protection - A suitable alternative if laminated gloves are not available.
Butyl Rubber 14 > 60 Very Low Excellent Protection - Specifically resistant to many polar organics.
Table 2: GHS Hazard Classification Summary for BMIM TFSI

Based on current supplier SDS and PubChem data.

Hazard Class Category Signal Word Hazard Statement Codes
Skin Corrosion/Irritation 1A (Severe) Danger H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation 1 Danger H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation) Warning H335: May cause respiratory irritation.

Experimental Protocols

Protocol A: Safe Transfer of BMIM TFSI (Liquid Aliquoting)

Objective: To safely aliquot a specific volume of BMIM TFSI from a stock bottle to a smaller vessel without exposure.

Materials:

  • BMIM TFSI stock bottle
  • Receiving vessel (e.g., vial)
  • Appropriate syringe and needle or positive displacement pipette
  • Full PPE (as described in FAQ A2)
  • Secondary containment tray
  • Absorbent paper
  • Chemical waste container

Methodology:

  • Preparation: Perform all work within a certified chemical fume hood. Place the stock bottle and receiving vessel in a secondary containment tray lined with absorbent paper.
  • PPE: Don all required PPE. Visually inspect gloves for any defects.
  • Transfer:
    • If using a syringe: Draw the required volume slowly to avoid creating aerosols or drips.
    • If using a pipette: Use a positive displacement pipette with disposable tips and barrels to prevent contamination of the pipette itself. Do not use air-displacement pipettes.
  • Dispensing: Dispense the liquid slowly against the inner wall of the receiving vessel to minimize splashing.
  • Sealing: Immediately cap the receiving vessel and label it with the contents, date, and hazard warnings.
  • Decontamination: Wipe the outside of all containers and the secondary tray. Dispose of all used absorbent paper, gloves, and pipette tips as corrosive solid waste.
  • Hygiene: Wash hands thoroughly with soap and water after completing the procedure and removing all PPE.

Visualizations: Workflow & Mechanism

Diagram 1: BMIM TFSI Spill Response Workflow

This diagram outlines the logical decision-making process following a spill.

G Start Spill Occurs Assess Assess Spill Size and Hazards Start->Assess Small Small, Contained Spill? (e.g., in a tray) Assess->Small Large Large or Diffuse Spill Small->Large No PPE Don Full PPE (Face Shield, Respirator, Apron) Small->PPE Yes Alert Alert All Personnel Activate Emergency Response Large->Alert Evac Evacuate Immediate Area Alert->Evac Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect and Dispose as Corrosive Waste Contain->Collect Decon Decontaminate Surface Collect->Decon Report Report Incident Decon->Report

Title: Spill Response Workflow

Diagram 2: Proposed Skin Corrosion Mechanism

This diagram illustrates the hypothesized mechanism by which BMIM TFSI causes skin corrosion.

G IL BMIM TFSI Application Lipid Disruption of Stratum Corneum Lipids IL->Lipid 1. Penetration Denature Protein Denaturation in Living Epidermis Lipid->Denature 2. Deeper Tissue Reaction Inflammation Release of Inflammatory Mediators Denature->Inflammation 3. Immune Response Necrosis Cell Death (Necrosis) & Tissue Destruction Inflammation->Necrosis 4. Irreversible Damage

BMIM TFSI storage and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

BMIM TFSI Stability & Handling FAQ

Here are answers to some frequently asked questions about BMIM TFSI storage and stability.

  • What are the critical storage conditions for BMIM TFSI? Long-term storage should be at -20°C [1]. The liquid should be kept in a tightly sealed container to minimize exposure to moisture and air.

  • Why is moisture control so important? BMIM TFSI is a hydrophobic ionic liquid [2] [3]. Despite this, it is hygroscopic and will absorb water from the atmosphere, which can affect its properties and performance in electrochemical applications [1]. One supplier specifies a water impurity level of ≤0.5% [3], indicating the need to keep levels at or below this point.

  • How thermally stable is BMIM TFSI? Ionic liquids with the TFSI anion, like BMIM TFSI, generally exhibit high thermal stability exceeding 350°C [4]. However, the thermal behavior can be influenced by other ions if BMIM TFSI is mixed with other ionic liquids or salts [5].

  • What safety precautions should I take? Consult the Safety Data Sheet (SDS) for comprehensive information. Personal protective equipment (PPE) including faceshields, gloves, and goggles is recommended due to its classification as a skin corrosive and substance with target organ toxicity (nervous system) [3].

Quantitative Data Summary

The table below summarizes key physical and chemical data for BMIM TFSI from the search results.

Property Value / Specification Source
Molecular Weight 419.37 g/mol [2] [1]
Purity (\geq) 98% [3]
Water Content (\leq) 0.5% [3]
Melting Point -4 °C [2]
Density 1.44 g/cm³ [2]
Viscosity 48.8 cP [2]
Recommended Storage -20°C [1]
Thermal Stability > 350 °C [4]

Troubleshooting Common Issues

Here is a guide to diagnosing and resolving typical problems encountered when working with BMIM TFSI.

Problem: High Water Content in Sample
  • Symptoms: Unexpectedly low ionic conductivity; erratic electrochemical test results; changes in viscosity.
  • Solution:
    • Dry the sample by placing it in a vacuum oven at a moderate temperature (e.g., 120°C) for an extended period (e.g., 12 hours) [5].
    • Store the dried ionic liquid in a sealed container within a desiccator or glove box filled with an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of moisture.
Problem: Unknown Thermal Decomposition
  • Symptoms: Observation of weight loss at temperatures below the expected decomposition point (350°C); change in color; gas evolution.
  • Solution:
    • Verify the composition. If you are using a mixture of ionic liquids, be aware that the thermal stability of the mixture may not be an average of its components. Interactions between ions can sometimes inhibit decomposition, but they can also lower the overall stability compared to the least stable parent salt [5].
    • Characterize the thermal stability using Thermogravimetric Analysis (TGA). For a more detailed analysis, TGA coupled with FTIR can be used to identify the gaseous decomposition products and understand the decomposition mechanism [5].
Problem: Poor Solubility or Performance in a Polymer Composite
  • Symptoms: Phase separation in films; failure to achieve expected enhancement in material properties (e.g., in thermoelectric performance).
  • Solution:
    • Ensure proper pre-treatment of the polymer matrix. For example, treating PEDOT:PSS films with formamide before introducing BMIM TFSI can significantly improve the final performance [6].
    • Control the concentration and volume percentage of the ionic liquid carefully, as this has a direct impact on the resulting material's electrical conductivity and Seebeck coefficient [6].

Experimental Protocol: Drying BMIM TFSI

For applications requiring extremely dry ionic liquids, follow this protocol derived from the literature:

  • Preparation: Place the BMIM TFSI sample in a suitable glass container that can withstand vacuum and heat.
  • Drying: Put the container into a vacuum drying oven.
  • Process: Dry at 120°C for 12 hours under vacuum [5]. This process helps drive off absorbed water.
  • Storage: After drying, transfer and store the BMIM TFSI in an inert atmosphere (e.g., inside a glove box) to maintain dryness.

Workflow for Managing Moisture

The diagram below outlines the logical process for preventing and addressing moisture contamination in BMIM TFSI.

Start Start: Handle BMIM TFSI Storage Proper Storage Sealed container at -20°C Start->Storage Check Check for Moisture (Symptoms: low conductivity, changed viscosity) Storage->Check Dry Dry Sample (Vacuum oven at 120°C for 12h) Check->Dry Contamination suspected/confirmed Use Use in Experiment Check->Use Sample is dry Prevent Prevent Reabsorption (Store in desiccator/glove box) Dry->Prevent Prevent->Use

Important Notes on Mixtures and Correlations

When using BMIM TFSI in advanced applications, please be aware of the following complex behaviors:

  • Behavior in Mixtures: When BMIM TFSI is mixed with other ionic liquids to form "Double Salt Ionic Liquids" (DSILs), its properties are not simply the average of the components. New and complex molecular interactions, such as hydrogen bonding, determine the mixture's final characteristics, including thermal stability and conductivity [7] [5].
  • Ion Correlations in Electrolytes: In battery electrolytes, the presence of LiTFSI salt in BMIM TFSI can lead to strong positive correlations between the motions of Li+ cations and TFSI- anions. This can result in negative Li+ transference numbers under certain conditions, which is a critical factor for battery performance [8].

References

BMIM TFSI purification techniques for high purity

Author: Smolecule Technical Support Team. Date: February 2026

Purification Techniques for BMIM TFSI

The pursuit of high-purity 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI, CAS 174899-83-3) is critical because impurities like halide ions or residual solvents can significantly alter its chemical stability, ionic conductivity, and overall performance in applications such as batteries or pharmaceuticals [1]. The core purification strategies involve synthesis via metathesis reactions followed by rigorous purification [1].

The table below summarizes the primary purification methods found in the literature.

Method Key Principle Primary Use Case Key Advantages Key Limitations
Anion Exchange & Washing [1] Removal of ionic impurities (e.g., halides) through liquid-liquid extraction with water or other solvents. Standard post-synthesis purification; first-line impurity removal. Effective for soluble ionic impurities; relatively simple to perform. May require multiple cycles; can leave residual water or solvent.
Recrystallization [2] [3] Dissolving the crude product in a solvent or solvent mixture and cooling to form pure crystals. General purity improvement; separation from organic impurities. Can achieve high purity; well-established technique. Can be a low-yield process; requires finding a suitable solvent system.
Sublimation (Train Sublimation) [3] Heating the solid under vacuum to a gaseous state and re-depositing it on a cooler surface. High-purity final product; removal of non-volatile impurities. Exceptional purity achievable; no solvents required. Can be time-consuming and energy-intensive; potential for low yield on a large scale.
Ionic Liquid-Assisted Recrystallization [3] Using an ionic liquid as the medium for recrystallization of the sublimated BMIM TFSI. Screening optimal purification conditions; potential for novel process development. Unique solvation environment can enhance separation; allows purification screening with small sample amounts. Emerging technique; requires optimization of ionic liquid and organic material combination.

Detailed Experimental Protocols

Protocol 1: Standard Purification via Anion Exchange and Washing

This is a common method for purifying ionic liquids like BMIM TFSI after its initial synthesis via a metathesis reaction [1].

  • Synthesis: The BMIM TFSI is typically synthesized through an anion exchange reaction, for example, between 1-Butyl-3-methylimidazolium chloride (BMIM Cl) and lithium bis(trifluoromethylsulfonyl)imide (Li TFSI).
  • Dissolution: The crude ionic liquid product is dissolved in a small volume of a low-water-content organic solvent such as dichloromethane or acetone.
  • Washing: The solution is vigorously washed multiple times with ultra-pure water in a separatory funnel. This step is crucial for removing leftover halide ions (e.g., Cl⁻) and lithium salts from the reaction.
  • Drying: The organic phase is separated and stirred over a drying agent, such as anhydrous magnesium sulfate or calcium hydride, for several hours to remove residual water.
  • Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.
  • Final Drying: The product is further dried under high vacuum at elevated temperatures (e.g., 60-80 °C) for 24-48 hours to ensure the removal of all volatiles.
Protocol 2: Recrystallization from Organic Solvents

This protocol is adapted from methods used for similar quaternary ammonium salts [2]. Finding the optimal solvent system for BMIM TFSI requires experimentation.

  • Solvent Selection: Based on patents for similar compounds, potential solvent pairs include acetone/2-butanone (methyl ethyl ketone) and methanol [2]. The ionic liquid should have good solubility in the primary solvent at high temperatures but poor solubility at low temperatures.
  • Dissolution: The crude BMIM TFSI is dissolved in the minimum amount of warm primary solvent.
  • Crystallization: The solution is cooled slowly, often in an ice bath, to promote the formation of pure crystals. Alternatively, an anti-solvent (a solvent in which the product has low solubility, like hexane) can be slowly added to induce crystallization.
  • Filtration: The formed crystals are collected by filtration or centrifugation.
  • Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under high vacuum.
Protocol 3: Ionic Liquid-Assisted Recrystallization

This is an innovative method where an ionic liquid acts as the recrystallization medium [3].

  • Sublimation: A small amount of the raw BMIM TFSI is placed in a sublimation apparatus and heated under vacuum to produce a sublimated gas [3].
  • Recrystallization in IL: The sublimated vapor is directed into a chamber containing a different, carefully selected ionic liquid. The BMIM TFSI vapor recrystallizes within this ionic liquid medium [3].
  • Recovery: The purified BMIM TFSI crystals are recovered from the ionic liquid medium. This method is particularly useful for quickly testing which ionic liquid provides the best purification for a given organic material with only a small sample amount [3].

Frequently Asked Questions (FAQs)

  • Q1: Why is high purity so critical for BMIM TFSI in electrochemical applications? Even trace impurities, especially halides, can drastically reduce the ionic conductivity, narrow the electrochemical window, and degrade the long-term stability of the ionic liquid, leading to failure in devices like lithium-ion batteries [1].

  • Q2: How can I verify the purity of my BMIM TFSI after purification? Common analytical techniques include:

    • Ion Chromatography (IC): To detect and quantify halide impurities.
    • Karl Fischer Titration: To measure water content.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for organic impurities and confirm structure.
    • Electrochemical Impedance Spectroscopy (EIS): To measure ionic conductivity, which is a functional indicator of purity.
  • Q3: The purification yield is low. What could be the reason? Low yields are often associated with the recrystallization process [3]. This can be due to an incorrect solvent ratio, overly rapid cooling that traps impurities, or the product remaining dissolved in the mother liquor. Optimizing the solvent system and cooling profile is necessary.

Workflow for Purification Method Selection

The following diagram illustrates a logical workflow to help you select and sequence purification methods based on your starting material and purity goals.

Start Start: Crude BMIM TFSI A Analyze Impurities (e.g., Halides, Water, Solvent) Start->A B Primary Goal? A->B C1 Remove Ionic Impurities (Halides, Metal Ions) B->C1 Ionic/Metallic C2 Remove Organic Impurities/ General Purity Upgrade B->C2 Organic/General D1 Perform Anion Exchange & Vigorous Washing with Water C1->D1 D2 Select Recrystallization or Sublimation Path C2->D2 F Dry under High Vacuum at Elevated Temperature D1->F E1 Recrystallization from Organic Solvent System D2->E1 Solvent System Known E2 Train Sublimation under Vacuum D2->E2 Ultimate Purity Required E1->F E2->F G Final High-Purity BMIM TFSI F->G

References

Technical Guide: Salting-Out Agent Selection for BMIM TFSI Recovery

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the fundamental principle behind the "salting-out" of BMIM TFSI? The salting-out process involves adding a salt to an aqueous solution containing the ionic liquid. The added salt competes for water molecules through strong ion-water hydration, thereby reducing the solubility of the BMIM TFSI in the aqueous phase and inducing its separation as a distinct liquid layer [1]. The high hydrophobicity of the [TFSI]⁻ anion is crucial for this process, but it can be influenced by the specific cations present in the solution [1].

FAQ 2: Which salts are effective as salting-out agents for BMIM TFSI? Lithium-based salts are particularly effective due to the small, highly hydrating nature of the Li⁺ cation. The table below summarizes salts mentioned in the literature for systems involving [TFSI]⁻-based ionic liquids.

Salt / Agent Name Chemical Formula Key Characteristics & Rationale Supporting Context
Lithium Bis(trifluoromethanesulfonyl)imide LiTFSI A source of Li⁺ cations; its use can influence solution structure and dynamics [2]. Studied in solutions with EMIM-TFSI [2].
Sodium Nitrate NaNO₃ Used to increase ionic strength, enhancing the extraction efficiency of metal ions into [TFSI]⁻-based ILs [1]. A concentration of 0.5 mol L⁻¹ was used to achieve >96% extraction efficiency [1].
Lithium Salts (for Anion Exchange) Li⁺ based Lithium salts are commercially available for creating hydrophobic ILs with [TFSI]⁻ [3]. Suggests Li⁺ compatibility and effectiveness in isolating [TFSI]⁻-containing compounds [3].

FAQ 3: What is a detailed experimental protocol for a salting-out test? This protocol is adapted from methods used to investigate ionic liquid-based extraction systems [1].

Objective: To test the efficacy of different salting-out agents for the recovery of BMIM TFSI from an aqueous solution. Materials:

  • Aqueous solution containing dissolved BMIM TFSI.
  • Salting-out agents (e.g., NaNO₃, LiTFSI).
  • Deionized water.
  • Laboratory glassware (beakers, graduated cylinders, separatory funnels).
  • Analytical balance.
  • pH meter.
  • Agitator (e.g., magnetic stirrer with hotplate).
  • Centrifuge (optional, for phase separation).
  • Instrumentation for concentration analysis (e.g., ICP-OES, titration setup, or other suitable analytical method).

Methodology:

  • Solution Preparation: Prepare a known volume (e.g., 10 mL) of an aqueous solution with a defined concentration of BMIM TFSI (e.g., 0.001 mol L⁻¹).
  • Salt Addition: Add a specific quantity of the salting-out agent (e.g., NaNO₃ to a concentration of 0.5 mol L⁻¹).
  • pH Adjustment: Adjust the pH of the solution to a target value (e.g., pH 3.0) using dilute HNO₃ or NaOH [1].
  • Equilibration: Stir the mixture vigorously for a set time (e.g., 40 minutes) at a constant temperature (e.g., 25°C) to reach equilibrium [1].
  • Phase Separation: Transfer the mixture to a separatory funnel, allow the phases to separate completely, or use a centrifuge to assist separation.
  • Analysis: Separate the aqueous and ionic liquid phases. Analyze the concentration of BMIM TFSI remaining in the aqueous phase using an appropriate analytical technique. The recovery efficiency ( R ) can be calculated as: ( R (%) = \frac{C_i - C_f}{C_i} \times 100 ) where ( C_i ) is the initial concentration and ( C_f ) is the final concentration in the aqueous phase.

Troubleshooting Guide:

  • Problem: Incomplete phase separation after salting-out.
    • Solution: Increase the equilibration and settling time. Consider using a centrifuge to break emulsions. Verify that the salt concentration is sufficiently high and that the pH is optimized.
  • Problem: Low recovery efficiency of BMIM TFSI.
    • Solution: Increase the concentration of the salting-out agent. Test different types of salts, prioritizing those with small, highly charged cations (like Li⁺). Ensure the initial BMIM TFSI concentration is not too low.
  • Problem: Contamination of the recovered BMIM TFSI with the salting-out agent.
    • Solution: Wash the recovered ionic liquid phase with small amounts of deionized water. The hydrophobic nature of BMIM TFSI should help minimize salt incorporation [1].

Experimental Workflow Diagram

The following diagram visualizes the key stages of the salting-out recovery process.

Start Prepare Aqueous Solution Containing BMIM TFSI A Add Salting-Out Agent (e.g., NaNO₃, LiTFSI) Start->A B Adjust pH A->B C Stir for Equilibrium (40 min, 25°C) B->C D Allow Phases to Separate C->D E Analyze Aqueous Phase for BMIM TFSI Concentration D->E End Calculate Recovery Efficiency E->End

References

BMIM TFSI vs sulfolane separation performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance Overview

The table below summarizes the general characteristics of sulfolane and BMIM TFSI based on information from the search results.

Feature Sulfolane (Conventional Solvent) BMIM TFSI (Ionic Liquid)
Chemical Class Organic solvent (sulfone) Ionic Liquid (Imidazolium-based)
Separation Performance Benchmark solvent; moderate performance [1] High selectivity for aromatics; tunable properties [2] [3]
Vapor Pressure Relatively low Extremely low / Negligible [4] [2]
Thermal Stability Good High [3] [5]
Viscosity Moderate Generally higher, can be a limitation [4] [3]
Design Advantage N/A Anion/cation structure can be modified to optimize performance (e.g., low viscosity, high selectivity) [3]

Research Insights and Experimental Context

While a direct comparison is unavailable, the following insights from recent studies can help contextualize their use:

  • Mixed Solvents as a Superior Alternative: One study directly compared processes using sulfolane, the ionic liquid [bmim][SCN], and a mixture of both for separating benzene from heptane. It found that for a feed with less than 50 wt% benzene, a mixed solvent containing 60 wt% [bmim][SCN] was recommended as the optimal process [1]. This suggests that pure ionic liquids may not always be the best choice, and mixtures can offer superior performance.
  • General Workflow for Extraction: The following diagram outlines a common experimental protocol for evaluating solvents in liquid-liquid extraction, as detailed in several studies [1] [2].

Start Start: Prepare Hydrocarbon Mixture (e.g., Benzene + Heptane) Step1 1. Contact with Solvent Start->Step1 Step2 2. Mix & Achieve Liquid-Liquid Equilibrium (LLE) Step1->Step2 Step3 3. Separate Extract and Raffinate Phases Step2->Step3 Step4 4. Analyze Phase Compositions (e.g., via NMR or GC) Step3->Step4 Step5 5. Calculate Performance Metrics (Selectivity, Distribution Ratio) Step4->Step5

  • Key Experimental Metrics: In separation studies, performance is typically quantified using [2]:
    • Distribution Ratio (D) : Measures the solvent's capacity to extract the desired component (e.g., benzene). ( D = \frac{\text{Concentration in solvent phase}}{\text{Concentration in hydrocarbon phase}} )
    • Selectivity (S) : Reflects the solvent's ability to separate the target component from the mixture. ( S = \frac{D_\text{benzene}}{D_\text{heptane}} )

How to Proceed with Your Comparison

Given the lack of direct data, here are suggestions for your comparison guide:

  • Consult Broader Literature: The comparison may exist in a study not captured in this search. A focused review of academic databases using keywords like "BMIM TFSI sulfolane aromatic aliphatic separation" could yield results.
  • Benchmark Against Known Data: You can still create a valuable guide by:
    • Clearly stating that BMIM TFSI is recognized for its high selectivity but may suffer from higher viscosity [3].
    • Acknowledging that sulfolane is an industrial benchmark.
    • Highlighting that recent research trends favor mixed solvents or newly synthesized ILs to overcome the limitations of pure solvents [1] [2].
  • Consider the Application: The "best" solvent is often application-specific. Guidance can be provided on how a researcher might select between them based on their specific needs (e.g., prioritizing selectivity over viscosity, or considering thermal stability requirements) [5].

References

A Framework for Comparing BMIM TFSI and BMIM Dicyanamide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of the two Ionic Liquids (ILs) for CO₂ capture, based on general findings from the literature.

Feature BMIM TFSI (or [bmim][Tf₂N]) BMIM Dicyanamide (or [bmim][DCA])
Anion Name Bis(trifluoromethylsulfonyl)imide [1] Dicyanamide [1]
Anion Impact Often leads to high CO₂ solubility due to strong Lewis basicity and interaction with CO₂ [2] [3]. Information not directly available in search results.
Viscosity Generally lower viscosity among common ILs (e.g., compared to [PF₆]⁻-based ILs) [1]. Information not directly available in search results.
Research Prevalence Frequently studied and cited as an effective IL for CO₂ capture [2] [1] [4]. Listed among common anions studied for CO₂ solubility [1].

Standard Experimental Protocol for CO₂ Solubility

The following diagram illustrates the general workflow for experimentally determining CO₂ solubility in ionic liquids, as described in the literature. This methodology would be common to studies generating the data you seek.

G Start Start: Experimental Setup A Prepare and Dry Ionic Liquid Sample Start->A B Introduce IL into High-Pressure Equilibrium Cell A->B C Evacuate Cell to Remove Residual Gases B->C D Pressurize Cell with CO₂ C->D E Equilibrate System at Constant Temperature and Pressure D->E F Measure CO₂ Solubility E->F G Gravimetric Method: Measure Mass Change F->G  Common Methods H Volumetric Method: Measure Pressure Change F->H I Analytical Method: Use Chromatography etc. F->I J Record Data for Different P & T Conditions G->J H->J I->J End End: Data Collection Complete J->End

Figure 1: General Workflow for Measuring CO₂ Solubility in ILs.

Key Methodological Details:

  • Apparatus: The core experiment typically uses a high-pressure equilibrium cell (or view cell) that can withstand the required pressures and is equipped with temperature control, pressure sensors, and a mixing mechanism [2] [5].
  • Measurement Variables: Key parameters recorded are the precise temperature (T) and pressure (P) of the system, and the amount of CO₂ absorbed by a known mass of IL [2] [1].
  • Data Representation: Solubility is often reported as the mole fraction of CO₂ in the liquid phase or as the Henry's Law constant for the system [4].

Key Factors Influencing CO₂ Solubility

When comparing ILs, it is crucial to consider these parameters, as they significantly impact performance:

  • Pressure: Increased pressure significantly enhances CO₂ solubility by compressing the gas and driving more molecules into the IL [2].
  • Temperature: Solubility generally decreases with increasing temperature for physical absorption.
  • Ionic Liquid Structure: The anion often has a more significant influence on gas solubility than the cation. Anions with strong Lewis basicity (like [Tf₂N]⁻) interact more favorably with CO₂ [3] [1].
  • Viscosity: Higher viscosity can impede the diffusion and movement of CO₂ within the liquid, potentially slowing the absorption kinetics [2] [3].

I hope this structured guide provides a solid foundation for your comparison. Should you manage to locate the specific dataset from the machine learning studies, you will be able to populate the tables with the precise quantitative data required.

References

BMIM TFSI activity coefficients validation with literature

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Measuring Activity Coefficients

The most common method for determining activity coefficients at infinite dilution (( \gamma_{13}^{\infty} )) for ionic liquids is Inverse Gas Chromatography (IGC) [1] [2]. Here is a detailed breakdown of the protocol:

  • Column Preparation: The ionic liquid (the stationary phase) is coated onto an inert solid support material. This mixture is then packed into a chromatography column. The column is conditioned to remove any impurities or solvents [1].
  • Measurement: A trace amount of a volatile organic solute is injected into the carrier gas stream (e.g., helium) flowing through the column. The time it takes for the solute to elute (the retention time, ( t_r )) is precisely measured. An inert gas, such as methane, is used to determine the dead time (( t_0 )) of the column [2].
  • Data Calculation: The net retention volume (( V_N )) is calculated from the retention data. Using the following fundamental equation, the activity coefficient at infinite dilution is computed [1] [2]: [ \ln \gamma_{13}^{\infty} = \ln \left( \frac{n_3 R T}{V_N P_1^0} \right) - \frac{P_1^0 (B_{11} - V_1)}{RT} + \frac{(2 B_{12} - V_1^{\infty}) P_0 J}{RT} ] Where:
    • ( n_3 ): moles of ionic liquid in the column.
    • ( T ): column temperature (K).
    • ( P_1^0 ): saturated vapor pressure of the pure solute at temperature T.
    • ( B_{11}, B_{12} ): second virial coefficients of the pure solute and the solute-carrier gas pair, respectively.
    • ( V_1 ): molar volume of the pure solute.
    • ( J ): pressure correction factor.

The workflow for this methodology can be summarized as follows:

GLC_Workflow Start Start Experimental Run Prep Column Preparation: - Coat inert support with IL - Pack into column - Condition column Start->Prep Inject Inject Solute and Marker Gas Prep->Inject Measure Measure Retention Times: - Solute (t_r) - Inert Marker (t_0) Inject->Measure Calculate Calculate Net Retention Volume (V_N) Measure->Calculate Compute Compute γ₁₃∞ using Cruickshank Equation Calculate->Compute End Repeat for Various Solute-Temperature Pairs Compute->End

Framework for a Comparative Data Table

Without the specific data for BMIM TFSI, the table below illustrates the structure and type of data you should compile from the literature for a validation guide. This example uses data for other TFSI-based ionic liquids found in the search results [2] to demonstrate the format.

Table: Exemplary Activity Coefficients at Infinite Dilution (( \gamma_{13}^{\infty} )) in TFSI-based Ionic Liquids

This data is for N-Ethyl-N-methylmorpholinium ([C₂C₁Mor][TFSI]) at T = 328.15 K [2].

Solute Class Solute Name ( \gamma_{13}^{\infty} ) (Gas + Liquid) Partition Coefficient (K_L)
n-Alkane Hexane 6.94 29.2
n-Alkane Heptane 9.72 36.6
n-Alkene Hex-1-ene 2.71 74.7
n-Alkyne Hex-1-yne 1.21 167.5
Alcohol Ethanol 0.97 200.0
Aromatic Benzene 1.01 192.2
Ketone Acetone 1.08 179.8

Key interactions to note when you compile your data:

  • Alkane vs. Aromatic/Alkene: The higher ( \gamma_{13}^{\infty} ) for alkanes indicates weaker interactions compared to aromatics or alkenes, which can interact via ( \pi )-electrons [2].
  • Effect of Chain Length: For homogenous series like n-alkanes, ( \gamma_{13}^{\infty} ) typically increases with carbon number [1].
  • Temperature Dependence: ( \gamma_{13}^{\infty} ) values are temperature-dependent. A comprehensive guide would include data across a temperature range (e.g., 313.15 K to 363.15 K) to derive partial molar excess enthalpies [1] [2].

How to Locate the Required Data

To build your complete comparison guide, I suggest the following steps to find the necessary data for BMIM TFSI:

  • Use Academic Databases: Conduct a targeted search on platforms like SciFinder, Web of Science, or Google Scholar. Key search terms could be: "activity coefficients at infinite dilution" "BMIM TFSI", "[BMIM][TFSI]" AND "infinite dilution", or "1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide" AND "activity coefficient".
  • Consult Review Articles: Look for recent review articles on ionic liquids for separation processes. These often contain compiled data tables or references to primary sources.
  • Explore IL Databanks: Check if dedicated ionic liquid databases (e.g., ILThermo from NIST) contain the needed experimental data.

References

BMIM TFSI partial molar excess enthalpies determination

Author: Smolecule Technical Support Team. Date: February 2026

A Path Forward for Your Comparison Guide

Since the core data is not available in the current search, your guide could structure the methodology for a future experimental study. The workflow below outlines the key steps involved in generating the data you need.

G Start Start: Define Comparison Scope A Select Alternative Ionic Liquids Start->A B Characterize Basic Properties (e.g., Density, Viscosity) A->B C Prepare Mixtures B->C D Calorimetric Measurement C->D E Data Analysis & Modeling D->E End Report Comparative Performance E->End

The table below suggests key properties to measure for a comprehensive comparison, based on information available in the search results for BMIM TFSI and general IL characteristics [1] [2].

Property Role in Comparison Example Value for BMIM TFSI
Molecular Weight Basic identifier & for calculation 419.37 g/mol [2]
Density Fundamental physical property 1.44 g/cm³ [2]
Viscosity Indicates mass transfer limitations 48.8 cP [2]
Melting Point Defines liquid range -4 °C [2]
Water Content Critical for reproducibility; impurity control ≤0.5% [3]

References

BMIM TFSI thermodynamic compatibility with polymers

Author: Smolecule Technical Support Team. Date: February 2026

Performance Data of BMIM TFSI Polymer Composites

The following table summarizes experimental data from recent studies on BMIM TFSI used within different polymer matrices.

Polymer Matrix Key Performance Metrics Experimental Conditions Citation

| PVdF-HFP (with SiO₂ filler) | Ionic conductivity: 1.38 mS cm⁻¹ Electrochemical window: 5.0 V Thermal stability: Withstands 350°C | In situ UV polymerization; measurement at 25°C [1] | | | PVdF (with LiTFSI salt) | Good mechanical properties as free-standing foil Good capacity and cyclability with LiMn₂O₄ cathode | Casting technique [2] | | | Polyimide (Matrimid 5218) | Proton conductivity: ~10⁻³ S/cm at up to 160°C | PIL immobilization in porous polymer film [3] | |

Comparison with Pyrrolidinium-based ILs

Pyrrolidinium-based ionic liquids, such as 1-butyl-1-methylpyrrolidinium ([Bmpy]) paired with the [TFSI]⁻ anion, are a common benchmark for comparison due to their wide electrochemical stability.

Property BMIM TFSI (Imidazolium) Pyrrolidinium-based ILs Key Takeaway
Ionic Conductivity & Viscosity Generally higher ionic conductivity [4] [5] Generally higher viscosity, leading to lower ionic mobility [4] [1] BMIM TFSI favors higher ionic conductivity.
Electrochemical Stability Lower electrochemical stability; susceptible to reduction at low potentials [4] [2] Wider electrochemical stability window (up to ~5.0 V); more stable at anode interfaces [4] [2] Pyrrolidinium ILs are superior for high-voltage or low-potential applications.
Thermal Stability High thermal stability Very high thermal resistance (up to 385°C reported) [4] Both families offer excellent thermal stability, with pyrrolidinium having a potential edge.
Structural Interaction with Polymers Planar, aromatic cation structure [5] Non-planar, flexible cation structure [5] The cation structure can influence molecular packing and transport pathways within the composite.

Experimental Workflow for Compatibility Assessment

The following diagram outlines a general experimental protocol for preparing and characterizing ionic liquid-polymer composite electrolytes, based on methodologies from the search results.

cluster_1 1. Precursor Solution Preparation cluster_2 2. Membrane Formation cluster_3 3. Characterization & Analysis A Dissolve polymer (e.g., PVdF-HFP) in solvent (e.g., NMP) B Add Ionic Liquid (e.g., BMIM TFSI) and lithium salt (e.g., LiTFSI) A->B C Add additives (e.g., SiO₂ filler, plasticizers, cross-linker) B->C D Stir/Oscillate to form homogeneous solution C->D E Cast solution onto substrate (e.g., via doctor blade) F Evaporate solvent (in vacuum oven) E->F G Optional: UV curing for in-situ polymerized networks F->G H Electrochemical Analysis: • Ionic Conductivity (EIS) • Electrochemical Window (CV) • Li-ion Transference Number G->H I Thermal Analysis: • Thermogravimetric Analysis (TGA) • Differential Scanning Calorimetry (DSC) J Structural/Morphological Analysis: • FTIR Spectroscopy • X-ray Diffraction (XRD) • Scanning Electron Microscopy (SEM) End End J->End Start Start Start->A

Key steps in the workflow include:

  • Precursor Preparation: A homogeneous solution is critical. Solvents like N-Methyl-2-pyrrolidone (NMP) are commonly used, as they can interact with metal ions (e.g., Zn²⁺, Li⁺) and enhance cation transport [6].
  • Membrane Formation: The casting and solvent evaporation method is standard for ex situ films [2]. For in situ polymerization, a precursor with monomer and initiator is impregnated directly into a cell and cured (thermally or with UV) to form the polymer network, improving electrode-electrolyte contact [1].
  • Key Characterization Techniques:
    • Electrochemical Impedance Spectroscopy (EIS) is used to measure ionic conductivity [2] [1].
    • Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) determines the electrochemical stability window [1].
    • Thermogravimetric Analysis (TGA) assesses thermal stability [3] [1].
    • Fourier-Transform Infrared (FTIR) Spectroscopy identifies chemical interactions and confirms the successful incorporation of IL into the polymer matrix [6].

Interpretation Guide for Researchers

  • For High-Conductivity Applications: BMIM TFSI is a strong candidate, but its lower electrochemical stability can limit use with high-voltage cathodes or lithium metal anodes [4] [2].
  • For High-Voltage or High-Stability Applications: Pyrrolidinium-based ILs (e.g., [Bmpy][TFSI]) are preferable due to their wider electrochemical window, despite their lower conductivity [4] [5].
  • The Role of the Polymer Matrix: The polymer (e.g., PVdF-HFP, polyimide) primarily provides mechanical stability. The ionic transport properties are dominantly governed by the embedded ionic liquid and salt [6].

References

Comparison of Cellulose Solubility in Ionic Liquids

Author: Smolecule Technical Support Team. Date: February 2026

Ionic Liquid (Abbreviation) Anion Type Cellulose Solubility Key Characteristics
1-Butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) [1] Non-coordinating (Poor H-bond acceptor) Very Low (0.5 wt%) [1] Hydrophobic; inhibits crystallization in ionogels [2].
1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) [1] Coordinating (Good H-bond acceptor) High (Up to 20 wt%) [1] [3] High viscosity; requires heating [1] [4].
1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc) [1] Coordinating (Excellent H-bond acceptor) Very High (Up to 16-23 wt%) [1] Lower viscosity; one of the most effective and common choices [1] [5].
1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl) [1] Coordinating (Good H-bond acceptor) High (Up to 14.5 wt%) [1] Effective dissolving ability [1].

The Scientific Mechanism: Why BMIM TFSI Fails

The fundamental reason for BMIM TFSI's poor performance lies in the role of the anion during the dissolution process.

  • The Crucial Role of the Anion: For an ionic liquid to dissolve cellulose, its anion must act as a strong hydrogen bond acceptor [6]. It must effectively break the extensive intra- and intermolecular hydrogen bonds between the hydroxyl groups of cellulose chains [5] [6].
  • The TFSI Anion's Limitation: The bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion is a weak hydrogen bond acceptor [6]. It is classified as a "non-coordinating" anion, meaning it does not effectively form hydrogen bonds with the cellulose hydroxyl groups. Consequently, it cannot disrupt the native structure of cellulose [1] [6].
  • The Result: Cellulose remains undissolved in BMIM TFSI. Research shows that ionic liquids with anions like [BF₄]⁻ and [PF₆]⁻, which share this non-coordinating characteristic, are also ineffective for dissolving cellulose [6] [4].

The following diagram illustrates the dissolution mechanism for effective ionic liquids and why BMIM TFSI fails.

Experimental Context and Alternative Uses

While BMIM TFSI is unsuitable for cellulose dissolution, it is a valuable solvent in other polymer research areas and has specialized applications in cellulose composite systems.

  • Common Experimental Protocol for Dissolution: For effective ionic liquids like [BMIM]Cl or [EMIM]OAc, a standard protocol involves heating the ionic liquid, adding cellulose (e.g., microcrystalline cellulose, pulp), and stirring under dry conditions at 80-100°C until a clear, viscous solution forms [1] [4]. Cellulose is typically regenerated by adding an anti-solvent like water or ethanol [4] [7].

  • BMIM TFSI in Polymer Science: BMIM TFSI is widely used to dissolve and study synthetic polymers. A key example is its use with Poly(N-isopropylacrylamide) (PNIPAM), where it acts as a solvent for Upper Critical Solution Temperature (UCST)-type phase behavior, which is the opposite of PNIPAM's behavior in water [8].

  • BMIM TFSI in Cellulose Composites: In advanced materials, BMIM TFSI can be incorporated into pre-formed cellulose matrices (like ionogels) as an electrolyte or property-modifier. In these cases, the cellulose structure is first created using a different, effective solvent (like [BMIM]Cl), and the BMIM TFSI is added later, taking advantage of its non-volatility, ionic conductivity, and unique crystallization properties rather than its dissolving power [2].

References

BMIM TFSI Young's modulus effect in composites

Author: Smolecule Technical Support Team. Date: February 2026

Effect of BMIM TFSI on Young's Modulus

The table below summarizes the key experimental findings for a BMIM TFSI-modified composite:

Polymeric Matrix Ionic Liquid (IL) Young's Modulus Key Measurement Context
Interpenetrated Polymer Network (IPN) based on polyacrylate (VHB) [1] BMIM TFSI [1] 0.24 MPa [1] Free-standing film; measurement after IL modification [1]

This data demonstrates that incorporating BMIM TFSI can help achieve a relatively low modulus, which is a desired outcome in the cited study for improving actuator performance [1].

Experimental Methodology

The data in the table above was generated through a specific experimental protocol:

  • Material Fabrication: An Interpenetrating Polymer Network (IPN) was first fabricated by polymerizing trimethylolpropane trimethacrylate (TMPTMA) monomers within a pre-stretched VHB (a polyacrylate) film. After releasing the stress, this created a prestrain-free elastomer [1].
  • IL Incorporation: The BMIM TFSI ionic liquid was introduced into the IPN matrix. The study emphasized that the IL was chosen and designed to have good miscibility with the polyacrylate elastomer to achieve a uniform distribution without phase separation [1].
  • Property Measurement: The mechanical properties, including Young's modulus, of the resulting free-standing composite film were then characterized [1].

Modification Mechanism in Composites

The following diagram illustrates the general mechanism by which an ionic liquid like BMIM TFSI can modify the properties of a polymer composite, based on the principles discussed in the research [1]:

G IL Ionic Liquid (BMIM TFSI) Composite Modified Composite IL->Composite Polymer Polymer Matrix Polymer->Composite Mech Reduced Young's Modulus (Softer Material) Composite->Mech Dielec Increased Dielectric Constant Composite->Dielec

This process highlights the role of ILs as a plasticizer that reduces modulus and a polar additive that enhances dielectric properties [1].

Interpretation and Research Considerations

  • Direct Comparisons Are Limited: The available data does not provide a direct, side-by-side comparison of BMIM TFSI's performance against other ionic liquids in the same polymer system. A comprehensive comparison guide would require data from multiple, consistent experiments.
  • Property Trade-offs: Note that reducing Young's modulus (increasing softness) is often just one part of the design goal. The same study achieved a high actuation strain and improved dielectric constant by using the IL, showing that multiple properties must be balanced [1].
  • Context is Crucial: The effectiveness of an ionic liquid is highly dependent on its compatibility with the polymer matrix. The cited study specifically designed the IL to have good miscibility with the polyacrylate to prevent phase separation, which is critical for performance [1].

To build a more complete comparison guide, you may need to consult specialized databases or scientific papers that systematically screen multiple ionic liquids within a single study.

References

Electrical Conductivity of BMIM TFSI in Organic Solvents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the electrical conductivity of BMIM TFSI in different binary organic solvent mixtures, which are commonly used in electrochemical applications [1].

Solvent System Optimal Solvent Ratio Key Observation on Conductivity Fitting Equations for Data
Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) 1:1 A clear synergistic effect was observed, meaning the mixture performs better than either solvent alone. Casteel-Amis, Vogel-Tamman-Fulcher (VTF), Arrhenius
Propylene Carbonate (PC) / γ-Butyrolactone (GBL) Not Applicable No synergistic effect was found. Conductivity depended simply on the weighted average of the individual solvents. Casteel-Amis, Vogel-Tamman-Fulcher (VTF), Arrhenius

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the methodologies used in the cited research:

  • Sample Preparation: The solutions were prepared by weighing BMIM TFSI and the organic solvents to achieve the desired concentrations. The binary solvent mixtures were prepared in specific volume or mole ratios (e.g., 1:0, 2:1, 1:1, 1:2, 0:1) to investigate the solvent ratio's impact [1].
  • Conductivity Measurement: The electrical conductivity of the prepared solutions was measured directly using a conductivity meter. The experiments were conducted over a range of temperatures to study the temperature dependence of the conductivity [1].
  • Data Correlation: The concentration dependence of the electrical conductivity was fitted using the empirical Casteel-Amis equation. The temperature dependence was successfully described by both the Vogel-Tamman-Fulcher (VTF) equation and the Arrhenius equation. Furthermore, a quasi-Arrhenius equation was proposed to model the effects of both temperature and composition simultaneously [1].

Beyond Simple Conductivity: Key Mechanisms

The conductivity of ionic liquids like BMIM TFSI is not fully described by simple ion diffusion. A 2024 study revealed that in pure BMIM TFSI, the diffusional contribution to molar conductivity is only about 50% [2]. This indicates that another significant mechanism, potentially inter-ion coupling or structural transport, is responsible for the "excess" conductivity observed [2].

Furthermore, when BMIM TFSI is mixed with other ionic liquids to form Double Salt Ionic Liquids (DSILs), its properties are not simply the average of its components. The original ionic associations are lost, and new microstructures and interaction networks form, which profoundly influence the bulk properties of the mixture [3].

Research Workflow for Ionic Liquid-Solvent Systems

The following diagram illustrates a generalized research workflow for evaluating and designing ionic liquid-solvent formulations, integrating both experimental and data-driven approaches based on the reviewed literature.

Start Start: Define Research Objective LitReview Literature Review & Data Collection Start->LitReview ExpDesign Experimental Design LitReview->ExpDesign SamplePrep Sample Preparation (Weighing & Mixing) ExpDesign->SamplePrep Measurement Property Measurement (e.g., Conductivity) SamplePrep->Measurement DataFitting Data Fitting & Model Correlation Measurement->DataFitting MechInsight Mechanistic Investigation DataFitting->MechInsight GenDesign Generative Design (Inverse Problem) MechInsight->GenDesign Provides physical insights for models Validation Experimental Validation GenDesign->Validation End End: Application/Report Validation->End

Considerations for Research and Development

  • Solvent Synergy is Not Guaranteed: The data shows that synergistic effects on conductivity are system-specific. While the EC/DMC mixture is a notable success case, the PC/GBL system showed no such effect [1].
  • Microscopic Interactions Govern Macroscopic Properties: When formulating DSILs, remember that the final properties are determined by the new network of ionic interactions, not just a simple combination of the precursor ions' properties [3].
  • Leverage Advanced Data-Driven Tools: Emerging machine learning frameworks are being developed to tackle the immense complexity of electrolyte formulation. These tools can integrate predictive models and generative design to efficiently navigate the vast chemical space and propose novel, high-performance candidates for experimental validation [4].

References

Properties and Environmental Profile of BMIM TFSI

Author: Smolecule Technical Support Team. Date: February 2026

The environmental and performance benefits of BMIM TFSI are derived from its inherent properties as an Ionic Liquid (IL). The table below summarizes its core characteristics:

Property/Category Description & Environmental Benefit
General IL Properties Negligible vapor pressure, non-volatility, non-flammability, high thermal stability, high ionic conductivity, and a wide electrochemical window [1] [2] [3].
Anion Flexibility The TFSI anion is conformationally flexible, which contributes to lower viscosity and higher ion mobility, potentially reducing energy needs in processes like electrolytes [4].
Application: Sorbent Functionalization onto coal fly ash zeolite creates a novel adsorbent for simultaneous removal of heavy metals (Cd²⁺, Zn²⁺) and synthetic dyes from water, aiding in water remediation [2].
Application: Electrolyte Serves as a sustainable electrolyte in electrochemical capacitors (supercapacitors), improving energy density and stability while being an eco-friendly alternative to volatile organic solvents [1].
Application: TE Material Treatment of PEDOT:PSS films with BMIM TFSI enhances thermoelectric performance and significantly improves long-term environmental stability against moisture and heat [5].

Experimental Context and Methodologies

While a full step-by-step protocol for synthesizing BMIM TFSI is not provided in the search results, the methodologies for its application in research settings are noted:

  • Conductivity Measurement in MOFs: To accurately measure the intrinsic conductivity of BMIM TFSI when confined within the nanopores of Metal-Organic Frameworks (MOFs), a specific procedure is required. This involves growing MOF films on electrodes, impregnating them with the IL, and then rinsing the surface with a solvent like acetonitrile to remove excess IL that would otherwise dominate the conductivity measurement [3].
  • Adsorbent Synthesis for Water Remediation: BMIM TFSI was used to functionalize a Na-X zeolite synthesized from coal fly ash. The process involved mixing the ionic liquid with the zeolite to create a composite material (IFZ). The subsequent adsorption experiments for Cd²⁺, Zn²⁺, and dyes involved testing parameters like contact time, initial concentration, adsorbent dosage, and agitation speed [2].
  • Electroplating Medium: BMIM TFSI was used as a room-temperature ionic liquid for electroplating pure aluminum. A key step in the preparation was dissolving a high concentration of anhydrous AlCl₃ (8 mol/L) into the [HMIm][TFSI] liquid under a controlled, moisture-free environment inside a glovebox [6].

Performance Comparison Insights

Direct, quantitative comparisons with all alternatives are limited in the search results, but the following insights are available:

  • Compared to Organic Solvents: ILs like BMIM TFSI are positioned as environmentally benign alternatives to conventional organic solvents in electrolytes. They avoid the volatility, flammability, and toxicity issues associated with solvents like acetonitrile or dimethylformamide [7] [1].
  • Compared to Other Anions (Conformational Flexibility): Research shows that the flexibility of the TFSI anion is a key factor in achieving lower viscosities and higher conductivities. For example, ILs with a rigid, cyclic sulfonimide anion (6cPFSI) locked in a cis conformation were found to have higher dynamic viscosity (e.g., 239 mPa·s for [BMIm]6cPFSI) compared to the flexible [BMIm]TFSI (62.3 mPa·s) [4].

Research Workflow for Environmental Assessment

The following diagram outlines a logical pathway for evaluating the environmental benefits of BMIM TFSI in a specific application, synthesizing the approaches found in the literature.

Start Start: Define Application Step1 Identify Target Property (e.g., Ionic Conductivity, Solvent Power, Thermal Stability) Start->Step1 Step2 Select Benchmark Alternatives (e.g., Volatile Organic Compounds, Other ILs) Step1->Step2 Step3 Design Comparative Experiments (Refer to Cited Methodologies) Step2->Step3 Step4 Characterize Performance & Stability (Measure key metrics and long-term effects) Step3->Step4 Step5 Assess Environmental & Safety Profile (e.g., Toxicity, Recyclability, Energy Efficiency) Step4->Step5 End Synthesize Findings for Comparison Guide Step5->End

References

BMIM TFSI industrial separation utility evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison in CO₂ Capture

The following table summarizes experimental data for BMIM TFSI and other ionic liquids in carbon dioxide absorption, which is a key industrial separation process.

Ionic Liquid Anion Cation CO₂ Solubility (Experimental) Reference & Conditions
[BBT][TFSI] TFSI 1,2,4-triazolium Higher than imidazolium-based ILs with the same anion [1]
[HMIM][TFSI] TFSI 1-hexyl-3-methylimidazolium Higher than shorter-chain imidazolium ILs [1]
[BMIM][TFSI] TFSI 1-butyl-3-methylimidazolium Baseline for comparison [1]
[EMIM][TFSI] TFSI 1-ethyl-3-methylimidazolium Lower than [HMIM][TFSI] [1]
[C₈MIM][PF₆] PF₆ 1-octyl-3-methylimidazolium Solubility of CO₂ is lower than in [C₈MIM][TFSI] [1]

Key Insights from the Data:

  • Anion is Crucial: Ionic liquids containing the TFSI anion consistently show some of the highest CO₂ solubilities, regardless of the paired cation [1]. This is attributed to the presence of fluoroalkyl groups, which enhance CO₂-philicity [1].
  • Cation Influence: For a given anion (like TFSI), the cation structure still matters. Triazolium-based cations can offer higher absorption capacity than imidazolium-based ones like BMIM [1]. Furthermore, increasing the length of the alkyl chain on the cation (e.g., from ethyl [EMIM] to hexyl [HMIM]) also increases CO₂ solubility due to increased free volume [1].

Overview in Other Separation Contexts

BMIM TFSI is also noted in other separation technologies, though direct comparative performance data is sparser.

  • Lithium Isotope Separation: While not a direct application of BMIM TFSI itself, ionic liquids in general are investigated as potential green solvents in two-phase systems with crown ethers for separating lithium-6 (⁶Li) from lithium-7 (⁷Li) [2]. This research is driven by the need to replace the traditional, mercury-intensive COLEX process [2].
  • Metal Extraction from E-Waste: Ionic liquids, including those with the TFSI anion, are being studied as solvents or "lixiviants" for the separation and recovery of critical metals like lithium, cobalt, and nickel from spent lithium-ion batteries [3]. Their role can be as a solvent in the extraction step or even as a single medium for both leaching and separation [3].

General Experimental Methodology

While specific protocols vary by application, the following outlines a common isochoric saturation method used for determining gas solubility in ionic liquids, as referenced in the CO₂ capture studies [1].

G Start Start Experiment A Dry and Purge IL (Remove Water/O₂) Start->A B Load IL into High-Pressure Cell A->B C Evacuate Cell (Create Vacuum) B->C D Introduce Pure CO₂ Gas C->D E Set Desired Temperature and Pressure D->E F Agitate Mixture Until Equilibrium E->F G Measure Gas Uptake (e.g., Pressure Drop) F->G H Analyze Phase Behavior (Sampling) G->H End Data Analysis H->End

Title: Gas Solubility Measurement Workflow

Detailed Protocol Steps [1]:

  • Ionic Liquid Preparation: The ionic liquid sample is typically dried under vacuum and heated to remove any trace water and dissolved gases before the experiment.
  • Loading and Evacuation: A known mass of the pure ionic liquid is loaded into a high-pressure, variable-volume view cell. The cell is then evacuated to remove any residual air.
  • Gas Introduction: Pure CO₂ gas is introduced into the cell from a supply reservoir.
  • Equilibration: The system is brought to a specific temperature (controlled by a thermostat) and pressure. The mixture is agitated vigorously with a magnetic stirrer to ensure proper contact between the gas and the liquid until equilibrium is reached, as indicated by a stable pressure reading.
  • Solubility Measurement: The amount of gas absorbed by the ionic liquid is calculated by measuring the precise pressure drop in the system at constant temperature and volume. Advanced setups may allow for direct sampling of the gas-saturated liquid phase for further analysis.
  • Data Correlation: The experimental data is often correlated with thermodynamic models (like equations of state) to predict behavior under different conditions.

How to Deepen Your Research

To build a more complete comparison guide, you might find the following approaches helpful:

  • Use Specialized Databases: Conduct a targeted search on scientific databases like Scifinderⁿ, Reaxys, or Web of Science using specific keywords such as "BMIM TFSI separation," "ionic liquid extraction," combined with your target compounds (e.g., "lithium," "cobalt," "bioactive compound").
  • Consult Review Articles: Look for recent review articles on the application of ionic liquids in separation science. The review by Meshram et al. (2025) on metal extraction is a good example of such a resource [3].
  • Focus on Specific Systems: The most meaningful performance data is highly dependent on the specific separation challenge (e.g., separating compound A from compound B). Defining a narrower system will yield more directly comparable experimental data.

References

×

Hydrogen Bond Acceptor Count

11

Exact Mass

419.04081729 Da

Monoisotopic Mass

419.04081729 Da

Heavy Atom Count

25

UNII

YSF5SF5BVS

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (95.12%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (95.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H373 (95.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (95.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

174899-83-3

Wikipedia

1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Dates

Last modified: 08-15-2023

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